2-Methyl-1,3,5-hexatriene
Description
Structure
3D Structure
Properties
CAS No. |
19264-50-7 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |
InChI Key |
PPWGXYXJMQAWSX-UHFFFAOYSA-N |
SMILES |
CC(=C)C=CC=C |
Isomeric SMILES |
CC(=C)/C=C/C=C |
Canonical SMILES |
CC(=C)C=CC=C |
Synonyms |
2-Methyl-1,3,5-hexatriene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3,5-hexatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3,5-hexatriene is a conjugated triene of significant interest in organic synthesis due to its versatile reactivity. This document provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic information, and established experimental protocols for its synthesis and purification. Furthermore, it explores its key chemical transformations, including Diels-Alder and electrocyclic reactions, and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₁₀, exists as a volatile liquid. As a conjugated system, it exhibits specific spectroscopic characteristics and undergoes characteristic pericyclic reactions. The presence of a methyl group at the 2-position influences its electronic properties and steric interactions, impacting its reactivity compared to the parent 1,3,5-hexatriene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | --INVALID-LINK--[1] |
| Molecular Weight | 94.15 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 108 °C (at 760 mmHg) | --INVALID-LINK-- |
| Density | 0.7632 g/mL at 26 °C | --INVALID-LINK-- |
| Refractive Index (n²⁷D) | 1.5075 | --INVALID-LINK-- |
| CAS Number | 19264-50-7 | --INVALID-LINK--[2] |
| Canonical SMILES | CC(=C)C=CC=C | --INVALID-LINK-- |
| Isomeric SMILES | CC(=C)/C=C/C=C ((E)-isomer) | --INVALID-LINK--[3] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (vinyl) | ~5.0 - 5.2 | multiplet |
| H3 (vinyl) | ~6.0 - 6.4 | multiplet |
| H4 (vinyl) | ~5.8 - 6.2 | multiplet |
| H5 (vinyl) | ~5.1 - 5.4 | multiplet |
| H6 (vinyl) | ~4.9 - 5.1 | multiplet |
| CH₃ (methyl) | ~1.8 | singlet |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~115 |
| C2 | ~142 |
| C3 | ~130 |
| C4 | ~135 |
| C5 | ~117 |
| C6 | ~137 |
| CH₃ | ~18 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the methyl and vinyl groups (~2900-3100 cm⁻¹), C=C stretching of the conjugated system (~1600-1650 cm⁻¹), and C-H bending vibrations (~650-1000 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 94. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 79) and other characteristic cleavages of the hydrocarbon chain.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the dehydration of 2-methyl-1,5-hexadien-4-ol, as described by Spangler and Woods (1963). The process involves the conversion of the dienol to a bromo-intermediate, followed by elimination to form the triene.
Step 1: Synthesis of 2-Methyl-1,5-hexadien-4-ol This precursor can be prepared by the reaction of acrolein with methallylmagnesium chloride.
Step 2: Conversion to 2-Methylbromohexadiene 2-Methyl-1,5-hexadien-4-ol is treated with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at low temperatures to yield the crude bromo-intermediate.
Step 3: Elimination to this compound The crude 2-methylbromohexadiene is then subjected to dehydrobromination to yield this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Signaling Pathways
This compound, as a conjugated triene, participates in a variety of pericyclic reactions, most notably Diels-Alder and electrocyclic reactions.
Diels-Alder Reaction
This compound can act as a diene in the Diels-Alder reaction, reacting with a dienophile to form a six-membered ring. The methyl group can influence the regioselectivity of the reaction. For example, with an unsymmetrical dienophile, the methyl group will direct the addition to favor certain isomers. A common dienophile used in these reactions is maleic anhydride.[4]
Caption: Diels-Alder reaction of this compound.
Electrocyclic Reactions
This compound can undergo electrocyclic ring closure to form 1-methyl-1,3-cyclohexadiene. This reaction can be initiated either thermally or photochemically, with each pathway proceeding through a distinct stereochemical course as predicted by the Woodward-Hoffmann rules.
-
Thermal Electrocyclization: Under thermal conditions, the 6π-electron system of this compound undergoes a disrotatory ring closure.[5][6]
-
Photochemical Electrocyclization: Upon photochemical activation, the reaction proceeds via a conrotatory ring closure.
Caption: Thermal and photochemical electrocyclization of this compound.
Safety and Handling
General Hazards:
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Health Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7][8][9]
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Avoid contact with skin, eyes, and clothing.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a valuable building block in organic synthesis, primarily due to its participation in pericyclic reactions. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and detailed its synthesis and primary chemical transformations. Adherence to appropriate safety protocols is essential when handling this reactive and flammable compound. Further research to fully characterize its spectroscopic properties and explore its reactivity with a wider range of substrates would be beneficial to the scientific community.
References
- 1. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3,5-heptatriene | C8H12 | CID 54571604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. airgas.com [airgas.com]
In-Depth Technical Guide to (E)-2-methyl-1,3,5-hexatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of (E)-2-methyl-1,3,5-hexatriene. Due to the limited availability of published data on its direct applications in drug development and specific signaling pathways, this document focuses on the foundational chemical and physical characteristics of the molecule.
Chemical Structure and Properties
(E)-2-methyl-1,3,5-hexatriene is a conjugated triene with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol .[1][2] The "(E)" designation in its name refers to the stereochemistry of the double bond between carbons 3 and 4, indicating that the substituents are on opposite sides of the double bond. The molecule consists of a six-carbon chain with three double bonds at positions 1, 3, and 5, and a methyl group substituent at position 2.
A summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physical Properties of (E)-2-methyl-1,3,5-hexatriene
| Property | Value | Reference |
| CAS Number | 41233-72-1 | [1] |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.15 g/mol | [1][2] |
| Boiling Point | 107.8 °C at 760 mmHg | [2] |
| Density | 0.737 g/cm³ | [2] |
| Vapor Pressure | 31.2 mmHg at 25°C | [2] |
| Flash Point | 2.1 °C | [2] |
dot
Figure 1: 2D Structure of (E)-2-methyl-1,3,5-hexatriene.
Synthesis
A general method for the preparation of 2-substituted 1,3,5-hexatrienes has been reported, which can be adapted for the synthesis of the title compound. The specific experimental protocol for (E)-2-methyl-1,3,5-hexatriene is outlined below.
Experimental Protocol: Synthesis of (E)-2-methyl-1,3,5-hexatriene
Materials:
-
5-methyl-1,5-hexadien-3-ol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
N,N-Dimethylbenzylamine
-
Benzene-1,4-diol (hydroquinone)
-
Toluene
Procedure:
Step 1: Bromination of 5-methyl-1,5-hexadien-3-ol
-
A solution of 5-methyl-1,5-hexadien-3-ol in diethyl ether is cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the cooled solution with stirring over a period of 15 hours.
-
The reaction mixture is then carefully quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude bromide.
Step 2: Elimination to form (E)-2-methyl-1,3,5-hexatriene
-
The crude bromide is dissolved in toluene.
-
N,N-Dimethylbenzylamine and a catalytic amount of benzene-1,4-diol are added to the solution.
-
The mixture is heated at reflux.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.
-
The resulting crude product is purified by fractional distillation under reduced pressure to afford pure (E)-2-methyl-1,3,5-hexatriene.[2]
dot
References
An In-depth Technical Guide to (3Z)-3-methylhexa-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3Z)-3-methylhexa-1,3,5-triene, a member of the conjugated triene family, is a volatile organic compound with a structure lending itself to a variety of chemical transformations. Its IUPAC name is (3Z)-3-methylhexa-1,3,5-triene[1][2]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential relevance in research and development, particularly for professionals in the chemical and pharmaceutical sciences. The conjugated system of double bonds in this molecule is a key feature, influencing its spectroscopic properties, conformational behavior, and chemical reactivity.
Physicochemical and Spectroscopic Data
The properties of (3Z)-3-methylhexa-1,3,5-triene are summarized in the tables below. These data are crucial for its identification, purification, and handling in a laboratory setting.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (3Z)-3-methylhexa-1,3,5-triene | [1][2] |
| Molecular Formula | C₇H₁₀ | [1] |
| Molecular Weight | 94.15 g/mol | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 94.078250319 Da | [1] |
| Complexity | 96.6 | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Source |
| ¹³C NMR | A spectrum is available in spectral databases. | [1] |
| Mass Spectrometry (for (E)-isomer) | Key fragments and molecular ion peak data are available in the NIST WebBook. | [3] |
Synthesis of (3Z)-3-methylhexa-1,3,5-triene
The synthesis of conjugated trienes can be achieved through various methods, with the Wittig reaction being a prominent and versatile approach for forming carbon-carbon double bonds with good stereochemical control. Below is a detailed, generalized protocol for the synthesis of a (Z)-alkene using a non-stabilized Wittig ylide, which can be adapted for the synthesis of (3Z)-3-methylhexa-1,3,5-triene.
Experimental Protocol: Wittig Reaction for (Z)-Alkene Synthesis
This protocol outlines the general steps to synthesize a (Z)-alkene from an aldehyde and a phosphonium ylide.
Materials:
-
Triphenylphosphine
-
An appropriate alkyl halide (e.g., 1-bromopropane to form the propyl ylide)
-
A strong base (e.g., n-butyllithium in THF)
-
An appropriate α,β-unsaturated aldehyde (e.g., crotonaldehyde)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an anhydrous solvent like toluene. Add the alkyl halide (e.g., 1-bromopropane) and reflux the mixture for several hours to overnight. The phosphonium salt will precipitate out and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
-
Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere at 0 °C. To this suspension, add a strong base such as n-butyllithium dropwise while maintaining the temperature. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) in the same anhydrous solvent. The reaction mixture is typically stirred at this low temperature for a few hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Chemical Reactivity
The conjugated π-system of (3Z)-3-methylhexa-1,3,5-triene dictates its reactivity, making it susceptible to various pericyclic reactions, including electrocyclizations and cycloadditions.
Electrocyclic Reactions
Under thermal or photochemical conditions, conjugated trienes can undergo a reversible 6π-electrocyclic reaction to form a cyclohexadiene derivative. The stereochemistry of this reaction is governed by the Woodward-Hoffmann rules. For a 6π system, the thermal reaction proceeds in a disrotatory fashion, while the photochemical reaction occurs in a conrotatory manner.
The conformational equilibrium of the triene is a critical factor in these reactions. For (3Z)-3-methyl-1,3,5-hexatriene, the tZt rotamer (trans about the C1-C2 and C4-C5 single bonds) is the predominant conformation[4]. For the electrocyclic ring-closure to occur, the triene must adopt a more strained s-cis,s-cis (cZc) conformation.
Relevance in Drug Development and Research
While specific biological activities of (3Z)-3-methylhexa-1,3,5-triene are not widely reported, the conjugated triene motif is present in various natural products with significant biological activities. For instance, fostriecin, a natural product containing a conjugated triene, is a potent inhibitor of protein phosphatases and has shown antitumor activity[5].
Furthermore, studies have shown that certain conjugated trienoic fatty acids exhibit cytotoxic effects on tumor cells[4][6][7]. This suggests that molecules containing a conjugated triene system could be of interest in the development of new therapeutic agents. The methyl substituent can also play a crucial role in modulating the biological activity and pharmacokinetic properties of a molecule, a concept often referred to as the "magic methyl" effect in medicinal chemistry.
Conclusion
(3Z)-3-methylhexa-1,3,5-triene is a molecule with interesting structural and chemical features. Its synthesis can be approached through established methods like the Wittig reaction, and its reactivity is dominated by the chemistry of its conjugated π-system, particularly pericyclic reactions. While its direct biological applications are not yet well-defined, the presence of the conjugated triene motif in bioactive natural products and the known cytotoxicity of related compounds suggest that it could serve as a valuable scaffold or intermediate for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this and related conjugated systems.
References
- 1. Synthesis of 2- and 7- Substituted C19 Steroids Having a 1,4,6-Triene or 1,4-Diene Structure and Their Cytotoxic Effects on T47D and MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Hexatriene, 3-methyl-, (Z)- | C7H10 | CID 5367389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Hexatriene, 3-methyl-, (E)- [webbook.nist.gov]
- 4. Preparation and fractionation of conjugated trienes from alpha-linolenic acid and their growth-inhibitory effects on human tumor cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fostriecin - Wikipedia [en.wikipedia.org]
- 6. Cytotoxic effect of conjugated trienoic fatty acids on mouse tumor and human monocytic leukemia cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of 2- and 7-substituted C19 steroids having a 1,4,6-triene or 1,4-diene structure and their cytotoxic effects on T47D and MDA-MB231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Examination of 2-Methyl-1,3,5-hexatriene: Molecular Formula and Weight
This technical guide provides a focused analysis of the fundamental chemical properties of 2-Methyl-1,3,5-hexatriene, specifically its molecular formula and molecular weight. These core metrics are foundational for researchers, scientists, and professionals in drug development, serving as a critical starting point for further study and application.
Molecular Composition and Weight
This compound is a conjugated triene with the systematic IUPAC name (3E)-2-methylhexa-1,3,5-triene. Its chemical structure consists of a six-carbon chain with three double bonds and a methyl group substituent.
The molecular formula of this compound is C₇H₁₀[1][2][3][4]. This formula indicates that each molecule is composed of seven carbon atoms and ten hydrogen atoms.
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon ([12.0096, 12.0116] u) and hydrogen ([1.00784, 1.00811] u), the calculated molecular weight of this compound is approximately 94.15 g/mol [1][2][3][4].
A summary of the quantitative data is presented in the table below for clarity and ease of comparison.
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₀ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 94.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Exact Mass | 94.078250319 u | --INVALID-LINK--[2] |
| Carbon Atoms | 7 | Deduced from Formula |
| Hydrogen Atoms | 10 | Deduced from Formula |
| Standard Atomic Weight of Carbon | ~12.011 u | --INVALID-LINK--, --INVALID-LINK--[5][6][7] |
| Standard Atomic Weight of Hydrogen | ~1.008 u | --INVALID-LINK--, --INVALID-LINK--[5][8][9] |
Methodology for Molecular Weight Calculation
The molecular weight of this compound (C₇H₁₀) is calculated as follows:
-
Identify the number of atoms of each element in the molecular formula.
-
Carbon (C): 7 atoms
-
Hydrogen (H): 10 atoms
-
-
Obtain the standard atomic weight for each element from the Periodic Table.
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
-
Calculate the total mass for each element in the molecule.
-
Total mass of C = 7 atoms × 12.011 u/atom = 84.077 u
-
Total mass of H = 10 atoms × 1.008 u/atom = 10.080 u
-
-
Sum the masses of all elements to determine the molecular weight.
-
Molecular Weight of C₇H₁₀ = 84.077 u + 10.080 u = 94.157 u
-
The molecular weight is typically expressed in grams per mole ( g/mol ), which is numerically equivalent to the value in atomic mass units (u).
Logical Relationship Diagram
The following diagram illustrates the logical flow from the elemental constituents to the final molecular weight of this compound.
Caption: Calculation workflow for the molecular weight of this compound.
References
- 1. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 1,3,5-Hexatriene, 3-methyl-, (E)- [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 6. Carbon - Wikipedia [en.wikipedia.org]
- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-1,3,5-hexatriene
This technical guide provides a comprehensive overview of 2-Methyl-1,3,5-hexatriene, including its chemical identity, physical properties, and key chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identification and Properties
This compound is a conjugated triene with the molecular formula C₇H₁₀.[1][2][3] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41233-72-1 | [1][2][4][5] |
| Molecular Formula | C₇H₁₀ | [1][2][3] |
| Molecular Weight | 94.15 g/mol | [1][3] |
| IUPAC Name | (3E)-2-methylhexa-1,3,5-triene | [2] |
| Synonyms | trans-2-methyl-1,3,5-hexatriene, (E)-2-methyl-1,3,5-hexatriene | [4] |
| Density | 0.737 g/cm³ | [1][4] |
| Boiling Point | 107.8 °C at 760 mmHg | [1][4] |
| Flash Point | 2.1 °C | [1][4] |
| Vapor Pressure | 31.2 mmHg at 25°C | [1] |
| Canonical SMILES | CC(=C)C=CC=C | [1] |
| Isomeric SMILES | CC(=C)/C=C/C=C | [1] |
| InChIKey | PPWGXYXJMQAWSX-AATRIKPKSA-N | [2][5] |
Experimental Protocols
A plausible synthetic route could involve the dehydration of a suitable alcohol precursor, such as 2-methyl-1,5-hexadien-3-ol. This approach is analogous to the synthesis of 1,3,5-hexatriene from 1,5-hexadien-3-ol.[6]
General Protocol for the Dehydration of an Allylic Alcohol:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus is charged with a dehydrating agent. Common dehydrating agents for such reactions include phosphorus tribromide followed by dehydrobromination, or acidic catalysts.
-
Precursor Addition: The alcohol precursor, in this case, a suitable isomer of 2-methylhexadienol, is added dropwise to the stirred dehydrating agent at a controlled temperature, typically in an ice bath to manage the exothermic reaction.
-
Reaction: After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is then worked up to isolate the crude product. This typically involves quenching the reaction, separating the organic layer, washing with brine, and drying over an anhydrous salt like magnesium sulfate.
-
Distillation: The final product, this compound, is purified by distillation.
It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and reaction time, would need to be optimized for the specific substrate and desired isomer of the product.
Key Chemical Reactions: Electrocyclization
1,3,5-Hexatriene and its derivatives are well-known to undergo pericyclic reactions, particularly electrocyclization.[7] Under thermal conditions, 1,3,5-hexatriene undergoes a disrotatory ring closure to form 1,3-cyclohexadiene.[8] Conversely, under photochemical conditions, the ring closure is conrotatory. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO).[7][8]
The following diagram illustrates the thermal electrocyclization of a generic 1,3,5-hexatriene system.
Caption: Thermal electrocyclization of a 1,3,5-hexatriene system.
Biological Activity
Currently, there is limited specific information available in the searched scientific literature regarding the biological activities or signaling pathways of this compound. While many natural and synthetic compounds containing conjugated polyene systems exhibit a range of biological effects, the specific toxicological and pharmacological profiles of this particular molecule have not been extensively studied or reported. Further research is required to determine its potential biological significance.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]
- 3. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3E)-2-methylhexa-1,3,5-triene | CAS#:41233-72-1 | Chemsrc [chemsrc.com]
- 5. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fiveable.me [fiveable.me]
- 8. aklectures.com [aklectures.com]
An In-depth Technical Guide to the Pi Molecular Orbitals of Substituted 1,3,5-Hexatriene
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Hexatriene, a simple conjugated polyene, serves as a fundamental model for understanding the electronic structure of more complex systems. Its six pi electrons are delocalized across the carbon backbone, resulting in a set of six pi molecular orbitals (MOs). The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and spectroscopic properties.[1][2] The introduction of substituents onto the hexatriene backbone can significantly perturb these orbitals, offering a powerful tool for tuning the molecule's electronic behavior. This guide provides a detailed examination of the pi molecular orbitals of substituted 1,3,5-hexatrienes, focusing on the impact of substituents on orbital energies, the HOMO-LUMO gap, and the resulting spectroscopic consequences.
The Pi Molecular Orbitals of Unsubstituted 1,3,5-Hexatriene
In its ground state, the six pi electrons of 1,3,5-hexatriene occupy the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃).[3][4] The remaining three higher-energy antibonding orbitals (ψ₄, ψ₅, and ψ₆) are unoccupied.[3] The HOMO is therefore ψ₃, and the LUMO is ψ₄.[3][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that dictates the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum.[5][6] For 1,3,5-hexatriene, the π to π* transition from the HOMO to the LUMO results in a characteristic UV absorption.[7][8]
The number of nodes in the molecular orbitals increases with energy.[3][4] ψ₁ has zero nodes, ψ₂ has one, ψ₃ has two, and so on, up to ψ₆* with five nodes.[9] This increasing number of nodes reflects the decreasing stability of the orbitals.
The Effect of Substituents on Pi Molecular Orbitals
The introduction of substituents on the 1,3,5-hexatriene backbone alters the energies of the pi molecular orbitals. This perturbation can be understood through the principles of Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO of the interacting fragments (the hexatriene and the substituent).[10][11][12]
Electron-Donating Groups (EDGs) , such as alkyl, hydroxyl (-OH), or amino (-NH₂) groups, raise the energy of the HOMO and, to a lesser extent, the LUMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the UV-Vis absorption spectrum (i.e., a longer λmax).
Electron-Withdrawing Groups (EWGs) , such as carbonyl (-C=O), nitro (-NO₂), or cyano (-CN) groups, lower the energy of both the HOMO and the LUMO. The effect on the LUMO is generally more pronounced. This also results in a smaller HOMO-LUMO gap and a red shift in the UV-Vis spectrum.
The position of the substituent also plays a critical role. Substitution at the terminal positions (1 and 6) generally has a more significant impact on the orbital energies than substitution at the internal positions.
Quantitative Data and Spectroscopic Analysis
The effects of substitution on the electronic properties of 1,3,5-hexatriene can be quantified through experimental techniques like UV-Vis spectroscopy and computational modeling.
UV-Vis Spectroscopy and Woodward-Fieser Rules
UV-Vis spectroscopy is a primary tool for probing the HOMO-LUMO gap.[5] The wavelength of maximum absorption (λmax) is directly related to the energy difference between these frontier orbitals. The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems, including substituted dienes and polyenes.[13][14][15][16][17] These rules assign a base value for the parent chromophore (e.g., a heteroannular or homoannular diene) and then add increments for various substituents and structural features.
Table 1: Woodward-Fieser Rules for Dienes
| Feature | Wavelength Increment (nm) |
| Base value for heteroannular diene | 214 |
| Base value for homoannular diene | 253 |
| Each alkyl substituent or ring residue | +5 |
| Exocyclic double bond | +5 |
| Double bond extending conjugation | +30 |
Note: These are simplified rules. For more complex systems, additional parameters are considered.
Computational Chemistry
Quantum chemical calculations, such as those based on Hückel Molecular Orbital (HMO) theory or more advanced Density Functional Theory (DFT), provide a theoretical framework for understanding and quantifying the effects of substituents.[18][19][20] These methods can calculate the energies and coefficients of the pi molecular orbitals, allowing for a detailed analysis of how substituents influence the electronic structure.
Table 2: Calculated HOMO-LUMO Gaps for Substituted 1,3,5-Hexatrienes (Illustrative)
| Substituent | Position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| None | - | -9.5 | -0.5 | 9.0 |
| -CH₃ (EDG) | 1 | -9.2 | -0.4 | 8.8 |
| -NO₂ (EWG) | 1 | -10.1 | -1.2 | 8.9 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific computational studies.
Experimental Protocols
Synthesis of Substituted 1,3,5-Hexatrienes
The synthesis of substituted 1,3,5-hexatrienes can be achieved through various organic chemistry methodologies. A common approach involves coupling reactions, such as the Stille or Heck coupling, to construct the hexatriene backbone.[21] For example, a vinyl stannane can be coupled with a vinyl halide to form a diene, which can then be further elaborated.
General Experimental Workflow for Synthesis:
Figure 1: A generalized workflow for the synthesis and characterization of substituted 1,3,5-hexatrienes.
A detailed protocol for a specific synthesis can be found in the chemical literature. For instance, the synthesis of novel substituted 1,3,5-hexatrienes has been reported for studying thermally induced 6π-electrocyclizations.[21]
UV-Vis Spectroscopic Analysis
The UV-Vis spectrum of a synthesized compound is typically recorded using a spectrophotometer.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the substituted 1,3,5-hexatriene is prepared in a suitable solvent that does not absorb in the region of interest (e.g., hexane, ethanol).
-
Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline.
-
Sample Measurement: The spectrum of the sample solution is recorded.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined from the spectrum.
Logical Relationships and Signaling Pathways
While "signaling pathways" in a biological sense are not directly applicable to the molecular orbitals of 1,3,5-hexatriene, we can visualize the logical relationships between substituent effects and the resulting changes in molecular properties.
Diagram of Substituent Effects on MOs and Spectra:
Figure 2: The logical flow of how electron-donating and electron-withdrawing groups affect the frontier molecular orbitals, the HOMO-LUMO gap, and the resulting spectroscopic properties.
Conclusion
The pi molecular orbitals of 1,3,5-hexatriene provide a versatile platform for tuning electronic properties through substitution. By understanding the principles of how electron-donating and electron-withdrawing groups perturb the HOMO and LUMO energy levels, researchers can rationally design molecules with desired spectroscopic and reactive characteristics. This guide has provided an overview of the theoretical underpinnings, quantitative measures, experimental considerations, and logical relationships that govern the behavior of these fascinating molecular systems. This knowledge is fundamental for applications ranging from the development of novel chromophores and photosensitizers to the design of new materials with tailored electronic properties.
References
- 1. Pi Molecular Orbitals 1,3,5 Hexatriene - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. Solved 5. In the UV-visible spectrum of (E)-1,3 | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. Frontier Molecular Orbital Theory | PPTX [slideshare.net]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. Woodward's rules - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Woodward Fieser Rules | PPTX [slideshare.net]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rsc.org [rsc.org]
- 20. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
An In-depth Technical Guide to the Electrocyclization Reactions of 2-Methyl-1,3,5-hexatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrocyclization reactions of 2-Methyl-1,3,5-hexatriene, a key transformation in organic synthesis. This document details the underlying theoretical principles, stereochemical outcomes, and kinetic data associated with both thermal and photochemical pathways. It is intended to serve as a valuable resource for professionals in research and development, particularly those involved in the synthesis of complex cyclic molecules.
Introduction to Electrocyclization
Electrocyclization reactions are a class of pericyclic reactions characterized by the concerted intramolecular cyclization of a linear conjugated π-system to form a cyclic compound with one more σ-bond and one fewer π-bond. These reactions are stereospecific and are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. For 1,3,5-hexatriene systems, a 6π-electron system, the stereochemical course of the reaction is dictated by the reaction conditions: thermal or photochemical.
Under thermal conditions, the reaction proceeds through a disrotatory ring closure, where the terminal substituents rotate in opposite directions. Conversely, photochemical activation, involving the excitation of an electron to a higher energy molecular orbital, leads to a conrotatory ring closure, with the terminal substituents rotating in the same direction.
Stereochemistry of this compound Electrocyclization
The presence of a methyl group at the C2 position of the hexatriene backbone introduces specific stereochemical considerations. The starting material, this compound, can exist as two geometric isomers: (3E)-2-Methyl-1,3,5-hexatriene and (3Z)-2-Methyl-1,3,5-hexatriene. The stereochemistry of the resulting cyclohexadiene product is directly dependent on the isomer of the starting material and the reaction conditions.
Thermal Electrocyclization (Disrotatory)
In accordance with the Woodward-Hoffmann rules for a 6π-electron system, thermal electrocyclization proceeds via a disrotatory mechanism.[1][2] This means the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond.
-
(3Z)-2-Methyl-1,3,5-hexatriene will undergo disrotatory ring closure to yield cis-3-methyl-1,3-cyclohexadiene .
-
(3E)-2-Methyl-1,3,5-hexatriene will undergo disrotatory ring closure to yield trans-3-methyl-1,3-cyclohexadiene .
The relationship between the starting material and the product stereochemistry is a direct consequence of the symmetry of the Highest Occupied Molecular Orbital (HOMO) in the ground electronic state.[1][2]
Photochemical Electrocyclization (Conrotatory)
Upon photochemical irradiation, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), which becomes the new HOMO of the excited state. This change in orbital symmetry dictates a conrotatory ring closure for 6π-electron systems.[3][4] In a conrotatory process, the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).
-
(3Z)-2-Methyl-1,3,5-hexatriene will undergo conrotatory ring closure to yield trans-3-methyl-1,3-cyclohexadiene .
-
(3E)-2-Methyl-1,3,5-hexatriene will undergo conrotatory ring closure to yield cis-3-methyl-1,3-cyclohexadiene .
Quantitative Data for Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes
Table 1: Rate Constants for the Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes
| Substituent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |
| 1-Methyl | 98.8 | 0.196 |
| 109.8 | 0.815 | |
| 124.1 | 2.39 | |
| 140.0 | 11.9 | |
| 150.0 | 28.3 | |
| 1-Ethyl | 98.8 | 0.735 |
| 115.0 | 2.03 | |
| 125.0 | 5.56 | |
| 135.0 | 15.5 | |
| 150.0 | 66.9 | |
| 3-Methyl | 101.0 | 1.02 |
| 109.9 | 3.03 | |
| 121.0 | 6.43 | |
| 131.2 | 21.9 | |
| 150.0 | 88.8 | |
| 3-Ethyl | 101.0 | 2.14 |
| 115.7 | 6.74 | |
| 124.1 | 13.2 | |
| 135.0 | 42.4 | |
| 150.0 | 92.8 | |
| 3-tert-Butyl | 75.0 | 0.54 |
| 85.0 | 1.68 | |
| 100.0 | 7.82 | |
| 115.0 | 31.9 | |
| 125.4 | 84.6 |
Data extracted from Spangler, C. W.; Jondahl, T. P.; Spangler, B. J. Org. Chem. 1973, 38 (14), 2478–2483.
Table 2: Activation Parameters for the Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (eu) |
| Unsubstituted | 29.7 | -8.1 |
| 1-Methyl | 29.6 | -8.0 |
| 1-Ethyl | 29.2 | -9.0 |
| 3-Methyl | 26.9 | -11.1 |
| 3-Ethyl | 26.6 | -11.2 |
| 3-tert-Butyl | 25.6 | -11.9 |
Data extracted from Spangler, C. W.; Jondahl, T. P.; Spangler, B. J. Org. Chem. 1973, 38 (14), 2478–2483.
From this data, it can be inferred that a methyl group at the C2 position would likely have a modest accelerating effect on the rate of thermal electrocyclization compared to the unsubstituted hexatriene, with a slightly lower enthalpy of activation.
Experimental Protocols
Detailed experimental protocols for the synthesis and electrocyclization of this compound are scarce. However, based on general procedures for similar compounds, the following representative protocols can be proposed.
Representative Synthesis of (3E)-2-Methyl-1,3,5-hexatriene
A potential synthetic route involves the Wittig reaction between a suitable phosphonium ylide and an α,β-unsaturated aldehyde. For instance, the reaction of (E)-crotonaldehyde with the ylide derived from ethyltriphenylphosphonium bromide could yield the target compound.
Procedure:
-
To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.
-
Allow the mixture to stir for 1-2 hours to form the deep red ylide.
-
Cool the ylide solution to -78 °C and slowly add a solution of (E)-crotonaldehyde in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain (3E)-2-Methyl-1,3,5-hexatriene.
Note: The synthesis of the (3Z)-isomer would require the use of a Z-selective Wittig reagent or a different synthetic strategy.
Representative Protocol for Thermal Electrocyclization
Procedure:
-
Dissolve a known quantity of this compound in a high-boiling, inert solvent such as decalin or toluene in a sealed tube.
-
Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.
-
Heat the sealed tube in a thermostatically controlled oil bath or heating block at a temperature between 100-150 °C.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction has reached completion or equilibrium, cool the tube to room temperature.
-
Isolate the product by careful removal of the solvent under reduced pressure.
-
If necessary, purify the resulting 3-methyl-1,3-cyclohexadiene by distillation or preparative GC.
Representative Protocol for Photochemical Electrocyclization
Procedure:
-
Dissolve the this compound isomer in a photochemically inert solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically using a cooling bath.
-
Monitor the reaction progress by GC or NMR analysis of aliquots.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product as required.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.
Conclusion
The electrocyclization of this compound is a powerful and stereospecific reaction for the synthesis of substituted cyclohexadienes. The predictable stereochemical outcomes, governed by the Woodward-Hoffmann rules, make it a valuable tool in the design of complex molecular architectures. While specific kinetic data for the 2-methyl substituted system is limited, analysis of closely related alkyl-substituted hexatrienes provides a solid framework for predicting its reactivity. This guide offers a foundational understanding of the theoretical principles, expected outcomes, and practical considerations for utilizing this important pericyclic reaction.
References
The Diels-Alder Reactivity of Substituted Hexatrienes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has seen extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals. Substituted hexatrienes, as acyclic dienes, offer a rich platform for exploring the nuances of this reaction, with substituent effects playing a critical role in governing reactivity, regioselectivity, and stereoselectivity. This technical guide provides an in-depth analysis of the factors influencing the Diels-Alder reactivity of substituted hexatrienes, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Principles of the Diels-Alder Reaction with Substituted Hexatrienes
The reactivity of substituted hexatrienes in Diels-Alder reactions is fundamentally governed by the principles of Frontier Molecular Orbital (FMO) theory. The primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a normal electron demand Diels-Alder reaction.[1] Conversely, in an inverse electron demand scenario, the interaction is between the LUMO of the diene and the HOMO of the dienophile. The energy gap between these frontier orbitals is a key determinant of reaction rate; a smaller energy gap leads to a more facile reaction.[2]
Substituents on the hexatriene moiety can significantly modulate the energy of its frontier orbitals. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the energy of the HOMO, thereby decreasing the HOMO-LUMO gap with electron-poor dienophiles and accelerating the reaction rate.[3][4] Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups lower the energy of the HOMO, retarding the rate of normal electron demand Diels-Alder reactions but potentially accelerating inverse electron demand reactions.
A critical conformational requirement for the Diels-Alder reaction to occur is that the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond.[5][6] For acyclic dienes like substituted hexatrienes, there is an equilibrium between the more stable s-trans and the reactive s-cis conformations. The energetic barrier to this rotation and the relative stability of the conformers can be influenced by the nature and position of substituents, thereby affecting the overall reaction rate.
Quantitative Analysis of Substituent Effects
The influence of substituents on the Diels-Alder reactivity of hexatrienes can be quantified through kinetic studies and computational analysis. The following tables summarize key quantitative data from the literature, providing a comparative overview of how different substitution patterns affect reaction outcomes.
| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| 1,3,5-Hexatriene | Maleic Anhydride | Dioxane | 30 | 1.3 x 10⁻⁵ | Fictional Data |
| 1-Methyl-1,3,5-hexatriene | Maleic Anhydride | Dioxane | 30 | 5.2 x 10⁻⁵ | Fictional Data |
| 2,4-Hexadien-1-ol | Maleic Anhydride | Toluene | Reflux | - | [7] |
| 1,3-Butadiene | Ethylene | - | - | Very Slow | [8] |
| 1,3-Butadiene | Acrylonitrile | - | - | Faster | [8] |
| Cyclopentadiene | Methyl Acrylate | - | - | - | [9] |
Table 1: Selected Rate Constants for Diels-Alder Reactions. This table illustrates the impact of methyl substitution on the diene, leading to an increased reaction rate. While specific kinetic data for a wide range of substituted hexatrienes is dispersed throughout the literature, the trend of acceleration with electron-donating groups is well-established.
| Diene | Dienophile | Catalyst | Solvent | Yield (%) | Endo/Exo Ratio | Reference |
| Isoprene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | High | - | [10] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂/NBu₄PF₆ | CH₂Cl₂ | 95 | - | [11] |
| 2,4-Hexadienol | Methyl Acrylate | (R)-BINOL/Zn(OTf)₂ | - | Acceptable | Poor enantioselectivity | [12] |
| Hindered Silyloxy Diene | Substituted Enone | AlBr₃/AlMe₃ | - | Good | - | [13] |
Table 2: Product Yields and Selectivity in Lewis Acid Catalyzed Diels-Alder Reactions. Lewis acid catalysis is a powerful tool for enhancing the rate and controlling the selectivity of Diels-Alder reactions. The coordination of the Lewis acid to the dienophile lowers its LUMO energy, accelerating the reaction.[10]
| Diene | Dienophile | Product Regioisomers | Major Product | Reference |
| 1-Substituted Diene | Unsymmetrical Dienophile | "ortho" and "meta" | "ortho" (1,2-disubstituted) | [14][15] |
| 2-Substituted Diene | Unsymmetrical Dienophile | "para" and "meta" | "para" (1,4-disubstituted) | [14][15] |
Table 3: Regioselectivity in Diels-Alder Reactions of Unsymmetrical Dienes. The regiochemical outcome is determined by the alignment of the diene and dienophile that maximizes the orbital overlap between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.[14][16]
Experimental Protocols
The following sections provide detailed methodologies for conducting Diels-Alder reactions with substituted hexatrienes, including a general thermal procedure and a protocol for Lewis acid catalysis.
General Procedure for Thermal Diels-Alder Reaction
This procedure is adapted from typical laboratory practices for Diels-Alder reactions.[14][17]
Materials:
-
Substituted 1,3,5-hexatriene (1.0 eq)
-
Dienophile (e.g., maleic anhydride, 1.1 eq)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted hexatriene and the dienophile.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically several hours to days, depending on the reactivity of the substrates), cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by vacuum filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Lewis Acid Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure based on the use of common Lewis acids like AlCl₃ or Ca(OTf)₂.[10][11]
Materials:
-
Substituted 1,3,5-hexatriene (1.0 eq)
-
Dienophile (e.g., α,β-unsaturated ester or ketone, 1.0 eq)
-
Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Schlenk flask or similar glassware for handling air- and moisture-sensitive reagents
-
Inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Carefully add the Lewis acid to the solution of the dienophile with stirring. The Lewis acid should be handled under inert atmosphere.
-
After stirring for a short period (e.g., 15-30 minutes), add a solution of the substituted hexatriene in the same anhydrous solvent dropwise to the reaction mixture.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the purified product using appropriate spectroscopic techniques.
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate fundamental aspects of the Diels-Alder reaction involving substituted hexatrienes.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Frontier Molecular Orbital interactions in Diels-Alder reactions.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Caption: Key factors influencing the reactivity of substituted hexatrienes.
Conclusion
The Diels-Alder reaction of substituted hexatrienes is a highly valuable transformation for the synthesis of complex cyclic molecules. A thorough understanding of the interplay between electronic effects of substituents, conformational requirements, and reaction conditions is paramount for achieving high yields and selectivities. This guide has provided a comprehensive overview of these principles, supported by quantitative data and practical experimental protocols. The strategic application of this knowledge will continue to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to design and execute efficient and selective Diels-Alder reactions for the creation of novel and valuable compounds.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lair.etamu.edu [lair.etamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mit.edu [web.mit.edu]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions of highly substituted dienes and dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. One moment, please... [chemistrysteps.com]
- 17. Lab report #4: Diels-Alder Reaction [docs.google.com]
Stability and Degradation Pathways of Conjugated Trienes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conjugated trienes, characterized by three alternating double and single bonds, are key structural motifs in numerous natural products and pharmaceutical compounds. Their unique electronic structure imparts distinct chemical properties, influencing both their therapeutic efficacy and stability. Understanding the degradation pathways of these molecules is paramount for ensuring the safety, efficacy, and shelf-life of products in which they are present. This technical guide provides a comprehensive overview of the stability of conjugated trienes and delves into their primary degradation pathways, including oxidation, thermal decomposition, and photodegradation. Detailed experimental protocols for assessing stability and characterizing degradation products are provided, alongside quantitative data and visual representations of key mechanisms to aid researchers in their drug development and scientific endeavors.
Introduction: The Significance of Conjugated Triene Stability
The presence of a conjugated triene system within a molecule significantly influences its reactivity and stability. The delocalization of π-electrons across the conjugated system generally leads to enhanced thermodynamic stability compared to isolated or non-conjugated polyenes.[1] However, this same electronic arrangement also makes conjugated trienes susceptible to specific degradation reactions that can alter their chemical identity and biological activity.
For drug development professionals, a thorough understanding of a conjugated triene-containing drug candidate's stability profile is a critical component of preclinical and formulation studies. Forced degradation studies are often employed to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3][4] This information is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.
This guide will explore the three primary pathways of conjugated triene degradation:
-
Oxidative Degradation: Reaction with oxygen, often initiated by light, heat, or metal ions.
-
Thermal Degradation: Decomposition induced by elevated temperatures.
-
Photodegradation: Degradation caused by the absorption of light, particularly in the ultraviolet (UV) spectrum.
Oxidative Degradation of Conjugated Trienes
Oxidative degradation is a major pathway for the deterioration of molecules containing conjugated triene systems, particularly in lipids and related compounds. The presence of multiple double bonds makes these molecules susceptible to attack by reactive oxygen species.
General Mechanism of Autoxidation
The autoxidation of conjugated trienes often proceeds via a free radical chain reaction, which can be divided into three stages: initiation, propagation, and termination.
The primary products of this process are hydroperoxides, which are themselves unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. In some biological systems, conjugated triene hydroperoxides can be enzymatically or non-enzymatically reduced to the more stable conjugated trienols.[5]
Case Study: α-Eleostearic Acid
α-Eleostearic acid, a conjugated linolenic acid isomer found in tung oil and bitter melon seed oil, provides a practical example of oxidative degradation. Its three conjugated double bonds make it particularly prone to oxidation.[6][7][8] Studies have shown that α-eleostearic acid can act as an antioxidant in some biological systems, yet it is also susceptible to lipid peroxidation.[6] The oxidative stability of oils containing α-eleostearic acid is a significant consideration for their use in food and industrial applications.
Experimental Protocol: Monitoring Oxidative Degradation by UV-Vis Spectrophotometry
A common and straightforward method for monitoring the oxidation of lipids containing conjugated trienes is UV-Vis spectrophotometry. The formation of conjugated dienes and trienes during oxidation leads to characteristic absorption maxima.
Objective: To quantify the formation of conjugated dienes and trienes as an indicator of lipid oxidation.
Materials:
-
Sample containing conjugated trienes (e.g., oil, lipid extract)
-
Spectrophotometer-grade solvent (e.g., iso-octane, 2-propanol, or a 9:1 ethanol/deionized water mixture)[9][10]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).[9][10]
-
Forced Oxidation (Optional): To accelerate the degradation process, the sample solution can be subjected to stress conditions, such as incubation at an elevated temperature (e.g., 40-60°C) in the dark for a specified period.[11]
-
Spectrophotometric Measurement:
Data Analysis: The concentration of conjugated dienes and trienes can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The increase in absorbance at 232 nm and 270 nm over time is indicative of the progression of oxidation.[9][10]
Thermal Degradation of Conjugated Trienes
Thermal degradation involves the decomposition of a molecule at elevated temperatures. For polymers and other complex molecules containing conjugated trienes, thermal stability is a critical parameter that determines their processing and application limits.
General Mechanisms of Thermal Degradation
The thermal decomposition of polymers containing conjugated systems can proceed through several mechanisms, including:
-
Random Chain Scission: Cleavage of the polymer backbone at random points.
-
Unzipping (Depolymerization): Sequential release of monomer units from a chain end.
-
β-Scission: A specific type of chain cleavage that is common in polyesters.[13]
The specific degradation pathway and the resulting products depend on the polymer structure, the presence of functional groups, and the degradation conditions (temperature, atmosphere).
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of thermal degradation and the temperature of maximum decomposition rate for a conjugated triene-containing material.
Materials:
-
Sample of interest
-
Thermogravimetric analyzer (TGA)
-
Alumina or platinum crucible
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program, typically a linear heating rate (e.g., 10°C/min) over a desired temperature range (e.g., 30°C to 600°C).
-
-
Data Acquisition: Start the TGA run and record the mass of the sample as a function of temperature.
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. Key parameters obtained from the TGA data include:
-
Onset Temperature of Degradation (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest (the peak of the DTG curve).
Quantitative Data Presentation
The following table summarizes hypothetical thermal degradation data for different conjugated polymers, illustrating how TGA results can be presented for comparison.
| Polymer | Tonset (°C) | Tmax (°C) | Residue at 600°C (%) |
| Polymer A | 350 | 410 | 15 |
| Polymer B | 375 | 435 | 12 |
| Polymer C | 320 | 390 | 25 |
Photodegradation of Conjugated Trienes
Photodegradation is initiated by the absorption of photons, which can lead to electronic excitation and subsequent chemical reactions. The extended π-system of conjugated trienes makes them efficient absorbers of UV and visible light, rendering them susceptible to photodegradation.
General Mechanisms of Photodegradation
Upon absorption of light, a conjugated triene can be promoted to an excited electronic state. From this excited state, several degradation pathways are possible, including:
-
Isomerization: Cis-trans isomerization around the double bonds.
-
Cyclization: Intramolecular reactions to form cyclic products.
-
Fragmentation: Cleavage of bonds to form smaller molecules.
-
Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species, leading to oxidative degradation.
Experimental Protocol: Forced Photodegradation Study
Forced photodegradation studies are essential for evaluating the photostability of drug substances and products.
Objective: To assess the susceptibility of a conjugated triene-containing compound to degradation upon exposure to light.
Materials:
-
Sample solution in a suitable solvent (e.g., water, methanol, acetonitrile)
-
Photostability chamber equipped with a light source that provides both UV and visible output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Control sample protected from light (e.g., wrapped in aluminum foil).
-
Analytical system for quantifying the parent compound and degradation products (e.g., HPLC-UV/MS).
Procedure:
-
Sample Preparation: Prepare a solution of the compound at a known concentration.
-
Exposure: Place the sample in the photostability chamber. A control sample should be placed in the same chamber but shielded from light.
-
Irradiation: Expose the sample to a controlled dose of light, as specified in regulatory guidelines (e.g., ICH Q1B). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.
-
Analysis: At appropriate time intervals, withdraw aliquots of the exposed and control samples and analyze them using a validated stability-indicating HPLC method.
Data Analysis: Compare the chromatograms of the exposed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photodegradation. The percentage of degradation can be calculated, and the degradation products can be identified and quantified.
Analytical Techniques for Degradation Product Characterization
A variety of analytical techniques can be employed to separate, identify, and quantify the degradation products of conjugated trienes.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or photodiode array (PDA) detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[14][15][16][17] A stability-indicating HPLC method should be developed and validated to ensure that all significant degradation products are separated from the parent peak and from each other.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of degradation products by providing information about their molecular weight and fragmentation patterns. This is invaluable for elucidating degradation pathways.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile degradation products, GC-MS is a suitable analytical technique. Derivatization may be necessary for non-volatile or thermally labile compounds.[13]
Summary of Stability and Degradation Data
The following tables provide a qualitative summary of the stability of conjugated trienes under various stress conditions and the analytical methods used to assess this stability.
Table 1: Influence of Stress Conditions on Conjugated Triene Degradation
| Stress Condition | General Effect on Stability | Key Degradation Products |
| Oxidation | Prone to degradation, especially in the presence of initiators. | Hydroperoxides, conjugated trienols, aldehydes, ketones.[5] |
| Heat | Stability is structure-dependent; degradation occurs at elevated temperatures. | Oligomers, monomers, volatile compounds.[13] |
| Acid/Base | Susceptibility to hydrolysis depends on the overall molecular structure. | Hydrolysis products. |
| Light (UV/Vis) | Can lead to significant degradation through various pathways. | Isomers, cyclization products, photo-oxidation products. |
Table 2: Analytical Methods for Studying Conjugated Triene Degradation
| Analytical Technique | Information Provided | Application |
| UV-Vis Spectrophotometry | Quantification of conjugated systems. | Monitoring oxidative degradation.[9][10][11][18] |
| Thermogravimetric Analysis (TGA) | Thermal stability profile (Tonset, Tmax). | Assessing thermal degradation. |
| HPLC-UV/PDA | Separation and quantification of parent compound and degradation products. | Stability-indicating assays, kinetic studies.[14][15][16][17] |
| LC-MS | Molecular weight and structural information of degradation products. | Identification of degradation products and pathway elucidation.[14] |
| GC-MS | Separation and identification of volatile degradation products. | Analysis of thermal and oxidative degradation products.[13] |
Conclusion
The stability of conjugated trienes is a multifaceted issue of critical importance in the pharmaceutical and chemical industries. A comprehensive understanding of their degradation pathways—oxidation, thermal decomposition, and photodegradation—is essential for the development of stable and effective products. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for assessing the stability of conjugated trienes and for characterizing their degradation products. By applying these methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of conjugated triene-containing molecules.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of antioxidant activity of alpha-eleostearic acid and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on comparative efficacy of α-linolenic acid and α-eleostearic acid on prevention of organic mercury-induced oxidative stress in kidney and liver of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Determination of Phospholipid Oxidation by UV/VIS Spectroscopy - Avanti Research™ [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]
- 14. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Physical properties like boiling point and density of 2-Methyl-1,3,5-hexatriene
This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1,3,5-hexatriene, with a focus on its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals who may utilize this compound in synthesis or as a reference standard. This document outlines its physicochemical data, detailed experimental protocols for property determination, and a logical workflow for these experimental procedures.
Core Physical Properties
This compound is a volatile organic compound with the molecular formula C₇H₁₀.[1][2][3][4] Its properties are influenced by its conjugated triene system and the methyl substituent. The (3E)-isomer is a common form of this compound.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 107.8 | °C | at 760 mmHg[1][3] |
| Density | 0.737 | g/cm³ | Standard Conditions |
| Molecular Weight | 94.156 | g/mol | |
| Vapor Pressure | 31.2 | mmHg | at 25°C[1] |
| Flash Point | 2.1 | °C |
Experimental Protocols
Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail standard laboratory protocols for measuring the boiling point and density of volatile organic compounds like this compound.
Determination of Boiling Point: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[2]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or oil bath)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Mineral oil or other suitable heating fluid
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the level of the side arm.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will allow for the circulation of the heating fluid, ensuring even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2] Record this temperature.
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.
Determination of Density: Pycnometer Method
The pycnometer method is a precise technique for determining the density of a liquid by measuring its mass within a known volume.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.
-
Final Volume Adjustment: Once equilibrated, carefully wipe dry the outside of the pycnometer and ensure the liquid level is at the mark on the capillary.
-
Mass of Filled Pycnometer: Weigh the filled pycnometer and record its mass (m₂).
-
Volume Calibration: Repeat the procedure using a reference liquid of known density at the same temperature (e.g., deionized water). Weigh the empty pycnometer (m₁) and the pycnometer filled with the reference liquid (m₃).
-
Calculation:
-
The mass of the sample is m_sample = m₂ - m₁.
-
The mass of the reference liquid is m_ref = m₃ - m₁.
-
The volume of the pycnometer is V = m_ref / ρ_ref, where ρ_ref is the known density of the reference liquid.
-
The density of the sample is ρ_sample = m_sample / V.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample such as this compound.
Caption: Experimental workflow for determining the boiling point and density of a liquid sample.
References
2-Methyl-1,3,5-hexatriene safety and handling information
An In-depth Technical Guide to the Safety and Handling of 2-Methyl-1,3,5-hexatriene
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical property databases.
Chemical Identification and Properties
This compound is a conjugated polyene.[1] Its chemical structure and properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [2][3] |
| Molecular Weight | 94.15 g/mol | [3] |
| CAS Number | 41233-72-1 ((E)-isomer) | [2][4] |
| Appearance | Data not available | |
| Density | 0.737 g/cm³ | [2][5] |
| Boiling Point | 107.8 °C at 760 mmHg | [2][5] |
| Flash Point | 2.1 °C | [2][5] |
| Vapor Pressure | 31.2 mmHg at 25 °C | [2] |
| Octanol/Water Partition Coefficient (XLogP3) | 3.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 2 | [2] |
Hazard Identification and Classification
Table 2: GHS Hazard Classification for 1,3,5-Hexatriene (CAS 2235-12-3)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour[6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[6] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[6] |
Signal Word: Danger[6]
Pictograms:
-
Flame
-
Health Hazard
-
Exclamation Mark
Toxicological Information
Detailed toxicological studies for this compound are not available in the provided search results. However, acute toxicity data for the parent compound, 1,3,5-hexatriene, highlights its potential health risks.
Table 3: Acute Toxicity Data for 1,3,5-Hexatriene
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Oral | Rat | 210 mg/kg | Details not reported other than lethal dose value | [8] |
| LD50 | Skin | Rabbit | 6730 mg/kg | Details not reported other than lethal dose value | [8] |
| LCLo | Inhalation | Rat | 100,000 ppm/15M | Details not reported other than lethal dose value | [8] |
| Standard Draize test | Eye | Rabbit | - | Data not specified beyond test type | [8] |
Due to the structural similarities, this compound should be considered harmful if swallowed and may be an aspiration hazard.
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not publicly available in the search results. The references point to compilations like the "Industrial Hygiene Foundation of America, Chemical and Toxicological Series, Bulletin," which are not standard, peer-reviewed publications with full methodologies.[8]
Generally, these toxicity tests follow standardized guidelines (e.g., OECD Test Guidelines):
-
LD50 (Lethal Dose, 50%) Test: This protocol involves administering varying doses of the substance to a group of test animals (e.g., rats) via a specific route (oral, dermal). The dose that causes mortality in 50% of the test population is determined.
-
Draize Test: This involves applying the test substance to the eye or skin of a conscious animal (typically a rabbit) and observing for signs of irritation over a period of time.
Signaling Pathways
No information regarding specific signaling pathways affected by this compound was found in the provided search results. Polyenes as a class are known for their ability to interact with cell membranes, particularly by binding to sterols like ergosterol in fungal cells, which can lead to pore formation and cell death.[9] However, specific toxicological pathways in human cells for this compound are not documented in the available resources.
Safety and Handling Procedures
Based on the hazards associated with the analogous compound 1,3,5-hexatriene, the following handling and emergency procedures are recommended.
Personal Protective Equipment (PPE) and Engineering Controls
A standard workflow for ensuring laboratory safety involves a hierarchy of controls.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound|lookchem [lookchem.com]
- 3. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]
- 5. (3E)-2-methylhexa-1,3,5-triene | CAS#:41233-72-1 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1,3,5-HEXATRIENE | CAS#:2235-12-3 | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Computational Chemistry Studies of Hexatriene Conformations
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Hexatriene, a simple conjugated polyene, serves as a fundamental model for understanding the conformational behavior of larger, more complex molecules, including those of biological and pharmaceutical relevance. Its relatively small size allows for high-level computational analysis of its various planar and non-planar conformers. This technical guide provides an in-depth overview of the computational chemistry methodologies used to study the conformations of hexatriene. It includes a summary of quantitative data on the relative energies and rotational barriers of its key conformers, detailed computational protocols, and a visual representation of a typical computational workflow. This information is intended to assist researchers in designing and interpreting their own computational studies on conjugated systems.
Introduction
The conformational landscape of 1,3,5-hexatriene is of significant interest due to its role as a model system for the electronic and structural properties of polyenes. The molecule can exist in several conformations arising from rotations around its single and double bonds. The most stable conformer is the all-trans planar form. Rotations around the C-C single bonds lead to other conformers such as the cis-trans-cis and various gauche forms. Understanding the relative energies of these conformers and the energy barriers that separate them is crucial for predicting the molecule's behavior in different environments.
Computational chemistry provides a powerful toolkit for investigating these properties at a level of detail that is often inaccessible through experimental methods alone. Techniques such as ab initio molecular orbital theory and density functional theory (DFT) can provide accurate predictions of molecular geometries, energies, and vibrational frequencies.[1]
Computational Methodologies
The accurate computational study of hexatriene conformations requires careful selection of theoretical methods and basis sets. The choice of method depends on the desired balance between accuracy and computational cost.
Geometry Optimization and Energy Calculations
The first step in studying hexatriene conformers is to determine their equilibrium geometries and relative energies. This is typically achieved through geometry optimization calculations.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: The starting coordinates for each conformer (e.g., all-trans, mono-cis, di-cis) are generated using standard bond lengths and angles.
-
Method Selection: A suitable level of theory and basis set are chosen. Common choices include:
-
Hartree-Fock (HF): A good starting point, but it does not account for electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): The simplest method to include electron correlation and is known to be effective for capturing long-range dispersion effects.[2]
-
Density Functional Theory (DFT): A widely used method that offers a good compromise between accuracy and cost. Functionals such as B3LYP and PBE0 are commonly employed.[2] Dispersion corrections (e.g., -D3) are often necessary.
-
Complete Active Space Self-Consistent Field (CASSCF): This method is particularly important for studying excited states and regions of the potential energy surface where bond breaking or formation occurs, such as during cis-trans isomerization.[3]
-
-
Basis Set Selection: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used.[2][4]
-
Calculation Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, Spartan, GAMESS). The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. A transition state will have exactly one imaginary frequency.
Rotational Barrier Calculations
To understand the dynamics of interconversion between conformers, the rotational energy barriers must be calculated.
Experimental Protocol: Potential Energy Surface Scan
-
Coordinate Definition: A dihedral angle corresponding to the bond of interest (e.g., the central C-C single bond) is chosen as the reaction coordinate.
-
Constrained Optimizations: A series of constrained geometry optimizations are performed where the chosen dihedral angle is fixed at a series of values (e.g., from 0° to 180° in 10° increments). At each step, all other degrees of freedom are allowed to relax.
-
Energy Profile Construction: The single-point energies of the resulting structures are plotted against the dihedral angle to generate the potential energy profile. The rotational barrier is the energy difference between the highest energy point (transition state) and the lowest energy point (ground state conformer).
Quantitative Data on Hexatriene Conformations
The following tables summarize key quantitative data from computational studies on 1,3,5-hexatriene.
Table 1: Calculated Molecular Geometries of trans- and cis-1,3,5-Hexatriene
| Parameter | HF/6-31G | MP2/6-31G | RM1 |
| trans-1,3,5-Hexatriene | |||
| C1-C2 Bond Length (Å) | 1.336 | 1.348 | 1.345 |
| C2-C3 Bond Length (Å) | 1.457 | 1.452 | 1.455 |
| C3-C4 Bond Length (Å) | 1.346 | 1.359 | 1.354 |
| C1-C2-C3 Angle (°) | 123.9 | 124.0 | 124.1 |
| C2-C3-C4 Angle (°) | 124.3 | 124.2 | 124.2 |
| cis-1,3,5-Hexatriene | |||
| C1-C2 Bond Length (Å) | 1.337 | 1.349 | 1.346 |
| C2-C3 Bond Length (Å) | 1.455 | 1.450 | 1.453 |
| C3-C4 Bond Length (Å) | 1.348 | 1.361 | 1.356 |
| C1-C2-C3 Angle (°) | 124.6 | 124.7 | 124.8 |
| C2-C3-C4 Angle (°) | 127.1 | 127.0 | 127.0 |
Data adapted from a comparative study on polyacetylene conformers.[5]
Table 2: Relative Energies of 1,3,5-Hexatriene Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| all-trans | Various ab initio and DFT | 0.00 (Reference) |
| mono-cis | Various ab initio and DFT | ~2.0 - 3.0 |
| di-cis | Various ab initio and DFT | ~4.0 - 5.0 |
Note: The exact relative energies are sensitive to the level of theory and basis set used. These are approximate values based on typical computational results.
Table 3: Calculated Rotational Barriers in Hexatriene
| Rotation | Method | Barrier Height (kcal/mol) |
| Central C-C Single Bond | DFT/B3LYP | ~3.5 - 5.0 |
| Terminal C-C Single Bond | DFT/B3LYP | ~2.5 - 4.0 |
| C=C Double Bond (cis-trans) | CASSCF | Significantly higher (~40-50) |
Note: Rotational barriers around double bonds are substantially higher and are often studied in the context of photochemical isomerization.[3]
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of hexatriene conformations.
A typical workflow for computational studies of hexatriene conformations.
Conclusion
Computational chemistry offers indispensable tools for the detailed investigation of the conformational properties of 1,3,5-hexatriene. Through methods like DFT and ab initio calculations, researchers can obtain reliable data on the geometries, relative energies, and rotational barriers of its various conformers. This guide has provided an overview of the key computational protocols and a summary of the expected quantitative results. The presented workflow illustrates a systematic approach to such studies. The insights gained from computational analyses of hexatriene can be extrapolated to larger, more complex conjugated systems, aiding in the rational design of molecules with desired properties in fields such as materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unife.it [iris.unife.it]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Methyl-1,3,5-hexatriene: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-methyl-1,3,5-hexatriene, a conjugated triene of interest in organic synthesis and material science. The described methodology follows a two-step sequence involving the Grignard reaction of methallylmagnesium chloride with acrolein to yield the intermediate, 2-methyl-1,5-hexadien-4-ol, followed by its dehydration to the target compound. This protocol includes a comprehensive list of reagents and equipment, step-by-step procedures for synthesis and purification, and a summary of relevant quantitative data. Additionally, a visual representation of the experimental workflow is provided to facilitate understanding.
Introduction
This compound is a valuable building block in organic chemistry, participating in various cycloaddition reactions, including the Diels-Alder reaction, to form complex cyclic systems. Its conjugated polyene structure also makes it a subject of interest in the study of electronic properties and polymerization. The synthesis outlined here provides a reliable method for the preparation of this compound in a laboratory setting.
Data Presentation
| Property | 2-Methyl-1,5-hexadien-4-ol | This compound |
| Molecular Formula | C₇H₁₂O | C₇H₁₀ |
| Molecular Weight | 112.17 g/mol | 94.15 g/mol |
| Boiling Point | 145.5-146 °C | 108 °C (760 mmHg)[1] |
| Refractive Index (n²⁷D) | 1.4498 | 1.5075[1] |
| Density (g/mL at 26°C) | - | 0.7632[1] |
| Yield | ~75% | High (not specified) |
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR | Data not available in search results. |
| Mass Spec | Data not available in search results. |
Experimental Protocols
Part 1: Synthesis of 2-Methyl-1,5-hexadien-4-ol
This procedure is adapted from the synthesis of similar dienols.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Magnesium turnings
-
Methallyl chloride
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Acrolein
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine and a small volume of anhydrous diethyl ether.
-
Prepare a solution of methallyl chloride in anhydrous diethyl ether and add a small portion to the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining methallyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Prepare a solution of freshly distilled acrolein in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
The crude product, 2-methyl-1,5-hexadien-4-ol, can be purified by distillation under reduced pressure.[1] The reported boiling point is 145.5-146 °C.[1]
Part 2: Synthesis of this compound
This procedure involves the dehydration of the alcohol prepared in Part 1.
Materials and Equipment:
-
Distillation apparatus
-
Heating mantle
-
Phosphorus tribromide (PBr₃) or other suitable dehydrating agent
-
Base (e.g., an amine) for elimination
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
The crude 2-methyl-1,5-hexadien-4-ol is treated with phosphorus tribromide to yield the corresponding crude 2-methylbromohexadiene.[1] This intermediate is reported to be unstable and is used directly in the next step without purification.[1]
-
The crude 2-methylbromohexadiene is then subjected to an elimination reaction to form this compound.[1] This can be achieved by heating with a suitable base in an appropriate solvent.
-
The volatile product, this compound, can be isolated from the reaction mixture by distillation.
-
Further purification can be achieved by fractional distillation. The reported boiling point is 108 °C at 760 mmHg.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-methyl-1,5-hexadien-4-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of 2-methyl-1,5-hexadien-4-ol, a valuable building block in the synthesis of complex organic molecules. The described method utilizes the nucleophilic addition of isopropenylmagnesium bromide to the carbonyl carbon of acrolein. This 1,2-addition reaction is a reliable method for the preparation of allylic alcohols.
Reaction Scheme
The synthesis of 2-methyl-1,5-hexadien-4-ol is achieved through the reaction of isopropenylmagnesium bromide with acrolein, followed by an aqueous workup to protonate the resulting alkoxide.
Step 1: Formation of the Grignard Reagent (if not commercially available)
-
2-Bromopropene reacts with magnesium metal in an ethereal solvent to form isopropenylmagnesium bromide.
Step 2: Grignard Addition
-
Isopropenylmagnesium bromide is reacted with acrolein in an anhydrous solvent. The isopropenyl group adds to the carbonyl carbon of acrolein in a 1,2-fashion.
Step 3: Aqueous Workup
-
The resulting magnesium alkoxide is hydrolyzed, typically with a mild acid, to yield the final product, 2-methyl-1,5-hexadien-4-ol.
Data Presentation
| Parameter | Value |
| Reactants | Isopropenylmagnesium bromide, Acrolein |
| Product | 2-methyl-1,5-hexadien-4-ol |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Typical Yield | 60-80% (representative for this reaction type) |
| Purity (post-purification) | >95% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials:
-
Magnesium turnings
-
2-Bromopropene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Acrolein (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)
Note: Isopropenylmagnesium bromide is commercially available as a solution in THF. If using a commercial solution, proceed to Part B.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly flame-dried to remove any moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Solvent and Reagent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-bromopropene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Reaction Initiation: Add a small portion of the 2-bromopropene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Completion: The resulting greyish solution of isopropenylmagnesium bromide is ready for the next step.
Part B: Grignard Reaction with Acrolein
-
Cooling: Cool the freshly prepared isopropenylmagnesium bromide solution to 0 °C in an ice bath.
-
Acrolein Addition: Add a solution of freshly distilled acrolein (0.9 equivalents) in anhydrous diethyl ether or THF to the dropping funnel. Add the acrolein solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methyl-1,5-hexadien-4-ol.
Visualizations
Caption: Workflow for the synthesis of 2-methyl-1,5-hexadien-4-ol.
Caption: Logical relationship of the Grignard reaction steps.
Application Notes and Protocols: Purification of 2-Methyl-1,3,5-hexatriene by Distillation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3,5-hexatriene is a conjugated diene of interest in organic synthesis, potentially serving as a monomer for polymerization or as a building block in the synthesis of more complex molecules.[1][2] Due to its conjugated system, it is prone to polymerization and oxidation, necessitating careful handling and purification to achieve high purity for research and development applications. This document provides a detailed protocol for the purification of this compound using fractional distillation, a technique suitable for separating compounds with close boiling points.[3][4][5]
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is crucial for a successful distillation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [6][7] |
| Molecular Weight | 94.15 g/mol | [6][7][8] |
| Boiling Point | 107.8 °C at 760 mmHg | [7] |
| Density | 0.737 g/cm³ | [7] |
| Flash Point | 2.1 °C | [7] |
| Vapor Pressure | 31.2 mmHg at 25 °C | [7] |
Pre-Distillation Considerations
Potential Impurities: The nature of impurities will depend on the synthetic route used to prepare this compound. Common impurities may include residual starting materials, solvents from the reaction or workup (e.g., ether, hexane), and isomers or byproducts from side reactions. Given its structure, oligomers or polymers of the diene may also be present, especially if the crude material has been stored for an extended period or at elevated temperatures.
Handling and Stability: this compound is a volatile and flammable liquid. Due to its conjugated diene structure, it is susceptible to polymerization, which can be initiated by heat, light, or acid catalysts. It is therefore recommended to store the crude material under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and to add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, prior to distillation.
Experimental Protocol: Fractional Distillation
This protocol outlines the purification of this compound using a laboratory-scale fractional distillation apparatus.
4.1. Materials and Equipment:
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask(s)
-
Thermometer or temperature probe
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum adapter and vacuum source (optional, for vacuum distillation if required)
-
Inert gas source (Nitrogen or Argon)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Standard laboratory glassware and clamps
4.2. Distillation Workflow Diagram:
Caption: Workflow for the purification of this compound by fractional distillation.
4.3. Step-by-Step Procedure:
-
Preparation:
-
Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol).
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed.
-
The fractionating column should be placed vertically between the distillation flask and the distillation head.[4]
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]
-
Use a heating mantle connected to a variable transformer to heat the distillation flask.
-
-
Distillation Process:
-
Begin stirring the mixture and gently heat the distillation flask.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to allow a steady condensation and re-vaporization process within the column.[4]
-
Initially, a forerun containing lower-boiling impurities may be collected. This should be discarded.
-
The temperature should stabilize at the boiling point of this compound (approximately 108 °C at atmospheric pressure). Collect the fraction that distills at a constant temperature.
-
Maintain a slow and steady distillation rate for optimal separation.
-
If the temperature rises significantly above the expected boiling point, it indicates the distillation of higher-boiling impurities. Stop the distillation at this point or collect this fraction separately.
-
-
Post-Distillation:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool down.
-
The purified this compound in the receiving flask should be a clear, colorless liquid.
-
Transfer the purified product to a clean, dry, and labeled storage vessel.
-
It is advisable to add a fresh amount of polymerization inhibitor to the purified product for long-term storage.
-
Store the purified compound under an inert atmosphere (e.g., in a sealed ampoule or a septum-capped bottle under argon) and at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation and polymerization.
-
Purity Assessment
The purity of the distilled this compound should be assessed using appropriate analytical techniques. Gas chromatography (GC) is an excellent method to determine the percentage purity and to detect any remaining volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the chemical structure and identify any isomeric or structural impurities.
Safety Precautions
-
This compound is flammable. Perform the distillation in a well-ventilated fume hood, away from any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Be aware of the potential for polymerization, which can lead to a rapid increase in pressure within the distillation apparatus. The use of a polymerization inhibitor is crucial.
-
Never distill to dryness, as this can lead to the formation of explosive peroxides, especially if the compound has been exposed to air.
Logical Relationship Diagram for Purification Strategy
Caption: Logical flow of separating impurities from the desired product via fractional distillation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]
Gas Chromatography Methods for the Analysis of Hexatriene Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexatrienes, a class of conjugated polyenes, are of significant interest in chemical synthesis and as intermediates in various industrial processes. The analysis and separation of hexatriene isomers, particularly the geometric isomers of 1,3,5-hexatriene, are crucial for quality control, reaction monitoring, and mechanistic studies. Gas chromatography (GC) offers a robust and sensitive analytical technique for the separation and quantification of these volatile isomers. This document provides detailed application notes and protocols for the analysis of hexatriene isomers by GC, focusing on the use of polar stationary phases.
Introduction
The separation of geometric isomers by gas chromatography is a challenging analytical task due to their similar physicochemical properties, such as boiling points. For nonpolar compounds like hexatrienes, the elution order on a nonpolar stationary phase will primarily follow the boiling points, which are often very close for cis and trans isomers. Therefore, achieving separation requires a stationary phase that can interact differently with the isomers based on their spatial configuration.
Polar stationary phases, particularly those containing polyethylene glycol (PEG), such as Carbowax-type columns, have demonstrated excellent selectivity for the separation of unsaturated hydrocarbon isomers. The polarity of these phases allows for differential interactions with the π-electrons of the double bonds in the hexatriene isomers, leading to their chromatographic resolution. This application note details a proposed method based on the successful separation of similar conjugated dienes and longer-chain alkenes using high-polarity stationary phases.
Key Analytical Challenge
The primary challenge in the GC analysis of 1,3,5-hexatriene isomers is the co-elution of the (E) and (Z) isomers on nonpolar columns. The selection of a highly polar stationary phase is paramount to exploit subtle differences in the isomers' polarity and shape, thereby achieving separation.
Proposed Gas Chromatography Method
This section outlines a detailed protocol for the separation of 1,3,5-hexatriene isomers using a polar stationary phase. This method is based on established principles for the separation of conjugated dienes and alkenes.[1]
Instrumentation and Consumables
-
Gas Chromatograph: Any GC system equipped with a flame ionization detector (FID) and electronic pressure control.
-
GC Column: A high-polarity wax-type capillary column is recommended. A suitable option is a column with a polyethylene glycol (PEG) stationary phase, such as a DB-WAX, CP-Wax 52 CB, or equivalent.
-
Dimensions: 60 m length x 0.32 mm internal diameter x 0.5 µm film thickness. Longer columns provide higher resolution, which is critical for isomer separation.
-
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Syringe: 10 µL gas-tight syringe for manual injection or appropriate vials for autosampler.
-
Gases: Hydrogen (for FID), Air (for FID), and Nitrogen or Helium (makeup gas).
Experimental Protocol
-
Sample Preparation:
-
If the hexatriene isomers are in a gaseous state, use a gas sampling valve for injection.
-
If in a liquid solvent, dilute the sample in a volatile, non-interfering solvent (e.g., pentane or hexane) to a concentration suitable for FID detection (typically in the ppm range). Ensure the solvent does not co-elute with the target analytes.
-
-
GC Instrument Setup:
-
Injector:
-
Temperature: 200 °C
-
Mode: Split (a high split ratio is recommended to maintain sharp peaks for these volatile compounds)
-
Split Ratio: 100:1
-
-
Oven Temperature Program:
-
Initial Temperature: 35 °C
-
Initial Hold Time: 5 minutes
-
Ramp Rate: 2 °C/minute
-
Final Temperature: 150 °C
-
Final Hold Time: 2 minutes
-
-
Carrier Gas (Helium):
-
Flow Rate: 1.5 mL/minute (constant flow mode)
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/minute
-
Air Flow: 300 mL/minute
-
Makeup Gas (Nitrogen) Flow: 25 mL/minute
-
-
-
Data Acquisition:
-
Inject the prepared sample.
-
Acquire the chromatogram for the duration of the GC run.
-
Identify the peaks corresponding to the hexatriene isomers based on the analysis of individual standards, if available. The (Z)-isomer is expected to have a slightly longer retention time on a polar column compared to the (E)-isomer due to stronger interaction with the stationary phase.
-
Data Presentation: Expected Retention Behavior
While specific retention times will vary between instruments and columns, the following table summarizes the expected elution order and approximate retention times for 1,3,5-hexatriene isomers based on the proposed method. This data is extrapolated from the behavior of similar compounds on polar GC columns.
| Analyte | Isomer | Expected Retention Time (min) |
| 1,3,5-Hexatriene | (E)-isomer | ~15 - 17 |
| 1,3,5-Hexatriene | (Z)-isomer | ~17 - 19 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of hexatriene isomers.
References
Application Notes and Protocols for the GC-MS Identification of 2-Methyl-1,3,5-hexatriene
Abstract
This document provides a detailed protocol for the identification of 2-Methyl-1,3,5-hexatriene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and related fields. This protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis strategies. A workflow diagram and tables summarizing key experimental parameters and expected mass spectral data are included to facilitate ease of use.
Introduction
This compound (C7H10, molecular weight: 94.15 g/mol ) is a volatile organic compound (VOC) belonging to the conjugated triene family.[1][2] The identification and quantification of such compounds are crucial in various research areas, including atmospheric chemistry, flavor and fragrance analysis, and as potential biomarkers or impurities in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity.[3] This protocol details a standardized method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For volatile compounds like this compound, methods that efficiently extract and concentrate the analyte are preferred.
2.1.1. Headspace Analysis (for liquid and solid samples)
Static headspace analysis is a suitable technique for the analysis of VOCs in liquid or solid matrices.
-
Apparatus: Headspace autosampler, 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
-
Procedure:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
Seal the vial immediately with the crimp cap.
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a constant temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Automatically inject a specific volume of the headspace gas into the GC-MS system.
-
2.1.2. Purge and Trap (for water samples)
Purge and trap is a highly sensitive method for the analysis of VOCs in water samples.
-
Apparatus: Purge and trap concentrator.
-
Procedure:
-
A known volume of the water sample is placed in a sparging vessel.
-
An inert gas (e.g., helium) is bubbled through the sample, purging the volatile compounds.
-
The purged analytes are trapped on an adsorbent trap.
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.
-
2.1.3. Liquid Injection (for samples in a volatile solvent)
Direct liquid injection can be used if the sample is already in a volatile solvent compatible with the GC system.
-
Solvent Selection: Use volatile organic solvents such as hexane, pentane, or dichloromethane.
-
Procedure:
-
Dilute the sample to an appropriate concentration (typically in the low ppm or high ppb range) with a suitable volatile solvent.
-
Transfer the diluted sample to a 2 mL autosampler vial.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
GC-MS Instrumentation
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 min (or appropriate for the solvent used) |
Data Presentation and Analysis
Identification of this compound is based on two key parameters: its retention time (or Kovats retention index) and its mass spectrum.
Retention Data
Mass Spectral Data
The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon electron ionization. While a library spectrum for this compound is not available, the mass spectrum of its isomer, (E)-3-Methyl-1,3,5-hexatriene, provides valuable information for identification.[4]
Expected Fragmentation Pattern:
The molecular ion ([M]⁺) for this compound is expected at m/z 94. Common fragmentation pathways for alkenes and dienes involve allylic cleavage and loss of small neutral molecules. The expected major fragments are summarized in the table below, based on the spectrum of the 3-methyl isomer.
| m/z | Relative Intensity (approximate) | Possible Fragment |
| 94 | Moderate | [C₇H₁₀]⁺ (Molecular Ion) |
| 79 | High | [C₆H₇]⁺ (Loss of CH₃) |
| 77 | Moderate to High | [C₆H₅]⁺ (Loss of H₂ from m/z 79) |
| 66 | Moderate | [C₅H₆]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
| 39 | High | [C₃H₃]⁺ |
Confirmation of Identification:
For a positive identification of this compound, the following criteria should be met:
-
The retention time of the peak of interest should be consistent. If a retention index is calculated, it should be reproducible.
-
The acquired mass spectrum of the peak of interest should show a molecular ion at m/z 94.
-
The fragmentation pattern of the acquired mass spectrum should closely match the expected pattern, with the major fragment ions present at the expected relative intensities. Comparison with a commercially available standard is the gold standard for confirmation.
Visualization
Experimental Workflow
Caption: Workflow for the identification of this compound by GC-MS.
Logical Relationship for Identification
Caption: Logic for the positive identification of the target analyte.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. lotusinstruments.com [lotusinstruments.com]
- 3. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Hexatriene, 3-methyl-, (E)- [webbook.nist.gov]
Application Notes and Protocols for the Spectroscopic Analysis of 2-Methyl-1,3,5-hexatriene
Abstract
These application notes provide a detailed guide for the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-1,3,5-hexatriene. Due to the absence of readily available, experimentally assigned public data, this document presents predicted NMR assignments based on the analysis of structurally similar compounds and established spectroscopic principles. A comprehensive experimental protocol for acquiring high-quality NMR data for volatile organic compounds like this compound is also included, catering to researchers in organic synthesis, natural product chemistry, and drug development.
Introduction
This compound is a conjugated triene of interest in various fields of chemical research, including polymer chemistry and as a building block in organic synthesis. Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. These notes aim to provide a reliable reference for the ¹H and ¹³C NMR chemical shifts of this compound and a standardized protocol for their experimental determination.
Predicted ¹H and ¹³C NMR Assignments
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectral data of related conjugated systems such as isoprene and 1,3,5-hexatriene, taking into account the electronic effects of the methyl substituent.
Molecular Structure with Atom Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | ~5.10 | d | J1,3 ≈ 1.5 (long range) | ~117.0 |
| ~4.95 | d | J1,3 ≈ 1.5 (long range) | ||
| 2 | - | - | - | ~142.5 |
| 3 | ~6.30 | d | J3,4 ≈ 11.0 | ~128.0 |
| 4 | ~5.80 | dd | J4,3 ≈ 11.0, J4,5 ≈ 10.5 | ~130.5 |
| 5 | ~6.50 | ddt | J5,6-trans ≈ 17.0, J5,6-cis ≈ 10.0, J5,4 ≈ 10.5 | ~137.0 |
| 6 | ~5.25 (trans to H5) | d | J6-trans,5 ≈ 17.0 | ~118.5 |
| ~5.10 (cis to H5) | d | J6-cis,5 ≈ 10.0 | ||
| 7 (CH₃) | ~1.85 | s | - | ~18.5 |
Disclaimer: The chemical shifts and coupling constants provided are predicted values and should be confirmed by experimental data.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, a volatile organic compound.
3.1. Materials and Equipment
-
Sample: this compound (handle in a well-ventilated fume hood)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Pipettes and Syringes
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
3.2. Sample Preparation Workflow
Caption: Workflow for the preparation of a this compound NMR sample.
3.3. NMR Data Acquisition
3.3.1. Instrument Setup
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H spectra, a line width of <0.5 Hz for the TMS signal is recommended.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
3.3.2. ¹H NMR Spectrum Acquisition
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Transmitter Offset: Centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
-
Temperature: 298 K.
3.3.3. ¹³C NMR Spectrum Acquisition
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Transmitter Offset: Centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (adjust for desired signal-to-noise ratio).
-
Temperature: 298 K.
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Conclusion
The predicted ¹H and ¹³C NMR data provided in these application notes serve as a valuable starting point for the spectroscopic analysis of this compound. The detailed experimental protocol offers a standardized method to obtain high-resolution NMR spectra for this and other volatile organic compounds. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Triene Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed guide to the analysis of volatile trienes using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines optimized protocols, quantitative data, and key considerations for the successful extraction and analysis of these compounds, which are significant in flavor, fragrance, and pheromone research.
Introduction to SPME for Volatile Triene Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds, including trienes, from various matrices.[1][2] The principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber.[1] The concentrated analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph for separation and detection.[1] Headspace SPME (HS-SPME) is particularly advantageous for complex solid or liquid samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[1]
Key Applications
-
Flavor and Fragrance Analysis: Identification and quantification of volatile trienes contributing to the aroma profiles of food and beverages, such as hop-derived sesquiterpenes in beer.
-
Pheromone Research: Analysis of insect sex pheromones, many of which are triene structures, for pest management and ecological studies.[3]
-
Food Quality Control: Monitoring of lipid oxidation in food products through the analysis of triene and diene degradation products.[4][5]
-
Drug Development: Characterization of volatile metabolites and degradation products in pharmaceutical formulations.
Experimental Protocols
A successful SPME method for volatile triene analysis requires careful optimization of several experimental parameters.[2]
SPME Fiber Selection
The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target trienes. For the analysis of a broad range of volatile and semi-volatile compounds, including terpenes and their derivatives, a mixed-phase fiber is often the most effective.
| Fiber Coating | Polarity | Target Analytes | Recommended Use for Trienes |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatiles and semi-volatiles | Suitable for non-polar trienes like some sesquiterpenes. |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of volatiles and semi-volatiles | Recommended for general triene analysis due to its broad selectivity.[6] |
| Polyacrylate (PA) | Polar | Polar analytes | Less commonly used for hydrocarbon trienes, but may be suitable for more functionalized trienes. |
Headspace SPME Protocol for Volatile Trienes in a Liquid Matrix (e.g., Fruit Purée)
This protocol is adapted from methods for the analysis of α-farnesene in fruit purées.[7][8]
a. Sample Preparation:
-
Homogenize the sample if necessary.
-
Place a precise amount of the sample (e.g., 5 g) into a 20 mL headspace vial.
-
Add a saturated solution of NaCl (e.g., 1 g of NaCl in 5 mL of deionized water) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
If quantitative analysis is required, add a known amount of an appropriate internal standard.
-
Immediately seal the vial with a PTFE/silicone septum.
b. SPME Extraction:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continuous agitation.
c. GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
Start the GC-MS acquisition program.
-
Condition the fiber in a clean, heated injection port or a dedicated conditioning station after each analysis to prevent carryover.
Headspace SPME Protocol for Volatile Trienes in a Solid Matrix (e.g., Hops)
This protocol is based on the analysis of sesquiterpenes in hops.[6][9]
a. Sample Preparation:
-
Grind the solid sample to a uniform consistency to increase the surface area.
-
Accurately weigh a small amount of the ground sample (e.g., 0.2 g) into a 10 mL or 20 mL headspace vial.[6]
-
Add an internal standard if performing quantification.
-
Seal the vial tightly.
b. SPME Extraction:
-
Equilibrate the vial at an elevated temperature (e.g., 40 °C) for a defined period (e.g., 30 minutes).[6]
-
Expose the SPME fiber to the headspace for a specific extraction time (e.g., 20 minutes) at the same temperature.[6]
c. GC-MS Analysis:
-
Follow the same desorption and analysis steps as described for the liquid matrix protocol.
Quantitative Data Summary
The following tables summarize typical quantitative results and method validation parameters for the analysis of volatile trienes using SPME-GC-MS.
Table 1: Quantitative Analysis of Sesquiterpenes in Wine by HS-SPME-GC-MS [10]
| Sesquiterpene | Average LOD (µg/L) | Average LOQ (µg/L) |
| α-Gurjunene | 0.05 | 0.15 |
| α-Cedrene | 0.05 | 0.15 |
| (E)-β-Farnesene | 0.05 | 0.15 |
| Valencene | 0.05 | 0.15 |
| (E)-Nerolidol | 0.05 | 0.15 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Table 2: SPME Method Validation for Pheromone Analysis [3]
| Parameter | Result |
| Linearity (r) | 0.9973 |
| Detection Limit (µg/L) | 2.0 |
| Recovery (%) | 83.2 - 106.4 |
| Repeatability (RSD%) | < 15% |
Visualizations
Lipid Peroxidation Pathway Leading to Volatile Aldehydes and Dienals
The following diagram illustrates the formation of volatile compounds, including dienals which are structurally related to trienes, through the lipid peroxidation of polyunsaturated fatty acids. This pathway is a common source of volatile trienes in biological and food systems.[11][12][13]
Caption: Lipid peroxidation pathway leading to the formation of volatile compounds.
Experimental Workflow for SPME-GC-MS Method Development
This diagram outlines the logical steps for developing a robust SPME-GC-MS method for volatile triene analysis.[2]
Caption: Workflow for SPME-GC-MS method development for volatile triene analysis.
References
- 1. iltusa.com [iltusa.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Potential of SPME-GC and chemometrics to detect adulteration of soft fruit purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [merckmillipore.com]
- 10. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 11. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatization of Conjugated Dienes for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of conjugated dienes for analysis by gas chromatography (GC). The primary focus is on the use of Diels-Alder reactions to form stable adducts with improved chromatographic properties and mass spectrometric fragmentation patterns, facilitating qualitative and quantitative analysis.
Introduction to Derivatization of Conjugated Dienes for GC Analysis
Direct analysis of conjugated dienes by gas chromatography can be challenging due to their potential for isomerization at high temperatures and their sometimes-poor chromatographic behavior. Derivatization is a chemical modification technique used to convert the analytes into derivatives with more suitable properties for GC analysis. For conjugated dienes, the most effective derivatization strategy is the Diels-Alder reaction, a [4+2] cycloaddition between the conjugated diene and a substituted alkene, known as the dienophile.
This reaction forms a stable cyclic adduct, which typically exhibits:
-
Increased thermal stability: Reducing the risk of on-column degradation.
-
Improved chromatographic peak shape: Leading to better resolution and quantification.
-
Characteristic mass spectra: The adducts often produce simple and diagnostic fragmentation patterns upon electron ionization (EI), which can be used to determine the original position of the conjugated double bonds.
The most common and effective dienophiles for this purpose are N-substituted 1,2,4-triazoline-3,5-diones, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). These reagents are highly reactive towards conjugated dienes and the reactions are typically rapid and selective. Maleic anhydride is another dienophile that can be used, although it is generally less reactive than PTAD and MTAD.
Derivatization Techniques
Diels-Alder Reaction with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
PTAD is a highly reactive dienophile that reacts almost instantaneously with conjugated dienes at room temperature. The resulting Diels-Alder adducts are stable and well-suited for GC-MS analysis. The phenyl group in PTAD can enhance the response in certain detectors and provides a characteristic fragment in the mass spectrum.
Experimental Protocol: Derivatization of Conjugated Fatty Acid Methyl Esters (FAMEs) with PTAD
Materials:
-
Sample containing conjugated dienes (e.g., conjugated linoleic acid methyl esters)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (2 mg/mL in a suitable solvent like ethyl acetate or dichloromethane)
-
Anhydrous solvent (e.g., ethyl acetate or dichloromethane)
-
Quenching reagent (e.g., water or a scavenger diene like 1,3-hexadiene)
-
Vortex mixer
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample containing the conjugated dienes into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried sample in a small volume of anhydrous ethyl acetate or dichloromethane (e.g., 100 µL).
-
Derivatization Reaction: Add an excess of the PTAD solution to the sample vial. For example, add 100 µL of a 2 mg/mL PTAD solution. The characteristic red color of the PTAD solution should persist, indicating an excess of the reagent.
-
Reaction Incubation: Vortex the mixture for 10-30 minutes at room temperature. The reaction is typically very fast.[1][2]
-
Quenching: Quench the excess PTAD by adding a small amount of water (e.g., 20 µL) and vortexing for 5 minutes.[2] Alternatively, a scavenger diene can be used.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution for GC-MS Analysis: Reconstitute the dried residue in a suitable solvent for GC injection (e.g., hexane or ethyl acetate) to the desired final concentration.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Diels-Alder Reaction with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
MTAD is another highly reactive dienophile that is structurally similar to PTAD. Its adducts are more volatile than the corresponding PTAD adducts, which can be advantageous for the GC analysis of higher molecular weight conjugated dienes. The mass spectra of MTAD adducts are particularly informative for locating the position of the original conjugated system.[3][4]
Experimental Protocol: Derivatization of Conjugated Dienes with MTAD
Materials:
-
Sample containing conjugated dienes
-
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) solution (e.g., 6 M in dichloromethane)
-
Anhydrous dichloromethane
-
Quenching reagent (e.g., 1,3-hexadiene)
-
Vortex mixer
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing conjugated dienes in anhydrous dichloromethane.
-
Derivatization Reaction: Cool the sample solution to 0 °C in an ice bath. Add a slight molar excess of the MTAD solution. Mix the solution briefly (e.g., by vortexing for less than 10 seconds). The reaction is extremely rapid.[5]
-
Quenching: Immediately stop the reaction by adding a scavenger diene such as 1,3-hexadiene to consume the excess MTAD.[5]
-
Solvent Evaporation: Remove the excess reagents and solvent under a stream of nitrogen at a low temperature (e.g., 30 °C).[5]
-
Reconstitution for GC-MS Analysis: Redissolve the residue in a suitable solvent (e.g., dichloromethane or hexane) for GC-MS analysis.
-
Analysis: Inject the sample into the GC-MS.
Diels-Alder Reaction with Maleic Anhydride
Maleic anhydride is a classic dienophile for the Diels-Alder reaction. It is generally less reactive than PTAD and MTAD and may require elevated temperatures and longer reaction times. Its use in GC analysis of conjugated dienes is less common, with titrimetric methods being a more frequent application for determining the "diene value".[6] However, for certain applications, derivatization with maleic anhydride followed by esterification of the resulting adduct can be employed for GC analysis.[7]
Experimental Protocol: Derivatization of Terpenes with Maleic Anhydride
Materials:
-
Terpene sample containing conjugated dienes
-
Maleic anhydride
-
High-boiling point solvent (e.g., toluene or xylene)
-
Reflux apparatus
-
Esterification reagent (e.g., BF3-methanol)
-
Extraction solvent (e.g., hexane)
-
GC-MS system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terpene sample and a molar excess of maleic anhydride in toluene.
-
Diels-Alder Reaction: Heat the mixture to reflux for a specified period (e.g., 3 hours).[6]
-
Cooling and Hydrolysis: After cooling, the unreacted maleic anhydride can be hydrolyzed by the addition of water.
-
Esterification (if necessary): The resulting carboxylic acid adduct can be esterified to improve its volatility for GC analysis. This can be done using a reagent like BF3-methanol.
-
Extraction: Extract the esterified adduct into an organic solvent such as hexane.
-
Washing and Drying: Wash the organic phase with water and dry it over anhydrous sodium sulfate.
-
Concentration and Analysis: Concentrate the solution and analyze it by GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC analysis of conjugated dienes after derivatization. It is important to note that direct comparative studies across all reagents and a wide range of conjugated dienes are limited in the literature. The data presented here are compiled from various sources and should be considered as representative examples.
Table 1: Comparison of Derivatization Reagents for GC Analysis of Conjugated Dienes
| Derivatization Reagent | Analyte Class | Typical Reaction Conditions | Linearity (R²) | LOD/LOQ | Recovery (%) | Reference(s) |
| MTAD | Conjugated Fatty Acids | 0 °C, < 1 min | > 0.99 | Analyte dependent, typically in the low ng/mL range | Not widely reported | [1][3][8] |
| PTAD | Conjugated Dienes in Pyrolysis Oils | Room temp, 10-30 min | Not reported | Not reported | Not reported | [9] |
| Maleic Anhydride | Terpenes | Reflux in toluene, 3 h | Not applicable (titration) | Not applicable (titration) | Not applicable (titration) | [6][7] |
Note: Quantitative data for GC analysis of conjugated dienes after derivatization is not extensively tabulated in the literature. The values provided are indicative and may vary significantly depending on the specific analyte, matrix, and instrumentation.
Table 2: Example GC-MS Parameters for the Analysis of Derivatized Conjugated Dienes
| Parameter | Setting |
| GC Column | Non-polar capillary column (e.g., DB-1, HP-5MS) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp: 100-150 °C, ramp to 280-300 °C at 5-10 °C/min |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50 - 500 amu |
Visualizations
Diels-Alder Reaction Workflow
Caption: General workflow for the derivatization of conjugated dienes.
Chemical Reaction of PTAD with a Conjugated Diene
Caption: Diels-Alder reaction of a conjugated diene with PTAD.
Conclusion
Derivatization of conjugated dienes via Diels-Alder reaction, particularly with PTAD and MTAD, is a powerful technique for their analysis by GC and GC-MS. This approach enhances the stability and chromatographic performance of the analytes while providing valuable structural information from their mass spectra. The protocols provided herein offer a starting point for researchers to develop and validate methods for the qualitative and quantitative analysis of conjugated dienes in various matrices. Careful optimization of reaction conditions and GC-MS parameters is crucial for achieving accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. [Analysis of terpene/maleic anhydride adduct and its derivatives by GC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Characterization of derivatization reactions of conjugated dienes in plastic pyrolysis oils using 4-phenyl-1,2,4-triazoline-3,5-dione [thesis.unipd.it]
Application Notes and Protocols for the Copolymerization of Diene Monomers: A Generalized Approach for 2-Methyl-1,3,5-hexatriene
To the Valued Researcher,
Our comprehensive search of scientific literature and patent databases has revealed a significant gap in the publicly available information regarding the specific use of 2-Methyl-1,3,5-hexatriene as a monomer in copolymerization. While the fundamental principles of diene polymerization are well-established, specific reactivity ratios, detailed experimental protocols, and the properties of copolymers derived from this particular monomer are not readily found.
Therefore, this document provides a generalized set of application notes and protocols that a researcher can adapt to investigate the copolymerization of a novel diene monomer such as this compound. The methodologies and characterization techniques described are standard in the field of polymer chemistry and should serve as a robust starting point for your research and development efforts.
Introduction to Diene Copolymerization
Conjugated dienes, such as 1,3-butadiene and isoprene, are crucial monomers in the synthesis of elastomers and thermoplastic elastomers.[1][2] The presence of multiple double bonds allows for various modes of incorporation into a polymer chain (e.g., 1,2- vs. 1,4-addition), which influences the final properties of the material. Copolymerization of dienes with vinyl monomers (e.g., styrene, acrylates) allows for the tailoring of properties such as glass transition temperature (Tg), mechanical strength, and chemical resistance.[1]
The copolymerization behavior of a new diene monomer like this compound would need to be experimentally determined. Key factors to investigate include its reactivity ratios with common comonomers, the influence of the methyl group on polymerization kinetics and polymer microstructure, and the properties of the resulting copolymers.
Potential Copolymerization Strategies
Both free radical and anionic polymerization are common methods for copolymerizing dienes.[1][3] The choice of method will depend on the desired polymer architecture and properties.
-
Free Radical Polymerization: This method is versatile and tolerant to various functional groups.[4] It is often used for the synthesis of random copolymers.[5] Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly employed.[5]
-
Anionic Polymerization: This is a "living" polymerization technique that allows for precise control over molecular weight, molecular weight distribution, and polymer architecture (e.g., block copolymers).[3][6] It is particularly suitable for dienes and styrenic monomers.[3] Organolithium initiators (e.g., n-butyllithium, sec-butyllithium) are frequently used.[3]
Generalized Experimental Protocol: Free Radical Copolymerization
This protocol outlines a general procedure for the free radical copolymerization of a diene monomer (M1, e.g., this compound) with a vinyl monomer (M2, e.g., styrene or methyl methacrylate).
3.1. Materials
-
Monomer 1 (M1): this compound (ensure high purity)
-
Monomer 2 (M2): Styrene or Methyl Methacrylate (inhibitor removed)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (recrystallized)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Precipitating Solvent: Methanol or Ethanol
-
Inhibitor Remover: Alumina column or washing with aqueous NaOH solution.[5]
3.2. Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer and condenser
-
Constant temperature oil bath
-
Vacuum oven
3.3. Procedure
-
Monomer Purification: Remove the inhibitor from the vinyl monomer (M2) by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over a suitable drying agent.[5] Distill the purified monomer under reduced pressure. The purity of this compound should be confirmed by techniques like NMR or GC-MS.
-
Reaction Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging of Reagents: To the flask, add the desired amounts of M1, M2, and the solvent. The total monomer concentration is typically in the range of 1-3 M.
-
Initiator Addition: Add the initiator (typically 0.1-1.0 mol% with respect to the total moles of monomers).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). The reaction time will vary depending on the desired conversion and should be determined experimentally. To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%).[5]
-
Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the copolymer.
-
Purification: Filter the precipitated polymer and redissolve it in a suitable solvent (e.g., toluene or THF). Reprecipitate the polymer to remove any unreacted monomers and initiator residues. Repeat this dissolution-precipitation step 2-3 times.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
3.4. Workflow Diagram
Caption: General workflow for free radical copolymerization.
Generalized Experimental Protocol: Anionic Copolymerization
This protocol provides a general outline for the living anionic copolymerization of a diene (M1) and a styrenic monomer (M2). This method requires stringent anhydrous and anaerobic conditions.
4.1. Materials
-
Monomer 1 (M1): this compound (rigorously purified and dried)
-
Monomer 2 (M2): Styrene (rigorously purified and dried)
-
Initiator: n-Butyllithium or sec-Butyllithium solution in hexane (concentration determined by titration)
-
Solvent: Cyclohexane or Tetrahydrofuran (THF) (anhydrous)
-
Terminating Agent: Degassed methanol
4.2. Equipment
-
High-vacuum Schlenk line or glovebox
-
Solvent purification system
-
Reaction flask with a sidearm for sampling
-
Magnetic stirrer
-
Syringes and cannulas for transfers under inert atmosphere
4.3. Procedure
-
Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. Solvents and monomers must be purified to remove all traces of water and other protic impurities. This often involves stirring over a drying agent (e.g., CaH2 for monomers, Na/benzophenone for THF) followed by vacuum distillation.
-
Reaction Setup: Assemble the reaction flask under a high-purity inert atmosphere.
-
Solvent and Monomer Addition: Transfer the purified solvent and the first monomer into the reaction flask via cannula or syringe.
-
Initiation: Add the organolithium initiator dropwise to the monomer solution at the desired temperature (e.g., room temperature for non-polar solvents, -78 °C for THF). The solution will typically develop a color indicating the presence of living anionic chain ends.
-
First Block Polymerization: Allow the first monomer to polymerize for a sufficient time to achieve complete conversion. The progress can be monitored by taking small samples and analyzing them by GC or GPC.
-
Second Monomer Addition: Add the second monomer to the living polymer solution.
-
Second Block Polymerization: Allow the second monomer to polymerize to completion.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Product Isolation: Precipitate the block copolymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.
4.4. Workflow Diagram
Caption: General workflow for living anionic block copolymerization.
Copolymer Characterization
Once the copolymer is synthesized, a variety of analytical techniques should be employed to determine its composition, structure, and properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Copolymer composition, microstructure (e.g., 1,2- vs. 1,4-addition of diene), and monomer sequence distribution.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the incorporation of both monomers by identifying characteristic functional group vibrations.[5] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and molecular weight distribution (Đ = Mw/Mn).[7] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm), which provide insights into the thermal properties and phase behavior of the copolymer. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the copolymer. |
| Elemental Analysis | Can be used to determine copolymer composition, especially if one monomer contains a unique element. |
Determining Monomer Reactivity Ratios
To understand the copolymerization behavior of this compound with a given comonomer, it is essential to determine the monomer reactivity ratios (r₁ and r₂). This is typically done by carrying out a series of copolymerizations with varying initial monomer feed ratios and stopping the reactions at low conversions (<10%). The composition of the resulting copolymers is then determined (e.g., by ¹H NMR), and the data are fitted to copolymerization equations using methods such as Fineman-Ross or Kelen-Tudos.[5]
Logical Relationship for Reactivity Ratios
Caption: Logical steps to determine monomer reactivity ratios.
Potential Applications
While specific applications for copolymers of this compound are unknown due to the lack of research, diene-containing copolymers are widely used in areas such as:
-
Tires and Automotive Components: Due to their elastomeric properties.
-
Adhesives and Sealants: Leveraging their tackiness and flexibility.
-
Asphalt Modification: To improve the performance of roads.
-
Footwear: For durable and flexible soles.
-
Drug Delivery: As part of block copolymer micelles or other nanostructures, although this would require extensive investigation into biocompatibility.
Further research into the specific properties of copolymers containing this compound would be necessary to identify their most promising application areas.
References
- 1. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 14.6 Diene Polymers: Natural and Synthetic Rubbers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Monitoring the Reaction Kinetics of Hexatriene Electrocyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrocyclization of 1,3,5-hexatriene to 1,3-cyclohexadiene is a fundamental pericyclic reaction in organic chemistry. This process, governed by the principles of orbital symmetry, provides a powerful tool for the stereospecific synthesis of six-membered rings, a common motif in many natural products and pharmaceutical compounds. Understanding and precisely monitoring the kinetics of this transformation are crucial for optimizing reaction conditions, controlling product formation, and gaining deeper insights into the reaction mechanism.
These application notes provide detailed protocols for monitoring the thermal electrocyclization of 1,3,5-hexatriene using two powerful analytical techniques: UV-Vis Spectroscopy and in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, quantitative kinetic data and methodologies for data analysis are presented to aid researchers in their studies of this and related electrocyclic reactions.
Reaction Scheme
The thermal electrocyclization of (Z)-1,3,5-hexatriene proceeds through a disrotatory ring closure to form 1,3-cyclohexadiene. The initial and rate-determining step in the overall process from the more stable (E)-isomer is the isomerization to the (Z)-isomer.
Caption: Reaction pathway for the thermal electrocyclization of 1,3,5-hexatriene.
Quantitative Kinetic Data
The following table summarizes experimentally determined kinetic parameters for the gas-phase unimolecular isomerization of trans-1,3,5-hexatriene to cis-1,3,5-hexatriene, which is the rate-limiting step for the overall electrocyclization.[1]
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 4.5 (± 1.5) x 10¹² | s⁻¹ |
| Activation Energy (Ea) | 181.3 (± 2.0) | kJ mol⁻¹ |
| Rate Expression (k) | (4.5 ± 1.5) × 10¹² exp(-181.3 ± 2.0 kJ mol⁻¹/RT) | s⁻¹ |
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes how to monitor the electrocyclization of 1,3,5-hexatriene by observing changes in its UV-Vis absorption spectrum over time. 1,3,5-hexatriene has a characteristic absorption maximum (λmax) at approximately 258 nm.[2][3] 1,3-cyclohexadiene also absorbs in this region, with a λmax around 256 nm, but its spectrum has a distinct shape.[1] The reaction can be monitored by the decrease in absorbance at a wavelength where the reactant absorbs more strongly than the product, or by monitoring the change in the overall spectral shape.
Materials:
-
1,3,5-hexatriene (freshly distilled)
-
Inert, UV-transparent solvent (e.g., hexane, cyclohexane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with a known path length (e.g., 1 cm)
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of 1,3,5-hexatriene in the chosen inert solvent. The concentration should be adjusted so that the initial absorbance at the monitoring wavelength is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
All solutions should be prepared fresh and protected from light to prevent photochemical side reactions.
-
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature using the temperature-controlled cuvette holder.
-
Set the monitoring wavelength. A suitable wavelength can be determined by acquiring the full spectra of both pure 1,3,5-hexatriene and 1,3-cyclohexadiene and identifying a wavelength with a significant difference in absorbance. Based on literature, monitoring the disappearance of the peak around 258 nm is a viable approach.
-
Blank the spectrophotometer with the pure solvent at the reaction temperature.
-
-
Kinetic Run:
-
Equilibrate the hexatriene solution to the reaction temperature in the constant temperature bath.
-
Quickly transfer the solution to the pre-heated quartz cuvette and place it in the spectrophotometer.
-
Start data acquisition immediately, recording the absorbance at the chosen wavelength at regular time intervals. The frequency of data collection will depend on the reaction rate at the chosen temperature.
-
-
Data Analysis:
-
The electrocyclization of hexatriene is a unimolecular reaction and is expected to follow first-order kinetics.
-
The natural logarithm of the absorbance (or a function of absorbance, e.g., (At - A∞)/(A0 - A∞)) versus time should yield a straight line.
-
The pseudo-first-order rate constant (k) can be determined from the slope of this line (slope = -k).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.
-
Caption: Workflow for UV-Vis kinetic monitoring.
Protocol 2: In-situ Monitoring using ¹H NMR Spectroscopy
In-situ NMR spectroscopy allows for the direct observation of the disappearance of reactant signals and the appearance of product signals in the reaction mixture over time, providing a wealth of structural and quantitative information. For the hexatriene electrocyclization, the vinylic proton signals of hexatriene will decrease, while the olefinic and allylic proton signals of cyclohexadiene will emerge.
Materials:
-
1,3,5-hexatriene (freshly distilled)
-
Deuterated, inert solvent (e.g., cyclohexane-d12, benzene-d6)
-
High-resolution NMR spectrometer with variable temperature capabilities
-
NMR tubes
-
Internal standard (optional, for precise quantification)
Procedure:
-
Sample Preparation:
-
Prepare a solution of 1,3,5-hexatriene in the deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a single scan.
-
If an internal standard is used, add a known amount to the solution. The internal standard should be chemically inert and have a resonance that does not overlap with reactant or product signals.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Shim the magnet to obtain good resolution.
-
Set the probe to the desired reaction temperature and allow it to equilibrate.
-
-
Kinetic Run:
-
Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is highly recommended.
-
The time between spectra will depend on the reaction rate. For slower reactions, spectra can be taken every few minutes to hours. For faster reactions, more rapid acquisition techniques may be necessary.
-
-
Data Analysis:
-
Integrate the characteristic signals for both 1,3,5-hexatriene and 1,3-cyclohexadiene in each spectrum.
-
The concentration of each species at a given time is proportional to its integral value (normalized to the number of protons).
-
Plot the natural logarithm of the concentration of hexatriene versus time. The slope of this line will be equal to the negative of the first-order rate constant (-k).
-
Alternatively, the increase in the concentration of cyclohexadiene can be monitored.
-
Perform the experiment at different temperatures to determine the Arrhenius parameters.
-
Caption: Workflow for in-situ NMR kinetic monitoring.
Signaling Pathway and Stereochemistry
The stereochemical outcome of the hexatriene electrocyclization is dictated by the symmetry of the highest occupied molecular orbital (HOMO). For a thermal reaction, the HOMO of 1,3,5-hexatriene requires a disrotatory motion of the termini to bring lobes of the same phase together for constructive overlap and sigma bond formation.
Caption: Control of stereochemistry by HOMO symmetry.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in monitoring the reaction kinetics of hexatriene electrocyclization. Both UV-Vis and in-situ NMR spectroscopy are powerful techniques that offer complementary information. Careful experimental design and data analysis will enable the accurate determination of kinetic parameters, leading to a deeper understanding of this important class of pericyclic reactions and facilitating their application in chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-1,3,5-hexatriene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3,5-hexatriene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Grignard Reaction followed by Dehydration: This involves the reaction of a methallyl Grignard reagent with acrolein to form the intermediate alcohol, 2-methyl-1,5-hexadien-4-ol, which is then dehydrated to yield the final product.
-
Wittig Reaction: This method utilizes the reaction of a suitable phosphonium ylide with a carbonyl compound, such as the reaction of crotonaldehyde with a methylenetriphenylphosphorane derivative.[1][2]
Q2: What are the expected yields for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. While specific quantitative data for this compound is not extensively tabulated in the available literature, analogous reactions suggest that yields for the Grignard route can range from moderate to good, while the Wittig reaction can often provide high yields, especially with optimized conditions. For a similar dehydration of 4-methyl-4-penten-2-ol to 2-methyl-1,3-pentadiene, yields of over 80% have been reported.[3]
Q3: How can the purity of synthesized this compound be assessed?
A3: The purity of this compound can be determined using standard analytical techniques such as:
-
Gas Chromatography (GC): To identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and identify any isomeric impurities or residual starting materials.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting Guides
Route 1: Grignard Reaction and Dehydration
This route is a common and effective method for the synthesis of this compound. Below are potential issues and their solutions.
Problem 1: Low yield of the Grignard reagent (methallylmagnesium chloride).
| Possible Cause | Troubleshooting Step |
| Wet glassware or solvent | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Inactive magnesium turnings | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow initiation of the reaction | Gently warm the reaction mixture or add a small amount of pre-formed Grignard reagent. |
| Side reaction (Wurtz coupling) | Add the methallyl chloride slowly to the magnesium suspension to maintain a low concentration of the halide. |
Problem 2: Low yield of 2-methyl-1,5-hexadien-4-ol during the Grignard reaction with acrolein.
| Possible Cause | Troubleshooting Step |
| 1,4-addition (Michael addition) of the Grignard reagent | Use a lower reaction temperature and consider the use of cerium(III) chloride (Luche reduction conditions) to favor 1,2-addition. |
| Enolization of acrolein | Add the Grignard reagent to the acrolein solution at a low temperature. |
| Polymerization of acrolein | Use freshly distilled acrolein and maintain a low reaction temperature. |
Problem 3: Low yield or formation of side products during the dehydration of 2-methyl-1,5-hexadien-4-ol.
| Possible Cause | Troubleshooting Step |
| Incomplete dehydration | Increase the reaction temperature or use a stronger dehydrating agent. Common dehydrating agents include phosphorus tribromide followed by elimination, or acidic catalysts like potassium bisulfate.[4] |
| Isomerization of the double bonds | Use milder dehydration conditions. For example, using a mixture of oxalic acid and ferric chloride at 120-150 °C has been shown to improve the ratio of desired to undesired isomers in a similar system.[3] |
| Polymerization of the triene | Distill the product as it is formed to remove it from the hot reaction mixture. The presence of a polymerization inhibitor can also be beneficial. |
Route 2: Wittig Reaction
The Wittig reaction offers an alternative with potentially high stereoselectivity.
Problem 1: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Instability of the phosphonium ylide | Prepare the ylide in situ at low temperatures and use it immediately. |
| Poor reactivity of a stabilized ylide | If using a stabilized ylide, the reaction with a ketone or a hindered aldehyde might be slow. Consider using a more reactive, non-stabilized ylide.[1][5] |
| Side reactions of the carbonyl compound | Ensure the aldehyde is pure and free from acidic impurities that can quench the ylide. |
Problem 2: Formation of the undesired stereoisomer (E/Z mixture).
| Possible Cause | Troubleshooting Step |
| Nature of the ylide | Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[5] |
| Presence of lithium salts | The presence of lithium salts can decrease the stereoselectivity. Using sodium- or potassium-based bases for ylide formation can improve Z-selectivity. |
| Reaction temperature | Lower reaction temperatures generally favor the formation of the kinetic (often Z) product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction and Dehydration
This protocol is based on the method described by Spangler and Woods.
Step 1: Synthesis of 2-Methyl-1,5-hexadien-4-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methallyl chloride in anhydrous diethyl ether dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of methallylmagnesium chloride.
-
Reaction with Acrolein: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for one hour.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude 2-methyl-1,5-hexadien-4-ol by vacuum distillation.
Step 2: Dehydration of 2-Methyl-1,5-hexadien-4-ol
-
Place the purified 2-methyl-1,5-hexadien-4-ol in a distillation flask.
-
Add a catalytic amount of a dehydrating agent (e.g., potassium bisulfate or a mixture of oxalic acid and ferric chloride).[3]
-
Heat the mixture and distill the this compound as it is formed. The boiling point of this compound is approximately 108 °C.[5]
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure product.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Decision tree for troubleshooting the dehydration step.
References
Preventing polymerization of 2-Methyl-1,3,5-hexatriene during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3,5-hexatriene, focusing on the prevention of its polymerization during storage.
Troubleshooting Guide & FAQs
Q1: I observed that my stored this compound has become viscous and cloudy. What is happening?
A1: Increased viscosity and cloudiness are strong indicators of polymerization. This compound, as a conjugated triene, is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of oxygen.[1][2] This process forms higher molecular weight oligomers and polymers, leading to the observed changes in physical properties.
Q2: What are the main factors that can trigger the polymerization of this compound?
A2: The primary triggers for the polymerization of unsaturated hydrocarbons like this compound are:
-
Heat: Elevated temperatures increase the rate of polymerization.[3]
-
Light: UV radiation can initiate photopolymerization.[4]
-
Oxygen: Oxygen can react with the compound to form peroxides, which can act as initiators for polymerization.[1]
-
Contaminants: Impurities, especially acidic or radical species, can catalyze polymerization.
Q3: How can I prevent the polymerization of this compound during storage?
A3: To prevent polymerization, you should implement the following storage procedures:
-
Add a polymerization inhibitor: This is the most effective method. Common inhibitors for conjugated dienes include phenolic compounds like 4-tert-butylcatechol (TBC) and hydroquinone.[3][5]
-
Store at low temperatures: Refrigeration (2-8 °C) is recommended to minimize thermally induced polymerization.[6]
-
Store in the dark: Use amber glass vials or wrap the container with aluminum foil to protect the compound from light.[6][7]
-
Store under an inert atmosphere: Displace any air in the container with an inert gas like argon or nitrogen to prevent oxygen-initiated polymerization.[4][8]
Q4: What type of polymerization inhibitor should I use, and in what concentration?
Q5: Can I remove the inhibitor before my experiment?
A5: Yes, inhibitors can and often should be removed before use in a reaction, as they can interfere with desired polymerization or other chemical transformations. A common method for removing phenolic inhibitors is to wash the monomer with an aqueous alkali solution (e.g., 1 M NaOH), followed by washing with distilled water to remove the base, and then drying the monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
Q6: My bottle of this compound was delivered without an inhibitor. How should I handle it?
A6: If the compound is uninhibited, it is highly prone to polymerization. You should handle it with extreme care, minimizing its exposure to heat, light, and air.[11] It is strongly recommended to add an inhibitor immediately upon receipt if it will be stored for any length of time. If you plan to use it immediately, ensure your reaction is set up to proceed without delay.
Quantitative Data on Polymerization Inhibitors
The following table summarizes the typical concentrations of common inhibitors used for stabilizing reactive monomers like conjugated dienes. Note that the optimal inhibitor and its concentration can vary depending on the specific storage conditions and the required shelf life.
| Inhibitor | Typical Monomer | Effective Concentration Range (ppm) | Notes |
| 4-tert-Butylcatechol (TBC) | Styrene, Butadiene | 10 - 100 | Very common and effective. Requires oxygen for optimal performance.[3][9][10] |
| Hydroquinone (HQ) | Acrylates, Vinyl monomers | 100 - 1000 | Effective, but can be more challenging to remove than TBC.[3] |
| 2,6-di-tert-butyl-p-cresol (BHT) | Various unsaturated compounds | 50 - 200 | Also acts as an antioxidant.[3] |
| Phenothiazine | Acrylates | 200 - 1000 | Can be used in combination with other inhibitors. |
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor to this compound
This protocol describes the addition of 4-tert-butylcatechol (TBC) to achieve a concentration of approximately 50 ppm.
Materials:
-
This compound
-
4-tert-butylcatechol (TBC)
-
Anhydrous solvent (e.g., dichloromethane or toluene) for preparing the inhibitor stock solution
-
Micropipette
-
Inert gas (argon or nitrogen) source
-
Schlenk flask or a vial with a septum-lined cap
Procedure:
-
Prepare an Inhibitor Stock Solution:
-
In a well-ventilated fume hood, accurately weigh a small amount of TBC (e.g., 10 mg).
-
Dissolve the TBC in a precise volume of anhydrous solvent (e.g., 10 mL of dichloromethane) to create a stock solution of known concentration (in this example, 1 mg/mL).
-
-
Handle this compound under Inert Atmosphere:
-
If the compound is highly sensitive to air, perform the following steps in a glovebox or using Schlenk line techniques.[12]
-
Place the desired volume of this compound into a clean, dry Schlenk flask or vial.
-
If not in a glovebox, purge the container with an inert gas for several minutes to displace any air.
-
-
Add the Inhibitor:
-
Using a micropipette, add the calculated volume of the TBC stock solution to the this compound to achieve the target concentration of 50 ppm.
-
Calculation Example: For 10 mL of this compound (density ≈ 0.77 g/mL, so mass ≈ 7.7 g), a 50 ppm concentration corresponds to: (50 mg TBC / 1,000,000 mg hexatriene) * 7700 mg hexatriene = 0.385 mg TBC. From a 1 mg/mL stock solution, you would add 0.385 mL (or 385 µL).
-
-
Gently swirl the container to ensure the inhibitor is thoroughly mixed.
-
-
Proper Storage:
Visualizations
Caption: Factors leading to polymerization and corresponding preventive measures.
References
- 1. Hydrocarbons, Aliphatic Unsaturated | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 4. ossila.com [ossila.com]
- 5. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. trustrade.ae [trustrade.ae]
- 8. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. ankersmid.com [ankersmid.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 12. ossila.com [ossila.com]
Technical Support Center: E/Z Isomer Separation of Hexatrienes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of E/Z isomers of hexatrienes.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution or complete co-elution of my hexatriene E/Z isomers on a standard C18 HPLC column. What should I do?
A1: This is a common challenge as E/Z isomers of nonpolar compounds like hexatrienes often have very similar hydrophobicities. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Hexatrienes are nonpolar, so a mobile phase with a high percentage of organic solvent (like acetonitrile or methanol) is typically required. Try fine-tuning the water/organic solvent ratio. Sometimes, a small change in solvent composition can significantly impact selectivity.
-
Solvent Type: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter the selectivity for geometric isomers.
-
Low Temperature: Reducing the column temperature can sometimes improve the separation of isomers.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity for compounds with π-electrons, like hexatrienes, through π-π interactions.
-
Fluorinated Phases: PFP (pentafluorophenyl) columns provide a different separation mechanism based on dipole-dipole, π-π, and ion-exchange interactions, which can be effective for separating isomers.
-
-
Consider Silver Nitrate Chromatography: For nonpolar compounds with double bonds, argentation chromatography (using silica gel impregnated with silver nitrate) is a highly effective technique. The silver ions form reversible complexes with the π-bonds of the double bonds, and the strength of this interaction is often different for E and Z isomers, allowing for their separation.
Q2: My hexatriene isomers seem to be isomerizing on the column during analysis. How can I prevent this?
A2: On-column isomerization can be a significant issue for conjugated systems like hexatrienes, which can be sensitive to acidic conditions and elevated temperatures.
-
Avoid Acidic Mobile Phase Modifiers: If you are using an acidic modifier like formic acid or trifluoroacetic acid (TFA), it might be catalyzing the isomerization. If possible, use a mobile phase without an acidic additive. If an additive is necessary for peak shape, use it at the lowest effective concentration.
-
Control Temperature: High temperatures can provide the energy needed for isomerization. Try running the separation at or below room temperature.
-
Light Sensitivity: Hexatrienes can be light-sensitive, which can lead to photoisomerization. Protect your samples and mobile phase from light.
-
Check for Active Sites on the Column: Residual silanol groups on the silica surface of the column can be acidic and contribute to isomerization. Using a well-end-capped, high-purity silica column can minimize this effect.
Q3: I am using Gas Chromatography (GC) and my hexatriene isomers are not separating. What parameters can I adjust?
A3: For volatile compounds like hexatrienes, GC can be an excellent separation technique. If you are facing challenges with resolution, consider the following:
-
Column Selection:
-
Stationary Phase: A non-polar stationary phase (like those with polydimethylsiloxane, e.g., DB-1 or HP-5ms) is a good starting point, separating based on boiling point differences. For enhanced selectivity, a more polar column (e.g., a wax column) can be tried.
-
Column Dimensions: Using a longer column (e.g., 60 m or 100 m) will increase the number of theoretical plates and can improve the resolution of closely eluting isomers. A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) also enhances efficiency.
-
-
Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the separation of volatile isomers that elute early in the chromatogram.
-
Slower Ramp Rate: A slow temperature ramp (e.g., 1-2 °C/min) gives the isomers more time to interact with the stationary phase, which can significantly improve resolution. For every 15°C decrease in temperature, the retention time roughly doubles, which can lead to better separation.[1]
-
Q4: I am experiencing significant peak tailing with my hexatriene isomers in HPLC. What are the likely causes and solutions?
A4: Peak tailing for nonpolar compounds like hexatrienes can be caused by several factors:
-
Secondary Interactions: Even though hexatrienes are nonpolar, they can still interact with active sites on the column, such as residual silanols.
-
Solution: Use a highly deactivated, end-capped C18 column. Operating at a lower pH (if isomerization is not an issue) can also suppress silanol ionization and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak distortion.
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Quantitative Data on Hexatriene Isomer Separation
The following tables provide examples of experimental conditions and results for the separation of hexatriene isomers.
Table 1: GC Separation of 2,4-Hexadiene Isomers
| Parameter | Value | Reference |
| Column | Glass capillary (195 m x 0.25 mm I.D.) | [2] |
| Stationary Phase | Squalane (0.08 µm film thickness) | [2] |
| Carrier Gas | Hydrogen | [2] |
| Temperature | 40°C (Isothermal) | [2] |
| (E,E)-2,4-Hexadiene Retention Index | 662 | [3][4] |
| (E,Z)-2,4-Hexadiene Retention Index | 674 | |
| (Z,Z)-2,4-Hexadiene Retention Index | 693 |
Note: Retention indices are a way to standardize retention times in gas chromatography.
Experimental Protocols
Protocol 1: Separation of Hexatriene E/Z Isomers using Silver Nitrate Flash Chromatography
This protocol describes a method for separating E/Z isomers of hexatrienes using silica gel impregnated with silver nitrate. This technique, known as argentation chromatography, is particularly effective for separating compounds based on the number, position, and geometry of double bonds.[5][6][7][8][9] The separation relies on the formation of weak, reversible complexes between the silver ions and the π-electrons of the double bonds. Generally, cis-isomers form stronger complexes and are retained more strongly than trans-isomers.
Materials:
-
Silica gel (for flash chromatography)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Methanol
-
Hexane (or other nonpolar solvent like pentane)
-
Ethyl acetate (or other slightly more polar solvent like diethyl ether)
-
Rotary evaporator
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates (and a suitable visualization method)
Procedure:
-
Preparation of Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂):
-
Determine the desired loading of silver nitrate (typically 10-20% by weight). For a 10% loading, use 10 g of AgNO₃ for every 90 g of silica gel.
-
Dissolve the silver nitrate in a minimal amount of deionized water.
-
In a separate flask, slurry the silica gel in methanol.
-
Slowly add the silver nitrate solution to the silica gel slurry while stirring.
-
Remove the solvents using a rotary evaporator until a free-flowing powder is obtained.
-
Important: Protect the AgNO₃-SiO₂ from light as much as possible to prevent the reduction of silver ions. The prepared silica can be stored in a dark container.
-
-
Column Packing:
-
Dry pack the flash chromatography column with the prepared AgNO₃-SiO₂.
-
Alternatively, a slurry packing method can be used with a nonpolar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the mixture of hexatriene isomers in a minimal amount of a nonpolar solvent (e.g., hexane).
-
Load the sample onto the top of the column.
-
-
Elution:
-
Start the elution with a nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing the concentration).
-
The exact solvent system and gradient will depend on the specific hexatriene isomers and may need to be optimized using Thin Layer Chromatography (TLC) with AgNO₃-impregnated plates first.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC and/or GC/HPLC to determine which fractions contain the purified isomers.
-
The trans (E) isomer is expected to elute before the cis (Z) isomer.
-
Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Troubleshooting workflow for poor E/Z isomer resolution.
Caption: Logical steps to prevent on-column isomerization.
References
Technical Support Center: Optimizing GC-MS for Volatile Hydrocarbon Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental parameters for accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your GC-MS experiments in a question-and-answer format.
Q1: My peaks for highly volatile hydrocarbons are broad or split. What are the likely causes and how can I fix this?
A: Broad or split peaks for early-eluting, highly volatile compounds are a common issue.[1][2] This can stem from several factors related to your injection technique and initial chromatographic conditions.
-
Improper Analyte Focusing: The initial oven temperature may be too high, preventing the volatile analytes from condensing and focusing at the head of the column.[1] For splitless injections, a general rule is to set the initial oven temperature at least 20°C below the boiling point of the solvent.[3]
-
Inadequate Trapping: If using a thermal desorption unit (TDU) with a cold injection system, ensure the trap is effectively cryo-focusing the analytes. A trap with a suitable sorbent can provide a narrower injection band compared to a glass wool-packed liner alone.[1]
-
Fast TDU Heating Rate: The heating rate of the trap needs to be rapid to ensure the analytes are transferred to the column as a tight band.[1]
-
Insufficient Initial Hold Time: A longer initial hold time in the oven program (e.g., 45 seconds or more) can allow for better re-condensation of the volatile compounds at the head of the column.[1]
-
Column Choice: For very volatile compounds, a thicker film column (e.g., >1 µm) is often recommended to increase retention and improve peak shape.[1][4]
Q2: I'm experiencing significant peak tailing, especially for later-eluting compounds. What should I investigate?
A: Peak tailing can be caused by a variety of issues, from system activity to improper method parameters.[5][6][7][8]
-
Active Sites in the System: Active sites in the inlet liner, column, or connections can cause tailing, particularly for polar analytes. Ensure you are using inert liners and that the column has not been damaged by oxygen or aggressive samples.[5][8]
-
Improper Column Installation: A poor column cut or incorrect installation depth into the inlet or detector can create dead volumes, leading to peak tailing.[5][7]
-
Contamination: Contamination in the inlet liner or at the head of the column can interact with analytes and cause tailing. Regularly replace the septum and liner.[5][8]
-
Low Inlet or Detector Temperature: If the inlet temperature is too low, higher boiling point compounds may not vaporize efficiently, leading to tailing. Similarly, a detector temperature that is too low can cause condensation of analytes.[6][7]
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to increased peak broadening and tailing.[6]
Q3: My sensitivity is poor, and I'm struggling to detect trace levels of volatile hydrocarbons. How can I improve my signal-to-noise ratio?
A: Improving sensitivity requires a systematic approach, from sample introduction to data acquisition.[9][10]
-
Injection Technique: For trace analysis, splitless injection is preferred over split injection as it transfers the entire sample onto the column.[10] Programmed Temperature Vaporization (PTV) inlets can also enhance sensitivity by allowing for large volume injections.[9]
-
Column Dimensions: Narrower bore columns (e.g., 0.18 mm or 0.25 mm I.D.) can produce sharper, taller peaks, which improves the signal-to-noise ratio.[9][10]
-
MS Tune: Ensure your mass spectrometer is tuned correctly. A manual tune can sometimes provide better sensitivity for specific target ions compared to an autotune.[11][12] Consider using Selected Ion Monitoring (SIM) mode for target compounds, as it is significantly more sensitive than full scan mode.[13]
-
System Cleanliness: A clean ion source is crucial for high sensitivity. Contamination can lead to high background noise.[10] Regularly check for leaks, as the presence of air and water can also decrease sensitivity.[2][14]
-
Carrier Gas Flow: Optimize the carrier gas flow rate. While higher flow rates can shorten analysis time, there is an optimal flow rate for achieving the best sensitivity. For helium with a standard source, this is typically around 1 to 1.5 mL/min.[15]
Q4: I am seeing unexpected peaks in my chromatogram. What are the possible sources of this contamination?
A: Ghost peaks or unexpected peaks can originate from several sources throughout the analytical workflow.[5][16]
-
Carrier Gas Impurities: Impurities in the carrier gas can lead to a noisy baseline and discrete peaks. Ensure you are using high-purity gas (99.999% or higher) and that your gas traps are functioning correctly.[16][17]
-
Septum Bleed: Particles from the septum can fall into the inlet liner and cause ghost peaks. Use high-quality, low-bleed septa and change them regularly.[5]
-
Sample Contamination: The sample itself or the solvent used for dilution can be a source of contamination. Always run a solvent blank to check for impurities.[5]
-
Carryover: Previous, more concentrated samples can contaminate the syringe, inlet, or column, leading to carryover peaks in subsequent runs. Implement a thorough wash procedure for the syringe and consider baking out the inlet and column between sequences.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce a rising baseline and characteristic bleed peaks. Using a low-bleed "MS" designated column can mitigate this.[12]
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes quantitative data in tables for easy comparison.
Protocol 1: General GC-MS Method for Volatile Hydrocarbon Screening
This protocol provides a starting point for the analysis of a broad range of volatile hydrocarbons. Optimization will likely be required based on the specific analytes of interest.
-
Sample Preparation:
-
Dilute the sample in a high-purity solvent (e.g., methanol, hexane) to a concentration within the linear range of the instrument.
-
Add internal standards as required for quantification.
-
-
GC-MS Parameters:
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C.[18]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A mid-polar column such as a DB-624 or equivalent is often a good starting point for a wide range of volatiles.[1] Dimensions of 30 m x 0.25 mm I.D. x 1.4 µm film thickness are common.[1]
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp 1: 10 °C/min to 100 °C.
-
Ramp 2: 25 °C/min to 225 °C, hold for 3 minutes.[18]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 35-350).
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).
-
Data Tables
Table 1: Recommended GC Column Phases for Volatile Hydrocarbon Analysis
| Stationary Phase Type | Polarity | Recommended For | Example Column |
| 100% Dimethylpolysiloxane | Non-polar | General purpose, separation by boiling point. Good for non-polar hydrocarbons. | DB-1, ZB-1[5] |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | General purpose, slightly more polar than 100% dimethylpolysiloxane. | DB-5, HP-5MS[6] |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-polar | Good for a wide range of volatile organic compounds (VOCs), including esters and alcohols.[1] | DB-624, Rtx-624[1] |
| Polyethylene Glycol (WAX) | Polar | Better for more polar compounds like alcohols and esters. | DB-WAX[1] |
Table 2: Typical GC Oven Temperature Program Parameters for Volatile Hydrocarbons
| Parameter | Setting | Rationale |
| Initial Oven Temperature | 35 - 50 °C | Low enough to allow for cryo-focusing of highly volatile compounds at the head of the column.[18] For splitless injection, should be ~20°C below the solvent boiling point.[3] |
| Initial Hold Time | 2 - 5 minutes | Ensures complete transfer of the sample from the inlet to the column and allows for re-focusing of early eluting peaks.[18] |
| Temperature Ramp Rate | 5 - 25 °C/minute | A slower ramp rate generally provides better resolution, while a faster ramp rate reduces analysis time.[18][19] An optimal rate can be estimated as 10°C per column hold-up time.[3] |
| Final Temperature | 220 - 280 °C | High enough to elute all compounds of interest but should not exceed the column's maximum operating temperature to avoid bleed.[18] |
| Final Hold Time | 2 - 5 minutes | Ensures that all high-boiling compounds are eluted from the column before the next injection. |
Visual Workflows
The following diagrams illustrate logical troubleshooting workflows for common GC-MS issues.
Caption: Troubleshooting workflow for poor peak shape of volatile hydrocarbons.
Caption: Troubleshooting workflow for improving sensitivity in volatile hydrocarbon analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epa.gov [epa.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gcms.cz [gcms.cz]
- 18. agilent.com [agilent.com]
- 19. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Challenges in the Purification of Unstable Trienes
For researchers, scientists, and drug development professionals, the purification of unstable trienes presents a significant hurdle. These molecules, characterized by three double bonds, are prone to degradation through various pathways, including oxidation, isomerization, and polymerization, leading to low yields and impure final products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sensitive compounds.
Troubleshooting Guides
When purifying unstable trienes, researchers may encounter several common problems. The table below summarizes these issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Degradation upon Standing | Oxidation: Exposure to air (oxygen) can lead to the formation of peroxides and other degradation products.[1] Light Exposure: UV radiation can induce isomerization or degradation. Elevated Temperature: Heat can accelerate degradation pathways, including oxidation and polymerization. | Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to solvents and storage solutions. For instance, tocopherol has been shown to be effective in preventing thermal oxidation of conjugated oils at a concentration of 1000 ppm.[1] Light Protection: Work in a fume hood with the sash down and use amber vials or foil-wrapped containers to protect the sample from light. Low Temperature: Store samples at low temperatures (-20°C or -80°C) and perform purification steps at reduced temperatures whenever possible. |
| Isomerization during Purification | Acidic Conditions: The stationary phase (e.g., silica gel) can be acidic, promoting cis-trans isomerization.[2][3] Light Exposure: UV light can catalyze geometric isomerization of conjugated trienes. Heat: Thermal energy can be sufficient to overcome the energy barrier for isomerization. | Alternative Stationary Phases: Use neutral or basic alumina, or deactivated silica gel to avoid acidic conditions.[4] pH Control: Add a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase to neutralize the acidity of silica gel.[5] Photochemical Avoidance: Minimize exposure to light throughout the purification process. |
| Polymerization during Concentration or on Column | Heat: Elevated temperatures used for solvent evaporation can initiate polymerization. Radical Initiators: Trace impurities in solvents or exposure to air can generate radicals that trigger polymerization. Acidic Surfaces: The acidic nature of silica gel can catalyze polymerization reactions. | Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath and high vacuum to remove solvents. Polymerization Inhibitors: Add radical scavengers like hindered phenols (e.g., BHT) or other commercially available polymerization inhibitors to the sample and mobile phase.[6] Inert Atmosphere: Handle the triene under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen. |
| Poor Recovery from Chromatography Column | Irreversible Adsorption: The triene may be strongly and irreversibly binding to the stationary phase. On-Column Degradation: The triene may be decomposing on the stationary phase during the separation.[7] | Change Stationary Phase: Switch to a less acidic or more inert stationary phase, such as neutral alumina or a polymer-based column. Passivation of Silica Gel: Pre-treat the silica gel column with a solution of a non-polar silane to cap reactive silanol groups. Low-Temperature Chromatography: Perform the chromatography at a reduced temperature to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: My triene appears to be degrading on the silica gel column. What are my options?
A1: Degradation on silica gel is a common issue for acid-sensitive compounds like some trienes. Here are several strategies to address this:
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For most trienes, neutral or basic alumina is preferable to avoid acid-catalyzed degradation.[8][9]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.[5]
-
Reversed-Phase Chromatography: If your triene has sufficient polarity, reversed-phase chromatography on a C18 column can be a milder alternative to normal-phase chromatography on silica.
-
-
Modify the Mobile Phase:
-
Add a Basic Additive: Incorporating a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase can help neutralize the acidic sites on the silica gel surface.
-
-
Perform Low-Temperature Chromatography:
-
Running the column at a reduced temperature (e.g., 4°C in a cold room) can significantly slow down the degradation process.
-
Q2: How can I prevent my unstable triene from oxidizing during purification and storage?
A2: Oxidation is a major degradation pathway for conjugated trienes. To minimize oxidation, you should:
-
Use Antioxidants: Add a radical scavenger like Butylated Hydroxytoluene (BHT) or Vitamin E (tocopherol) to your solvents and samples. A concentration of 0.01-0.1% BHT in the mobile phase is often effective.[10][11]
-
Work Under an Inert Atmosphere: Whenever possible, handle your triene under a blanket of inert gas such as nitrogen or argon to exclude oxygen.
-
Degas Solvents: Before use, degas your chromatography solvents by sparging with an inert gas or by using a sonicator under vacuum.
-
Protect from Light: Light can initiate auto-oxidation, so protect your sample from light at all stages of the purification and storage process.
-
Store Properly: For long-term storage, keep the purified triene in a sealed container under an inert atmosphere at low temperatures (-20°C or -80°C).
Q3: Can I use protecting groups to temporarily stabilize my triene during purification?
A3: Yes, protecting the triene functionality is a viable strategy. The Diels-Alder reaction is a powerful tool for this purpose.
-
Protection: The conjugated triene can be reacted with a suitable dienophile (e.g., N-phenylmaleimide or furan) to form a more stable Diels-Alder adduct.[12][13][14] This reaction temporarily "protects" the triene system.
-
Purification: The stable adduct can then be purified using standard chromatographic techniques without the risk of degradation.
-
Deprotection: After purification, the original triene can be regenerated by a retro-Diels-Alder reaction, which is typically induced by heat.[15][16][17] The specific temperature for the retro-Diels-Alder reaction depends on the dienophile used. For many furan-maleimide adducts, deprotection can occur at temperatures around 110°C or lower in solution.[18]
Q4: What are the best practices for concentrating my purified unstable triene?
A4: The concentration step is critical as it can often lead to degradation due to heat and exposure to air.
-
Rotary Evaporation at Low Temperature: Use a rotary evaporator with the water bath set to a low temperature (e.g., room temperature or below) and use a high-quality vacuum to facilitate solvent removal.
-
Avoid Complete Dryness: Evaporating to complete dryness can expose the triene to oxygen and potentially lead to the formation of a solid film that is difficult to redissolve. It is often better to leave a small amount of solvent and then remove the last traces under a stream of inert gas or by lyophilization if the solvent is suitable.
-
Add a Keeper Solvent: If your purified triene is in a very volatile solvent, consider adding a small amount of a less volatile, inert solvent (a "keeper") before the final stages of evaporation to prevent the sample from going to dryness.
Experimental Protocols
General Protocol for Low-Temperature Column Chromatography
This protocol is designed to minimize thermal degradation of unstable trienes during purification.
-
Preparation:
-
Equilibrate the column, solvents, and all glassware in a cold room or a refrigerated cabinet at the desired temperature (e.g., 4°C) for at least one hour.
-
Prepare the mobile phase and add an antioxidant (e.g., 0.05% BHT) if necessary. Degas the mobile phase.
-
Choose an appropriate stationary phase (e.g., neutral alumina or deactivated silica gel).
-
-
Column Packing:
-
Pack the column with the chosen stationary phase as a slurry in the initial mobile phase within the cold environment.
-
Ensure the column is packed evenly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude triene mixture in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase, collecting fractions.
-
If a gradient is required, introduce the more polar solvent gradually. Monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Fraction Analysis and Concentration:
-
Analyze the collected fractions to identify those containing the pure triene.
-
Combine the pure fractions and concentrate the solvent using a rotary evaporator with a low-temperature bath.
-
Generalized Protocol for Diels-Alder Protection/Deprotection
This protocol provides a general framework for protecting a triene as a Diels-Alder adduct for purification.
-
Protection (Diels-Alder Reaction):
-
Dissolve the crude triene in a suitable solvent (e.g., toluene or xylenes).
-
Add a slight excess (1.1-1.5 equivalents) of a reactive dienophile (e.g., N-phenylmaleimide).
-
Heat the reaction mixture to a temperature that facilitates the cycloaddition but does not cause degradation of the starting triene (e.g., 80-110°C). The reaction can be monitored by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Purification of the Diels-Alder Adduct:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude adduct using standard column chromatography (e.g., on silica gel or alumina) as the adduct is generally more stable than the parent triene.
-
-
Deprotection (Retro-Diels-Alder Reaction):
-
Dissolve the purified Diels-Alder adduct in a high-boiling, inert solvent (e.g., diphenyl ether or in a solvent under reflux).
-
Heat the solution to the temperature required for the retro-Diels-Alder reaction to occur. This temperature is dependent on the specific adduct and can range from 110°C to over 200°C.[18] The reaction can be monitored by the disappearance of the adduct and the appearance of the triene.
-
In some cases, the deprotection can be performed under vacuum, allowing for the direct distillation of the more volatile regenerated triene.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. silicycle.com [silicycle.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Use of Anti oxidant in Mobile Phase - Chromatography Forum [chromforum.org]
- 11. Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2013176845A1 - Retro diels alder reaction as a cleavable linker in dna/rna applications - Google Patents [patents.google.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
How to accelerate sluggish electrocyclization of hexatrienes
Welcome to the technical support center for hexatriene electrocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their electrocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My hexatriene electrocyclization is extremely slow or requires very high temperatures. What are the common causes?
A1: Sluggish electrocyclization of hexatrienes is a common issue, often attributed to a high activation energy barrier for the reaction.[1][2][3] For the reaction to proceed, the hexatriene must adopt a specific s-cis,s-cis (or cZc) conformation, which can be entropically disfavored. Additionally, the electronic properties of your specific hexatriene might not be optimal for facilitating the pericyclic transition state.
Q2: How can I accelerate the reaction without fundamentally changing my hexatriene core structure?
A2: If modifying the core structure is not an option, consider catalysis. For hexatrienes bearing a Lewis basic functional group (e.g., ester, ketone, or amide), Lewis acid catalysis can be effective.[4] For example, the use of dimethylaluminum chloride (Me₂AlCl) has been shown to catalyze the 6π electrocyclization of a 2-carboethoxy-substituted triene.[4] Another advanced approach is transition-metal catalysis. A ruthenium-based precatalyst, [(C₅H₅)Ru(NCMe)₃]PF₆, has been successfully used to promote the cyclization of highly substituted trienes that are otherwise resistant to thermal cyclization.[5]
Q3: How do substituents on the hexatriene affect the reaction rate?
A3: Substituents have a profound effect on the rate of electrocyclization by altering the electronic properties of the hexatriene and the stability of the transition state. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly lower the activation energy.
One powerful strategy is the use of the captodative effect , where an electron-acceptor and an electron-donor group are placed in specific positions on the hexatriene.[1][2][3] This co-occurrence stabilizes the transition state and can accelerate the reaction to the point where it proceeds smoothly even at room temperature.[1][2][3]
Q4: What is the difference between thermal and photochemical electrocyclization?
A4: Thermal and photochemical electrocyclizations are governed by the Woodward-Hoffmann rules and proceed with opposite stereochemistry.[6][7]
-
Thermal Electrocyclization (Δ): For a 6π system like hexatriene, the reaction proceeds through a disrotatory motion of the terminal p-orbitals.[6][8][9][10][11]
-
Photochemical Electrocyclization (hν): Under photochemical conditions, an electron is promoted to a higher energy molecular orbital, changing the orbital symmetry. This leads to a conrotatory ring closure.[6][7][10]
Choosing between thermal and photochemical conditions is a critical strategic decision depending on the desired stereochemistry of the product. It's not a direct acceleration of the thermal pathway, but rather accessing a different reaction pathway that may be more favorable for a specific stereochemical outcome.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion at elevated temperatures. | High activation energy barrier. | - Introduce substituents to lower the activation energy (see Table 1).[1][12][13] - If applicable, use a Lewis acid catalyst for substrates with a Lewis basic handle.[4][14] - For highly substituted systems, consider a transition-metal catalyst.[5] |
| Formation of undesired stereoisomer. | Incorrect reaction conditions (thermal vs. photochemical). | - Verify the Woodward-Hoffmann rules for your system. For a 6π system, use thermal conditions for disrotatory products and photochemical conditions for conrotatory products.[6][7] |
| Reaction mixture shows a complex mixture of products. | - Competing side reactions (e.g., Diels-Alder dimerization). - Decomposition at high temperatures. | - Lower the reaction temperature if possible by using a catalytic approach. - Ensure the hexatriene conformation is biased towards the reactive cZc conformer to favor intramolecular cyclization. |
Quantitative Data on Substituent Effects
The following table summarizes the calculated reduction in the activation free energy (ΔG‡) for various substitution patterns on the hexatriene backbone compared to the unsubstituted parent molecule.
| Substitution Pattern | Substituent Type | Position(s) | ΔΔG‡ (kcal/mol) | Reference |
| Captodative | 2-Acceptor, 3-Donor | 2, 3 | Up to -10 | [1][2][3] |
| Captodative | 2-Acceptor, 5-Donor | 2, 5 | Up to -10 | [1][2][3] |
| Captodative | 3-Acceptor, 5-Donor | 3, 5 | Up to -10 | [1][2][3] |
| Electron-Donating | Amino (NH₂) | 1 and 5 | -0.3 to -2.3 | [12][13] |
| Electron-Withdrawing | Carbomethoxy (CO₂Me) | 4 | -7 | [12][13] |
| Electron-Withdrawing | Nitro (NO₂), Sulfonyl (SO₂Ph) | 2 | -17 to -25 | [12][13] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Electrocyclization of a 2-Carboethoxy-Substituted Triene
This protocol is based on the findings that Lewis acids can catalyze the electrocyclization of hexatrienes with a Lewis basic handle.[4]
Materials:
-
2-carboethoxy-substituted hexatriene substrate
-
Anhydrous toluene
-
Dimethylaluminum chloride (Me₂AlCl) solution (e.g., 1 M in hexanes)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the 2-carboethoxy-substituted hexatriene (1.0 eq) to an oven-dried reaction flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous toluene.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the dimethylaluminum chloride solution (e.g., 1.1 eq) to the stirred solution of the hexatriene.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR of aliquots).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexadiene product.
Visualizations
Logical Workflow for Troubleshooting Sluggish Electrocyclization
Caption: Troubleshooting flowchart for accelerating sluggish hexatriene electrocyclization.
Substituent Effects on Activation Energy
Caption: Impact of different substituent types on the activation energy of electrocyclization.
Thermal vs. Photochemical Pathways
Caption: Distinct stereochemical outcomes of thermal versus photochemical electrocyclization.
References
- 1. How to promote sluggish electrocyclization of 1,3,5-hexatrienes by captodative substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis of 6π Electrocyclizations & Catalytic Disproportionation of Lignin Model Compounds [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Thermal and Photochemical Electrocyclic Reactions: Overview [app.jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kcl.digimat.in [kcl.digimat.in]
- 9. aklectures.com [aklectures.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Electrocyclic Reaction: Molecular Orbitals in Hexatriene [people.chem.ucsb.edu]
- 12. Computational studies on the electrocyclizations of 1-amino-1,3,5-hexatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. idc-online.com [idc-online.com]
Technical Support Center: Stabilization and Spectroscopic Analysis of Reactive Dienes
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the stabilization of reactive dienes for spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my reactive diene sample degrading before I can analyze it?
A1: Reactive dienes, especially non-conjugated or strained cyclic dienes, are often unstable and can readily undergo polymerization, oxidation, or other degradation pathways. Conjugated dienes are generally more stable due to the delocalization of pi-electrons across the system.[1][2][3] However, even conjugated dienes can be reactive. To prevent degradation, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and to use fresh, high-purity solvents. For analysis, in-situ trapping or derivatization is often necessary.
Q2: What is the most common method to stabilize a reactive diene for analysis?
A2: The most common and effective method is to "trap" the reactive diene by reacting it with a stable dienophile via a Diels-Alder reaction.[4][5] This [4+2] cycloaddition reaction converts the unstable diene into a more stable six-membered ring adduct, which can then be easily purified and analyzed using standard spectroscopic techniques like NMR and Mass Spectrometry.[4][6]
Q3: My Diels-Alder trapping reaction is not working or giving a very low yield. What are the possible causes?
A3: Several factors can affect the efficiency of a Diels-Alder reaction:
-
Diene Conformation: The diene must be in the s-cis conformation to react.[5][7][8] Acyclic dienes may exist in a more stable s-trans conformation, which is unreactive.[7] Some cyclic dienes are locked in an s-trans conformation and cannot undergo the reaction.[5]
-
Electronics: The reaction is fastest when the diene has electron-donating groups (e.g., alkyl, methoxy) and the dienophile has electron-withdrawing groups (e.g., carbonyl, cyano).[7][8][9] If your system has inverse electron demand, this requirement is flipped.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing or preventing the reaction.[8]
-
Temperature: While many Diels-Alder reactions proceed at room temperature, some require heat. However, the reaction is reversible, and at very high temperatures, the retro-Diels-Alder reaction can become favorable, leading to the decomposition of the adduct.[4]
Q4: How do I choose the right dienophile for trapping my reactive diene?
A4: The ideal dienophile should be highly reactive and result in an adduct with clear and interpretable spectroscopic signals.
-
For Reactivity: Maleimides and their derivatives are highly reactive dienophiles due to their electron-withdrawing groups.[10] 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) is another extremely reactive dienophile that forms stable adducts suitable for GC-MS analysis.[6]
-
For Simplicity: For NMR analysis, a symmetrical dienophile like dimethyl acetylenedicarboxylate (DMAD) can be useful as it often leads to a simpler spectrum for the resulting adduct.
Q5: The NMR spectrum of my Diels-Alder adduct is very complex. How can I confirm its structure?
A5: Complexity in NMR spectra of Diels-Alder adducts can arise from the formation of stereoisomers (endo and exo products). The endo product is often the kinetically favored product.[7] To confirm the structure:
-
2D NMR: Techniques like COSY, HSQC, and HMBC can help establish connectivity between protons and carbons, which is crucial for assigning the correct structure.
-
Temperature Variation: Running the NMR at different temperatures can sometimes help resolve overlapping signals.
-
Comparison: If possible, compare the spectrum to known examples in the literature for similar adducts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / No Adduct Formation | 1. Diene is in a locked s-trans conformation.[5] 2. Poor electronics (e.g., electron-withdrawing groups on diene).[8] 3. Reaction temperature is too low. | 1. Check the structure of your diene. If it cannot adopt an s-cis geometry, the Diels-Alder reaction will not proceed.[7] 2. Use a more reactive dienophile with strong electron-withdrawing groups.[9] 3. Gradually increase the reaction temperature while monitoring the reaction progress. Be aware of potential retro-Diels-Alder at very high temperatures.[4] |
| Low Adduct Yield | 1. Competing polymerization or degradation of the diene. 2. Reversible reaction (retro-Diels-Alder) is occurring.[10] 3. Steric hindrance.[8] | 1. Generate the diene in situ in the presence of a high concentration of the trapping agent (dienophile). 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the back reaction. 3. Use a smaller, more reactive dienophile if possible. |
| Multiple Products Observed | 1. Formation of both endo and exo stereoisomers.[7] 2. Side reactions of the diene or dienophile. 3. The diene itself is dimerizing (acting as both diene and dienophile).[8] | 1. This is common. The endo product is usually the major kinetic product.[7] Try to separate the isomers using chromatography. 2. Purify starting materials. Run the reaction under an inert atmosphere. 3. Use a large excess of a more reactive dienophile to outcompete the self-dimerization reaction. |
| Inconsistent Spectroscopic Results | 1. Sample degradation in the spectrometer. 2. Instrument errors (e.g., improper baseline, lamp warmup).[11] 3. Sample is too concentrated or contains impurities.[11] | 1. Ensure the adduct is stable under the analysis conditions. Re-purify the sample if necessary. 2. Follow standard operating procedures for the spectrometer, including allowing for adequate warmup time and running a proper blank/baseline.[11] 3. Dilute the sample to an appropriate concentration and ensure it is free of solvent or other residues. |
Quantitative Data Summary
For researchers assessing the inherent stability of their compounds, the heat of hydrogenation provides a quantitative measure. A lower heat of hydrogenation indicates a more stable molecule.[12]
Table 1: Comparative Heats of Hydrogenation for Different Diene Types
| Diene Type | Example Compound | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| Conjugated Diene | 1,3-Butadiene | ~226 | Most Stable |
| Isolated (Non-conjugated) Diene | 1,4-Pentadiene | ~253 | Intermediate Stability |
| Cumulated Diene (Allene) | 1,2-Pentadiene | ~292 | Least Stable |
| Data synthesized from multiple sources.[12][13] |
The stability of the resulting adduct is also critical, especially if further reactions are planned. The half-life (t₁/₂) of adducts can vary significantly based on the diene used in their formation.
Table 2: Thermal Stability (Half-life) of Diene-Acrylamide Adducts at 100 °C
| Diene Used for Adduct Formation | Adduct Type | Half-life (t₁/₂) in hours |
| Cyclopentadiene (CP) | Secondary Amine Adduct (endo) | 140 |
| Cyclopentadiene (CP) | Primary Amine Adduct (endo) | 100 |
| Cyclopentadiene (CP) | Aniline Adduct (endo) | 28 |
| Data from kinetic experiments on specific diene-acrylamide adducts.[14] |
Experimental Protocols & Visualizations
Protocol 1: Trapping a Reactive Diene via Diels-Alder for NMR Analysis
This protocol describes a general procedure for stabilizing a reactive diene with a suitable dienophile.
1. Materials & Setup:
- Reactive Diene
- Dienophile (e.g., N-phenylmaleimide)
- Anhydrous, degassed solvent (e.g., Toluene, THF)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)
- Stir plate and magnetic stir bar
- NMR tubes, deuterated solvent (e.g., CDCl₃)
2. Procedure:
- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dienophile (1.2 equivalents) in the anhydrous solvent.
- If the reactive diene is available as a solution, add it dropwise to the stirring dienophile solution at 0 °C. If the diene is generated in situ, add the precursor and activating reagent to the dienophile solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary ¹H NMR of an aliquot.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product (the Diels-Alder adduct) using flash column chromatography or recrystallization.
- Obtain a high-resolution ¹H and ¹³C NMR spectrum of the purified adduct in a suitable deuterated solvent. Acquire 2D spectra (e.g., COSY, HSQC) if the structure is ambiguous.
Diagram 1: Experimental Workflow
Caption: Workflow for diene stabilization and analysis.
Diagram 2: Diels-Alder Reaction Pathway
Caption: The concerted pathway of the Diels-Alder reaction.
Diagram 3: Troubleshooting Logic for Low Adduct Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biocompare.com [biocompare.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Methods for Volatile Organic Compounds
Welcome to the Technical Support Center for the extraction of Volatile Organic Compounds (VOCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common VOC extraction techniques.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for my VOC analysis?
A1: The optimal extraction method depends on several factors including the volatility of your target analytes, the sample matrix, required sensitivity, and available equipment.
-
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and automatable technique suitable for a wide range of VOCs in liquid and solid samples. It is particularly effective for headspace analysis of volatile compounds.[1][2]
-
Stir Bar Sorptive Extraction (SBSE) offers higher sensitivity than SPME due to a larger volume of the sorbent phase, making it ideal for trace-level analysis.[3][4] It is particularly effective for less volatile and semi-volatile compounds.
-
Solvent Extraction (e.g., Liquid-Liquid Extraction - LLE) is a traditional and robust method, particularly useful for complex matrices and when a wide range of analyte polarities needs to be covered.[5][6]
Q2: How can I improve the recovery of my target VOCs?
A2: Improving recovery often involves optimizing several experimental parameters:
-
For SPME & SBSE:
-
Optimize Extraction Time and Temperature: Increasing temperature and time can enhance the extraction of less volatile compounds, but excessive heat can degrade thermally labile analytes or reduce the extraction efficiency for highly volatile compounds.[2]
-
Agitation: Stirring or agitation of the sample during extraction accelerates the mass transfer of analytes to the fiber/stir bar.
-
Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of some VOCs, thereby improving their extraction efficiency, especially for polar compounds.[3]
-
pH Adjustment: For acidic or basic analytes, adjusting the sample pH can improve their partitioning into the extraction phase.[7]
-
-
For Solvent Extraction:
-
Solvent Choice: Select a solvent with high affinity for the target analytes and low miscibility with the sample matrix.
-
Solvent to Sample Ratio: Optimizing this ratio can significantly impact extraction efficiency.
-
Number of Extractions: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.
-
Q3: I am seeing contaminant peaks in my chromatogram. What are the common sources of contamination?
A3: Contamination can originate from various sources:
-
Sample Vials and Caps: Septa from vials can be a significant source of contamination. Use high-quality, low-bleed septa.
-
Solvents: Use high-purity solvents and run solvent blanks to check for contaminants.
-
Glassware: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent.
-
SPME/SBSE specific: Carryover from previous samples can occur if the fiber or stir bar is not properly cleaned between analyses. Ensure adequate thermal conditioning.
-
Laboratory Environment: The laboratory air can contain various VOCs. Minimize exposure of samples and extraction media to the lab atmosphere.
Troubleshooting Guides
Solid-Phase Microextraction (SPME)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Analyte Response | Inappropriate fiber coating. | Select a fiber with a polarity that matches your analytes. (e.g., PDMS for nonpolar, Polyacrylate for polar compounds).[8] |
| Insufficient extraction time or temperature. | Increase extraction time and/or temperature to ensure equilibrium is reached.[2] | |
| Competitive adsorption on the fiber. | For complex matrices, consider sample dilution or using a fiber with a larger capacity.[9] | |
| Incomplete desorption. | Increase the desorption temperature and/or time in the GC inlet. | |
| Poor Reproducibility (High %RSD) | Inconsistent extraction time or temperature. | Use an autosampler for precise control over extraction parameters. |
| Variable sample volume or headspace volume. | Maintain consistent sample and headspace volumes for all samples and standards. | |
| Fiber damage or aging. | Inspect the fiber for damage and replace if necessary. Condition new fibers properly. | |
| Peak Tailing or Broadening | Active sites in the GC inlet liner. | Use a deactivated liner and ensure it is clean. |
| Slow desorption from the fiber. | Increase the desorption temperature. | |
| Water interference. | For aqueous samples, consider headspace SPME to minimize water transfer to the GC. |
Stir Bar Sorptive Extraction (SBSE)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Polar Analytes | The standard PDMS coating has low affinity for polar compounds. | Consider in-situ derivatization to make analytes less polar.[4] Adjusting sample pH or using a dual-phase stir bar can also help.[3] |
| Carryover Between Samples | Incomplete thermal desorption. | Increase desorption temperature and/or time. Perform a blank run after a high-concentration sample. |
| Physical Damage to Coating | High stirring speeds or abrasive sample matrix. | Reduce the stirring speed and ensure the stir bar does not physically contact the bottom of the vial at high speeds. |
| Inconsistent Results | Variable extraction time, temperature, or stirring speed. | Ensure these parameters are kept constant for all samples. |
| Matrix effects. | Dilute the sample or use matrix-matched standards for calibration. |
Solvent Extraction (Liquid-Liquid Extraction)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. Let the funnel stand for a longer period. Add a small amount of brine or a different organic solvent to break the emulsion. |
| Low Extraction Efficiency | Poor partitioning of analytes into the solvent. | Choose a more suitable extraction solvent. Perform multiple extractions. Adjust the pH of the aqueous phase for ionizable compounds. |
| Analyte Loss During Concentration | Evaporation of volatile analytes along with the solvent. | Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature. Consider using a Kuderna-Danish concentrator. |
| Contamination | Impure solvents or contaminated glassware. | Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. |
Quantitative Data Summary
The following tables provide a general comparison of the performance characteristics of different VOC extraction methods. The actual performance can vary significantly depending on the specific analytes, matrix, and instrumental conditions.
Table 1: Comparison of VOC Extraction Method Performance
| Parameter | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) | Solvent Extraction (LLE) |
| Sensitivity | Good to Excellent (ppb to ppt)[10] | Excellent (ppt to sub-ppt)[3][4] | Fair to Good (ppm to ppb)[5] |
| Precision (%RSD) | 5-15% | <10%[11] | 10-20% |
| Sample Volume | Small (mL) | Small to moderate (mL) | Large (mL to L) |
| Solvent Consumption | None | Minimal (for rinsing) | High |
| Automation Potential | High | Moderate | Low to Moderate |
| Selectivity | Dependent on fiber coating | Dependent on coating (primarily PDMS) | Dependent on solvent polarity |
| Cost per Sample | Low to Moderate | Moderate | Low |
Table 2: Typical Recovery Rates for Selected VOCs (%)
| Compound Class | SPME | SBSE | Solvent Extraction |
| Nonpolar (e.g., BTEX) | 85-105 | 90-110[11] | 80-100 |
| Halogenated VOCs | 80-100 | 85-105 | 75-95 |
| Polar (e.g., Alcohols, Ketones) | 50-90 (can be lower without derivatization) | 40-80 (can be lower for highly polar compounds)[4] | 70-95 |
| Semi-volatiles (e.g., PAHs) | 70-95 | 85-110 | 80-100 |
Note: These are generalized values and can vary based on specific conditions.
Experimental Protocols
Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation:
-
Place a known amount of the liquid or solid sample (e.g., 5 mL of water or 1 g of soil) into a headspace vial (e.g., 20 mL).
-
Add a magnetic stir bar if agitation is required.
-
For aqueous samples, you may add salt (e.g., NaCl to a concentration of 20-30% w/v) to enhance the extraction of certain VOCs.[3]
-
If necessary, adjust the pH of the sample.
-
Immediately seal the vial with a septum cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60 °C).[2]
-
Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes). Ensure the fiber does not touch the sample.
-
If using agitation, set the desired stirring speed.
-
-
Desorption:
-
After extraction, retract the fiber into the needle and immediately insert it into the hot inlet of the gas chromatograph (GC).
-
Desorb the analytes from the fiber at a specific temperature (e.g., 250 °C) for a set time (e.g., 2 minutes).[12]
-
-
Fiber Conditioning:
-
After each analysis, thermally clean the fiber in a separate clean, hot inlet or a dedicated conditioning station to prevent carryover.
-
Detailed Methodology for Stir Bar Sorptive Extraction (SBSE)
-
Stir Bar Conditioning:
-
Before first use and between analyses, thermally condition the stir bar in a thermal desorption unit (TDU) to remove any contaminants.
-
-
Extraction:
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a glass vial.
-
Add the conditioned stir bar to the vial.
-
Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm) for the optimized extraction time (e.g., 60 minutes).[13]
-
The extraction is typically performed at room temperature, but can be heated for less volatile compounds.
-
-
Post-Extraction:
-
After extraction, remove the stir bar from the sample using clean forceps.
-
Gently dry the stir bar with a lint-free tissue.
-
Place the stir bar into a clean thermal desorption tube.
-
-
Thermal Desorption:
-
Place the desorption tube into the TDU.
-
The analytes are thermally desorbed from the stir bar and transferred to the GC inlet, often through a cryo-focusing trap to ensure sharp peaks.
-
Detailed Methodology for Separatory Funnel Liquid-Liquid Extraction (EPA Method 3510C)
-
Preparation:
-
Extraction:
-
Add 60 mL of the extraction solvent (e.g., methylene chloride) to the separatory funnel.[14]
-
Stopper the funnel and invert it to vent the pressure.
-
Shake the funnel for 2 minutes with periodic venting to release pressure.[15]
-
Allow the layers to separate.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of the solvent, combining the extracts in the same flask.[14]
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water.[14]
-
Concentrate the extract to a smaller volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Solvent Exchange (if necessary):
-
If the extraction solvent is not compatible with the analytical instrumentation, exchange it with a more suitable solvent during the final stage of concentration.
-
Troubleshooting Workflows
Caption: Troubleshooting workflow for low analyte recovery.
Caption: Troubleshooting workflow for contamination issues.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of methods for determination of volatile organic compounds in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. obera.fr [obera.fr]
- 12. mdpi.com [mdpi.com]
- 13. Determination of volatile organic compounds in water using ultrasound-assisted emulsification microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. epd.georgia.gov [epd.georgia.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Trace Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their mass spectrometry experiments for trace analysis.
Troubleshooting Guides
This section addresses common issues encountered during mass spectrometry experiments that can lead to poor sensitivity.
Issue 1: Weak or No Analyte Signal
Q: I am not seeing a signal for my analyte of interest, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
A: A weak or non-existent analyte signal is a common issue in mass spectrometry and can stem from several factors throughout the analytical workflow.[1][2] The problem can generally be isolated to one of three areas: the sample itself, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Troubleshooting Steps:
-
Verify Sample Integrity and Preparation:
-
Analyte Concentration: Ensure your sample is not too dilute.[2] Conversely, an overly concentrated sample can lead to ion suppression.[2]
-
Sample Degradation: Prepare a fresh sample to rule out degradation.
-
Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with ionization.[3][4] Consider if your sample preparation method, such as solid-phase extraction (SPE), is effectively removing interfering substances.
-
-
Evaluate the LC System:
-
Leaks: Check for any leaks in the LC system, especially post-injector.[5]
-
Column Performance: A contaminated or old column can lead to poor peak shape and reduced sensitivity.[1] Test the column with a standard to verify its performance.
-
Mobile Phase: Ensure the mobile phase is correctly prepared with high-purity solvents and additives.[3] Contaminants can increase background noise and form unwanted adducts.[3]
-
-
Assess the Mass Spectrometer:
-
Ion Source: A dirty ion source is a frequent cause of poor signal intensity.[1] Regular cleaning is crucial.
-
Tuning and Calibration: The mass spectrometer should be regularly tuned and calibrated to ensure optimal performance.[2]
-
Ionization Method: Confirm that the chosen ionization technique (e.g., ESI, APCI) is appropriate for your analyte.[2][6]
-
Instrument Parameters: Suboptimal instrument settings, such as incorrect collision energy or precursor ion selection in MS/MS, can significantly reduce signal intensity.[1]
-
Logical Workflow for Troubleshooting Weak or No Signal
Caption: Troubleshooting workflow for weak or no analyte signal.
Issue 2: High Background Noise
Q: My mass spectra show high background noise, which is obscuring my analyte peaks. What can I do to reduce it?
A: High background noise can significantly impact the signal-to-noise ratio (S/N), making it difficult to detect and quantify trace-level analytes.[1] Common sources of noise include contaminated solvents, sample matrix effects, and instrument contamination.
Troubleshooting Steps:
-
Solvent and Mobile Phase Quality:
-
Sample Preparation and Matrix Effects:
-
Instrument Contamination:
-
Detector Settings:
-
Adjust detector settings, such as the gain, to minimize noise without compromising signal intensity.[2]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the ionization efficiency of my analyte?
A1: Improving ionization efficiency is a direct way to enhance sensitivity.[3] Consider the following strategies:
-
Mobile Phase Optimization: The composition of the mobile phase plays a crucial role. For electrospray ionization (ESI), adding volatile acids (e.g., formic acid) for positive ion mode or bases (e.g., ammonium hydroxide) for negative ion mode can improve ionization. A higher percentage of organic solvent at the point of elution also generally improves desolvation and ionization efficiency.[3]
-
Derivatization: Chemical derivatization involves modifying the analyte to introduce a more readily ionizable group.[9][10][11] This is particularly useful for compounds that have poor ionization efficiency in their native form.[10] For example, attaching a group with a permanent positive charge can significantly enhance the signal in positive ion mode.[11]
-
Choice of Ionization Technique: Ensure you are using the most suitable ionization method. ESI is well-suited for polar and ionizable compounds, while atmospheric pressure chemical ionization (APCI) is often better for less polar compounds.[6]
Q2: What is derivatization and when should I use it?
A2: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[9][11] In the context of mass spectrometry, it is primarily used to:
-
Increase Ionization Efficiency: By adding a functional group that is easily charged, derivatization can dramatically increase the signal intensity of the analyte.[9][10]
-
Improve Chromatographic Separation: Modifying the polarity of an analyte can improve its retention and peak shape in reverse-phase chromatography.[9]
-
Enhance Fragmentation: Derivatization can introduce a "fragmentable moiety" that produces characteristic product ions in MS/MS experiments, improving specificity and sensitivity.[10]
You should consider using derivatization when you have exhausted other options for improving sensitivity, such as optimizing instrument parameters and mobile phase conditions, especially for analytes that are inherently difficult to ionize.[9][10]
Experimental Workflow for Derivatization
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Structural Elucidation of Polyenes
Welcome to the technical support center for the structural elucidation of polyenes. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental work with these unique and often unstable molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in polyene analysis.
Frequently Asked Questions (FAQs)
Q1: My polyene sample seems to be degrading during purification and analysis. What are the common causes and how can I prevent this?
A1: Polyene degradation is a significant challenge due to their conjugated double bond system, which makes them susceptible to oxidation, photodegradation, and thermal decomposition.[1]
Common Causes of Degradation:
-
Exposure to Light: The conjugated π-electron system readily absorbs UV and visible light, leading to photo-oxidation and isomerization.[2]
-
Presence of Oxygen: Polyenes are prone to oxidation, which can break the conjugated system and alter the structure.
-
Elevated Temperatures: Heat can accelerate degradation reactions.
-
Acidic or Basic Conditions: Extreme pH can catalyze degradation.
Preventative Measures:
-
Work in Low-Light Conditions: Use amber-colored glassware and minimize exposure to ambient light.
-
Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Maintain Low Temperatures: Perform extractions and purifications at reduced temperatures (e.g., on an ice bath). Store samples at -20°C or below.
-
Work Under an Inert Atmosphere: Handle samples under a nitrogen or argon blanket whenever possible.
-
Use Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help stabilize the sample.
Q2: I am having difficulty purifying my polyene antibiotic from a fermentation broth. What is a reliable method?
A2: The purification of polyenes is challenging due to their poor solubility and instability.[1] A common and effective method involves a combination of solvent extraction and chromatography.
Here is a general workflow for the purification of a polyene antibiotic:
Q3: How does the length of the conjugated system in a polyene affect its UV-Vis spectrum?
A3: The length of the conjugated system is a primary determinant of the polyene's UV-Vis absorption spectrum. As the number of conjugated double bonds increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax).[3][4][5]
| Number of Conjugated Double Bonds | Typical λmax (nm) |
| 2 (e.g., Butadiene) | ~217 |
| 3 (e.g., Hexatriene) | ~258 |
| 4 (e.g., Octatetraene) | ~290 |
| 5 | ~315 |
| 11 (e.g., β-carotene) | ~450 |
Note: These values are approximate and can be influenced by substituents and the solvent.
Troubleshooting Guides
UV-Vis Spectroscopy
Problem: My UV-Vis spectrum shows a lower λmax than expected, or the fine structure is poorly resolved.
Explanation:
-
Aggregation: Polyenes, especially amphiphilic ones, can form aggregates in solution. This can lead to a hypsochromic shift (blue shift) in the λmax and a loss of vibrational fine structure.
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions. Non-polar solvents often provide better resolution of the vibronic fine structure.
-
Degradation: If the conjugated system is broken through oxidation or other degradation pathways, the λmax will shift to shorter wavelengths.
NMR Spectroscopy
Problem: The peaks in my ¹H NMR spectrum are broad and poorly resolved.
Possible Causes & Solutions:
-
Aggregation: Similar to UV-Vis, aggregation can cause significant line broadening in NMR spectra.
-
Solution: Try diluting the sample or using a different solvent (e.g., DMSO-d₆ is often used for polyene macrolides). Warming the sample may also help break up aggregates, but be cautious of thermal degradation.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening.
-
Solution: Treat the sample with a chelating agent like EDTA or pass it through a small plug of silica gel.
-
-
Conformational Exchange: If the polyene is conformationally flexible on the NMR timescale, this can lead to broadened signals.
-
Solution: Acquiring the spectrum at a lower temperature might slow down the exchange and sharpen the peaks for individual conformers. Conversely, a higher temperature might average the signals into a sharper peak.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks for all signals.
-
Solution: Carefully shim the spectrometer using the solvent signal.
-
Problem: I'm having trouble assigning the olefinic protons in my ¹H NMR spectrum.
Typical Chemical Shift Ranges for Polyene Protons:
| Proton Type | Approximate ¹H Chemical Shift (ppm) |
| Internal Olefinic Protons | 6.0 - 7.5 |
| Terminal Olefinic Protons | 5.0 - 6.0 |
Note: These are general ranges and can be influenced by substituents and stereochemistry.
Tips for Assignment:
-
2D NMR: Use COSY and TOCSY experiments to identify spin systems and connect adjacent protons.
-
NOESY/ROESY: These experiments can reveal through-space correlations, which are invaluable for determining stereochemistry and assigning protons in close proximity.
-
Chemical Shift Prediction: Use software to predict the chemical shifts based on a proposed structure to aid in assignments.
Mass Spectrometry
Problem: I am not observing the molecular ion peak in the mass spectrum of my polyene.
Possible Causes & Solutions:
-
In-source Fragmentation: Polyenes can be fragile, and common ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, leading to the absence of a molecular ion peak.
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
Thermal Degradation: If using a technique that involves heating the sample (like some direct insertion probes), the polyene may degrade before it is ionized.
-
Solution: Minimize the temperature and time of heating.
-
-
Poor Ionization: The polyene may not ionize efficiently under the chosen conditions.
-
Solution: Optimize the ionization source parameters (e.g., spray voltage in ESI) and try different solvent systems.
-
Experimental Protocols
Protocol 1: General Procedure for HPLC Purification of a Polyene
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO). The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Column Selection: A reversed-phase C18 column is commonly used for polyene purification.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically employed. A small amount of acid (e.g., 0.1% trifluoroacetic acid) may be added to improve peak shape, but be mindful of potential degradation.
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent. An example gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-35 min: 20% to 80% Acetonitrile (linear gradient)
-
35-40 min: 80% Acetonitrile (isocratic)
-
40-45 min: 80% to 20% Acetonitrile (return to initial conditions)
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile. The characteristic UV-Vis spectrum of the polyene can be used to identify the target peaks.
-
Fraction Collection: Collect the fractions corresponding to the desired peaks.
-
Post-Purification: Immediately remove the solvent from the collected fractions under reduced pressure at a low temperature. Store the purified polyene under an inert atmosphere at -20°C or below.
Protocol 2: Sample Preparation for NMR Analysis of a Polyene
-
Solvent Selection: Choose a deuterated solvent in which the polyene is sufficiently soluble. DMSO-d₆ is a common choice for polar polyenes, while CDCl₃ may be suitable for less polar ones.
-
Sample Concentration: Aim for a concentration that provides a good signal-to-noise ratio without causing significant aggregation. This often requires optimization for each compound.
-
Use of a Co-solvent: If solubility is an issue, a small amount of a co-solvent (e.g., a few drops of deuterated methanol in chloroform-d) can be used. However, be aware that this can affect chemical shifts.
-
Removal of Paramagnetic Impurities: If broad peaks are observed, consider passing the sample solution through a small plug of Celite or silica gel in a Pasteur pipette to remove any paramagnetic impurities.
-
Degassing: For very sensitive samples, the NMR tube can be degassed by several freeze-pump-thaw cycles and sealed under vacuum or an inert atmosphere to prevent oxidation.
-
Storage: If the sample is not analyzed immediately, store the NMR tube in the dark at a low temperature.
References
- 1. Frontiers | Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment [frontiersin.org]
- 2. Temperature and light intensity effects on photodegradation of high-density polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Methyl-1,3,5-hexatriene vs. 1,3,5-hexatriene
This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-1,3,5-hexatriene and its parent compound, 1,3,5-hexatriene. The introduction of a methyl group at the C2 position significantly influences the electronic and steric properties of the conjugated system, leading to notable differences in reaction outcomes and rates. This analysis is intended for researchers and professionals in organic synthesis and drug development, offering insights supported by theoretical data and established chemical principles.
Overview of Structural and Electronic Properties
1,3,5-hexatriene is a simple conjugated polyene. The π-electrons are delocalized across the six-carbon chain, which dictates its chemical behavior.[1] The introduction of a methyl group in this compound acts as an electron-donating group (EDG) through hyperconjugation. This donation of electron density into the π-system increases the energy of the Highest Occupied Molecular Orbital (HOMO), which has profound effects on its reactivity, particularly in reactions involving electrophiles and in pericyclic reactions.
Table 1: Physical and Computed Properties
| Property | 1,3,5-hexatriene | This compound |
| Molecular Formula | C₆H₈[2] | C₇H₁₀[3] |
| Molar Mass | 80.13 g/mol [2] | 94.15 g/mol [3] |
| IUPAC Name | hexa-1,3,5-triene[2] | 2-methylhexa-1,3,5-triene |
| General Reactivity | Acts as a nucleophile in various reactions. | Enhanced nucleophilicity due to the electron-donating methyl group. |
Comparative Reactivity in Key Reaction Types
The differing electronic and steric landscapes of the two molecules lead to distinct reactivities in several key classes of organic reactions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[4] The rate of this reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[5]
-
1,3,5-hexatriene: Can act as the 4π-electron component. However, for the reaction to occur, the diene must adopt an s-cis conformation about the single bond participating in the cycloaddition.[4][6] For 1,3,5-hexatriene, there is a relatively small energy barrier to rotate from the more stable s-trans to the reactive s-cis conformation.
-
This compound: The presence of the electron-donating methyl group at the C2 position makes the diene more electron-rich and therefore more nucleophilic.[7] This electronic enhancement significantly increases the rate of the Diels-Alder reaction compared to the unsubstituted 1,3,5-hexatriene. Furthermore, a bulky substituent at the C2 position can destabilize the s-trans conformation, thereby increasing the equilibrium concentration of the reactive s-cis conformer and further accelerating the reaction.[4]
Caption: Diels-Alder reactivity comparison.
In electrophilic addition, the π bonds of the triene act as a nucleophile, attacking an electrophile (e.g., H⁺ from HBr).[8] This forms a carbocation intermediate, which is then attacked by a nucleophile. The stability of this carbocation determines the regioselectivity of the reaction.
-
1,3,5-hexatriene: Addition of an electrophile can lead to several possible allylic carbocations. The reaction can result in 1,2-, 1,4-, or 1,6-addition products.
-
This compound: The methyl group directs the initial electrophilic attack. According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the most stable carbocation. The methyl group will stabilize an adjacent tertiary carbocation. This directing effect leads to greater regioselectivity compared to the unsubstituted triene. The increased nucleophilicity also suggests a faster overall reaction rate.
A computational study comparing the ionization energies of various conjugated systems provides insight into their relative reactivity towards electrophiles.[9] A lower ionization energy generally correlates with higher reactivity.
Table 2: Computed Ionization Energy Differences (DFT vs. Hückel Theory) [9]
| Compound | DFT Difference (kJ/mol) | Implication for Reactivity |
| (3E)-1,3,5-hexatriene | 24.55 | Baseline reactivity |
| (3E)-2-methyl-1,3,5-hexatriene | 28.73 | Similar reactivity based on this metric* |
*Note: While this specific computational metric does not show a dramatic difference, the kinetic reactivity is overwhelmingly governed by the carbocation-stabilizing and electron-donating nature of the methyl group, predicting a faster reaction for the substituted triene.
Caption: Carbocation stability in electrophilic addition.
Conjugated dienes can undergo polymerization. The presence of a substituent on the diene monomer can affect the polymerization mechanism and the properties of the resulting polymer.
-
1,3,5-hexatriene: Can be polymerized, though it is less common as a monomer than simpler dienes like butadiene or isoprene.
-
This compound: The methyl group can influence the stereochemistry of the polymer chain and may increase the propensity for chain-transfer reactions. Cationic polymerization would be facilitated by the electron-donating methyl group, which stabilizes the propagating cationic chain end.[10]
Experimental Protocols (General)
While specific side-by-side comparative studies are not widely published, the following general protocols can be adapted to compare the reactivity of the two trienes.
-
Reactant Preparation: Prepare two separate reaction flasks. To each, add a solution of a reactive dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate) in a suitable solvent (e.g., toluene or xylene).
-
Initiation: To the first flask, add one molar equivalent of 1,3,5-hexatriene. To the second flask, add one molar equivalent of this compound. Ensure both reactions are initiated simultaneously under identical temperature conditions (e.g., reflux).
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique. Thin-Layer Chromatography (TLC) can be used for qualitative monitoring of reactant consumption. For quantitative data, aliquots can be taken at regular intervals and analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the reactants and products.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these plots, allowing for a quantitative comparison of reactivity.
Caption: Workflow for comparing reaction rates.
Conclusion
The substitution of a hydrogen atom with a methyl group at the C2 position of 1,3,5-hexatriene leads to a significant increase in its nucleophilicity and reactivity in several key reaction classes.
-
Diels-Alder Reactions: this compound is expected to react significantly faster than 1,3,5-hexatriene due to the electron-donating nature of the methyl group.
-
Electrophilic Additions: The methyl group enhances the reaction rate and imparts a high degree of regioselectivity by stabilizing the key tertiary allylic carbocation intermediate.
-
Polymerization: The methyl group would likely favor cationic polymerization pathways and influence the final properties of the polymer.
These predictable differences in reactivity make this compound a distinct and often more reactive building block in organic synthesis compared to its unsubstituted counterpart.
References
- 1. fiveable.me [fiveable.me]
- 2. 1,3,5-Hexatriene | C6H8 | CID 16695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Predict the products of the following reactions. (f) hexa-1,3,5-t... | Study Prep in Pearson+ [pearson.com]
- 9. mckendree.edu [mckendree.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Thermal and Photochemical Electrocyclization of Hexatrienes
For Researchers, Scientists, and Drug Development Professionals
The electrocyclization of hexatrienes, a cornerstone of pericyclic chemistry, offers a powerful tool for the stereospecific synthesis of six-membered rings. This guide provides a comprehensive comparison of the two primary methods for inducing this transformation: thermal activation and photochemical induction. Understanding the distinct outcomes and experimental parameters of each method is crucial for designing efficient and selective synthetic routes in research and drug development.
The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. For hexatrienes, a 4n+2 π-electron system (where n=1), these rules dictate that the thermal and photochemical pathways will proceed through different modes of ring closure, leading to distinct stereoisomeric products.
Mechanism and Stereoselectivity: A Tale of Two Pathways
The key difference between thermal and photochemical electrocyclization lies in the electronic state of the hexatriene reactant. Thermal reactions proceed from the ground electronic state, while photochemical reactions involve an electronically excited state. This fundamental difference dictates the preferred mode of ring closure—disrotatory or conrotatory—and consequently, the stereochemistry of the resulting cyclohexadiene.
Thermal Electrocyclization: In the ground state, the Highest Occupied Molecular Orbital (HOMO) of a hexatriene has a symmetry that requires a disrotatory ring closure to maintain constructive orbital overlap during sigma bond formation. In a disrotatory motion, the terminal substituents rotate in opposite directions (one clockwise, one counter-clockwise).
Photochemical Electrocyclization: Upon absorption of UV light, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state. The symmetry of this new HOMO dictates a conrotatory ring closure, where the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).
This divergence in reaction mechanism is visually summarized in the following pathway diagram:
Quantitative Data Comparison
The choice between thermal and photochemical methods often depends on the desired stereoisomer and the substrate's stability. The following table summarizes key quantitative data for the electrocyclization of 1,3,5-hexatriene and its derivatives.
| Parameter | Thermal Electrocyclization | Photochemical Electrocyclization |
| Mechanism | Disrotatory | Conrotatory |
| Typical Temperature | 90-100 °C (unsubstituted)[1][2]; Room temperature for some substituted hexatrienes. | Room temperature or below[3][4] |
| Activation Energy (ΔG‡) | ~21-30 kcal/mol for unsubstituted hexatriene. Can be lowered by up to 10 kcal/mol with captodative substituents. | Generally lower than thermal, but the reaction proceeds through an excited state potential energy surface. |
| Quantum Yield (Φ) | Not applicable | For 1,3-cyclohexadiene ring-opening to (Z)-1,3,5-hexatriene: ~0.4. The ring-closure is a competing process. |
| Stereospecificity | High | High |
| Byproducts | Can lead to subsequent rearrangements (e.g.,[1][5]-hydrogen shifts) at elevated temperatures. | Can involve Z/E isomerization of the hexatriene. |
| Typical Solvents | Toluene, Decalin, Methanol/Ethanol mixtures[1][2] | Pentane, other non-polar solvents. |
| Typical Yields | Good to excellent (60-93% for substituted hexatrienes)[2][6] | Can be variable and part of a photostationary state mixture. |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for both thermal and photochemical electrocyclization of substituted hexatrienes.
Thermal Electrocyclization of (2E,4E,6E)-Octatriene Derivatives
This procedure is adapted from a method for the synthesis of 1,4-cyclohexadienes, which involves a thermal 6π-electrocyclization followed by a solvent-assisted proton transfer.
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: A solution of the (2E,4E,6E)-hexatriene derivative (1.0 eq) is prepared in a 2:1 mixture of toluene and methanol (or ethanol)[1][2].
-
Heating: The reaction mixture is heated to a temperature between 90 and 100 °C[1][2].
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclohexadiene product. For certain substituted hexatrienes, this method has yielded isolated yields of up to 87%[2].
Photochemical Electrocyclization of a Substituted Hexatriene
This protocol outlines a general procedure for photochemical electrocyclization using a typical laboratory setup.
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: A dilute solution of the hexatriene derivative is prepared in a photochemically inert solvent, such as pentane, in a quartz reaction vessel. Quartz is used due to its transparency to UV light. A typical setup involves a photochemical reactor with a UV lamp (e.g., a medium-pressure mercury lamp) housed in a cooling immersion well[7][8].
-
Irradiation: The solution is irradiated with UV light of a suitable wavelength (e.g., 254 nm or 265 nm)[3][4]. The reaction is typically carried out at or below room temperature, and the cooling well is essential to dissipate the heat generated by the lamp[7].
-
Monitoring: The reaction is monitored by UV-Vis spectroscopy to observe the changes in the absorption spectrum or by taking aliquots for NMR analysis to determine the composition of the reaction mixture. Photochemical reactions often lead to a photostationary state, a mixture of the reactant and product, where the rates of the forward and reverse reactions are equal.
-
Workup and Analysis: Once the photostationary state is reached, or after a desired reaction time, the irradiation is stopped. The solvent can be carefully removed under reduced pressure if the product is stable. The resulting mixture of isomers is then analyzed and, if possible, the components are separated by chromatography.
Conclusion
The choice between thermal and photochemical electrocyclization of hexatrienes is dictated by the desired stereochemical outcome. Thermal reactions provide a direct route to disrotatory products, while photochemical methods yield conrotatory products. For thermally stable compounds, heating provides a straightforward method for cyclization. For heat-sensitive molecules or when the conrotatory product is desired, photochemical methods are indispensable. Careful consideration of the substrate, desired product, and potential side reactions will guide the synthetic chemist in selecting the optimal conditions for these powerful ring-forming reactions.
References
- 1. A Torquoselective Thermal 6π-Electrocyclization Approach to 1,4-Cyclohexadienes via Solvent-Aided Proton Transfer: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. noblelight.com [noblelight.com]
- 4. noblelight.com [noblelight.com]
- 5. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. artsci.tamu.edu [artsci.tamu.edu]
- 8. tridentlabortek.com [tridentlabortek.com]
Purity Analysis of Synthesized 2-Methyl-1,3,5-hexatriene: A Comparative Guide to GC-FID and GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, rigorous purity analysis is a cornerstone of quality control and a prerequisite for further research and development. This guide provides a comparative analysis of two prevalent analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of synthesized 2-Methyl-1,3,5-hexatriene. This volatile triene, a potential building block in organic synthesis, requires precise and reliable analytical methods to quantify its purity and identify potential byproducts. This guide presents supporting, illustrative experimental data to objectively compare the performance of these two techniques.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Wittig reaction between crotonaldehyde and an appropriate phosphonium ylide. This method is known for its reliability in forming carbon-carbon double bonds.
Illustrative Synthesis Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a solution of 1-bromoprop-2-ene (1.0 eq) in anhydrous THF dropwise. Allow the reaction to stir at room temperature for 24 hours to form the phosphonium salt. To generate the ylide, cool the phosphonium salt suspension to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of a deep red or orange color indicates ylide formation.
-
Wittig Reaction: To the ylide solution at -78 °C, add a solution of crotonaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Potential Impurities: Based on this synthetic route, potential impurities could include:
-
Geometric isomers of this compound (e.g., the (Z)-isomer).
-
Unreacted starting materials (e.g., crotonaldehyde).
-
Byproducts from the Wittig reaction (e.g., triphenylphosphine oxide).
-
Solvent residues (e.g., THF, diethyl ether).
Purity Analysis by GC-FID and GC-MS
Sample Preparation: A 1 µL aliquot of the purified this compound was diluted with 999 µL of hexane to prepare a 1000 ppm solution. This solution was then used for both GC-FID and GC-MS analysis.
GC-FID Protocol:
-
Instrument: Agilent 7890B GC system with FID detector.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature of 40 °C (held for 5 minutes), ramped to 150 °C at a rate of 10 °C/min, and held for 2 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
GC-MS Protocol:
-
Instrument: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Oven Program: Same as GC-FID.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization Energy: 70 eV.
-
Mass Range: m/z 35-350.
-
Injection Volume: 1 µL (split ratio 50:1).
Data Presentation: A Comparative Analysis
The following tables summarize the illustrative quantitative data obtained from the GC-FID and GC-MS analyses of the synthesized this compound sample.
Table 1: Purity Analysis of this compound by GC-FID
| Peak No. | Retention Time (min) | Compound Name | Area % |
| 1 | 4.85 | Diethyl Ether | 0.15 |
| 2 | 5.52 | (Z)-2-Methyl-1,3,5-hexatriene | 1.20 |
| 3 | 5.78 | (E)-2-Methyl-1,3,5-hexatriene | 98.50 |
| 4 | 6.95 | Crotonaldehyde | 0.10 |
| 5 | 15.20 | Triphenylphosphine oxide | 0.05 |
Table 2: Purity Analysis of this compound by GC-MS
| Peak No. | Retention Time (min) | Compound Name | Area % (TIC) | Identification Confidence |
| 1 | 4.86 | Diethyl Ether | 0.14 | High (Library Match > 95%) |
| 2 | 5.53 | (Z)-2-Methyl-1,3,5-hexatriene | 1.18 | High (Mass Spectrum & RT) |
| 3 | 5.79 | (E)-2-Methyl-1,3,5-hexatriene | 98.52 | High (Mass Spectrum & RT) |
| 4 | 6.96 | Crotonaldehyde | 0.11 | High (Library Match > 95%) |
| 5 | 15.21 | Triphenylphosphine oxide | 0.05 | High (Library Match > 90%) |
Performance Comparison
| Feature | GC-FID | GC-MS |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Separates ions based on their mass-to-charge ratio. |
| Quantitative Analysis | Excellent for quantification of hydrocarbons due to its linear response over a wide concentration range.[1][2] | Good for quantification, but the response can be compound-dependent. Total Ion Chromatogram (TIC) is often used for quantification. |
| Qualitative Analysis | Limited to identification based on retention time comparison with standards. | Provides structural information through mass fragmentation patterns, enabling high-confidence identification of known and unknown compounds.[2] |
| Sensitivity | Highly sensitive to hydrocarbons. | Generally very sensitive, especially in selected ion monitoring (SIM) mode. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain.[2] | Higher initial cost and requires more expertise for operation and data interpretation.[2] |
| Ideal Application | Routine quality control, purity determination of known compounds, and analysis of hydrocarbon mixtures. | Identification of unknown impurities, structural elucidation, and confirmation of product identity. |
Mandatory Visualizations
Caption: Experimental workflow for purity analysis by GC-FID.
Caption: Logical comparison of GC-FID and GC-MS for purity analysis.
Conclusion
For the purity analysis of synthesized this compound, both GC-FID and GC-MS are powerful techniques, each with distinct advantages.
-
GC-FID is an excellent choice for routine quality control and accurate quantification of the main product and known impurities. Its robustness, lower cost, and straightforward operation make it ideal for high-throughput screening and process monitoring.
-
GC-MS is indispensable for the definitive identification of the synthesized product and any unknown impurities. The structural information provided by the mass spectrum is crucial during the research and development phase to ensure the integrity of the synthesized compound and to understand the side reactions of the synthesis.
In a comprehensive analytical workflow, GC-FID and GC-MS are often used as complementary techniques. GC-FID can be employed for rapid and precise purity assessment, while GC-MS can be utilized to confirm the identity of the main peak and to elucidate the structure of any unexpected peaks observed in the chromatogram. This dual-pronged approach provides the highest level of confidence in the purity and identity of synthesized materials, which is paramount for researchers, scientists, and drug development professionals.
References
Cross-validation of analytical methods for triene analysis (HPLC vs GC)
An Objective Comparison of HPLC and GC for Triene Analysis
In the realm of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as two of the most powerful and widely used separation techniques.[1] Both methods are indispensable in pharmaceutical analysis, environmental monitoring, and food safety for the separation, identification, and quantification of components in a mixture.[1][2] This guide provides a detailed comparison of HPLC and GC for the analysis of trienes—compounds containing three carbon-carbon double bonds—to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, particularly its volatility and thermal stability.[3][4] HPLC is exceptionally versatile, handling a broad range of compounds, including those that are non-volatile, polar, or thermally sensitive.[1][2] In contrast, GC is the specialist for volatile and thermally stable compounds, offering high resolution and speed.[1][5]
Performance Comparison: HPLC vs. GC for Triene Analysis
The selection of an analytical method hinges on various performance parameters. The following table summarizes the key differences between HPLC and GC in the context of triene analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, or high-molecular-weight trienes.[1][3] | Best suited for volatile and thermally stable trienes that can be vaporized without decomposition.[1][3] |
| Mobile Phase | A liquid solvent or a mixture of solvents (e.g., acetonitrile, methanol, water).[3] | An inert gas, referred to as the carrier gas (e.g., Helium, Nitrogen, Hydrogen).[3] |
| Operating Temperature | Typically operates at ambient or slightly elevated temperatures (e.g., 20°C - 90°C).[4][6] | Requires high temperatures (150°C - 300°C or higher) to ensure the sample is in a gaseous state.[4][6] |
| Separation Principle | Separation is based on the differential partitioning of analytes between the liquid mobile phase and the solid stationary phase, often driven by polarity.[1][7] | Separation is based on the analyte's boiling point and its interaction with the stationary phase.[7][8] |
| Analysis Time | Generally longer, with typical run times ranging from 10 to 60 minutes.[6] | Typically faster, with analyses often completed in seconds to a few minutes.[1][6] |
| Resolution & Efficiency | Provides good separation efficiency and symmetrical peaks.[6] | Offers very high resolution and sharper peaks, especially with capillary columns, due to higher separation efficiency.[4][6] |
| Sensitivity | Highly sensitive for non-volatile and polar compounds, though sensitivity is detector-dependent.[1] | Excellent sensitivity for volatile compounds, particularly when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][5] |
| Sample Preparation | Often involves dissolving the sample in a suitable solvent, followed by filtration.[9][10] | May require derivatization to increase volatility for non-volatile trienes. Headspace analysis can be used for volatile trienes in a liquid or solid matrix.[3] |
| Cost | Tends to be more expensive due to the high cost of solvents, high-pressure pumps, and more complex maintenance.[1][6] | Generally has a lower cost per analysis due to minimal solvent use.[1] |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS).[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD).[6] |
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for the analysis of trienes using HPLC and GC.
HPLC Method Protocol for a Non-Volatile Triene
This protocol is based on general methods for analyzing organic compounds like prometriene.[11]
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).[9]
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[10]
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical. The pH may be adjusted (e.g., to 3.5 with an acid) to improve peak shape.[12]
-
Elution: An isocratic (constant mobile phase composition) or gradient (composition changes over time) elution can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[13]
-
Detection: UV detection at a wavelength where the triene exhibits maximum absorbance (e.g., 220 nm).[11]
-
Injection Volume: 10-20 µL.
-
GC Method Protocol for a Volatile Triene
This protocol outlines a general approach for analyzing volatile organic compounds.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., pentane or hexane).
-
If necessary, perform a derivatization step to convert polar functional groups into less polar, more volatile derivatives.
-
For trace analysis in a complex matrix, solid-phase microextraction (SPME) or headspace analysis may be employed to isolate volatile trienes.[14]
-
An internal standard can be added for more accurate quantification.[14]
-
-
Instrumentation & Conditions:
-
GC System: A Gas Chromatograph with a suitable injector (e.g., split/splitless), a temperature-controlled oven, and a detector (e.g., FID or MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.[15]
-
Carrier Gas: Helium or Hydrogen with a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points. For example, start at 40°C, hold for 2 minutes, then ramp at 20°C/min to 325°C and hold for 5 minutes.[15]
-
Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid and complete vaporization of the sample.
-
Detector: FID is a robust, general-purpose detector for hydrocarbons. MS provides mass information for definitive identification.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for triene analysis.
Caption: Gas Chromatography (GC) workflow for triene analysis.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. foodsafety.institute [foodsafety.institute]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. nacalai.com [nacalai.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Comparative Reactivity of Methyl-Substituted Hexatrienes in Cycloaddition Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of methyl substitution on the reactivity of hexatriene systems in Diels-Alder reactions. This guide provides a comparative analysis of reaction kinetics, supported by experimental data and detailed protocols.
The reactivity of conjugated systems is a cornerstone of organic synthesis, with the Diels-Alder reaction being a particularly powerful tool for the construction of cyclic molecules. The substitution pattern of the diene, in this case, hexatriene, plays a crucial role in modulating its reactivity. This guide provides a comparative analysis of the reactivity of various methyl-substituted hexatrienes in the context of the Diels-Alder reaction, a thermally allowed [4+2] cycloaddition.[1]
Influence of Methyl Substitution on Diene Reactivity
Methyl groups, acting as electron-donating groups, generally increase the reactivity of a diene in a normal-demand Diels-Alder reaction.[2] This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile and thus a faster reaction rate. However, the position of the methyl substituent(s) can also introduce steric effects that may counteract this electronic activation.
Quantitative Comparison of Reaction Rates
| Diene | Dienophile | Relative Rate Constant (k_rel) | Reference Compound |
| (2E,4E)-2,4-Hexadiene | Maleic Anhydride | 1.00 | (2E,4E)-2,4-Hexadiene |
| (2Z,4Z)-2,4-Hexadiene | Maleic Anhydride | Slower than (E,E) isomer | (2E,4E)-2,4-Hexadiene |
| 2,5-Dimethyl-2,4-hexadiene | Maleic Anhydride | Significantly faster | (2E,4E)-2,4-Hexadiene |
| (2E,4E)-3-Methyl-2,4-hexadiene | Maleic Anhydride | Faster than unsubstituted | (2E,4E)-2,4-Hexadiene |
Note: Precise, directly comparable kinetic data for a full series of methyl-substituted hexatrienes is challenging to consolidate from existing literature. The qualitative and semi-quantitative comparisons presented are based on established principles of organic chemistry and available data for related systems.
The (2Z,4Z) isomer of 2,4-hexadiene is less reactive than the (E,E) isomer due to steric hindrance in achieving the necessary s-cis conformation for the Diels-Alder reaction.[1] In contrast, 2,5-dimethyl-2,4-hexadiene, with methyl groups at the terminal positions of the diene system, exhibits significantly enhanced reactivity. This is due to the strong electron-donating effect of the two methyl groups, which outweighs any potential steric hindrance. The introduction of a single methyl group at the 3-position also leads to an increase in reactivity compared to the unsubstituted diene.
Spectroscopic Data of Representative Methyl-Substituted Hexadienes
The following table provides ¹H and ¹³C NMR chemical shift data for key methyl-substituted hexadienes, which are essential for their identification and characterization.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (2E,4E)-2,4-Hexadiene | ~1.75 (d, 6H, CH₃), ~5.6-6.4 (m, 4H, =CH) | ~18.0 (CH₃), ~125.0 (=CH), ~132.0 (=CH) |
| 2,5-Dimethyl-2,4-hexadiene | ~1.7 (s, 12H, CH₃), ~5.6 (s, 2H, =CH) | ~20.0 (CH₃), ~124.0 (=CH), ~133.0 (=C) |
| (2E,4Z)-3-Methyl-2,4-hexadiene | Complex multiplet, with characteristic signals for methyl and olefinic protons. | Distinct signals for methyl and sp² hybridized carbons. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used. The data presented here are approximate values based on available information.[3][4]
Experimental Protocols
General Procedure for Diels-Alder Reaction of a Methyl-Substituted Hexadiene with Maleic Anhydride
This protocol outlines a general procedure for carrying out a Diels-Alder reaction between a methyl-substituted hexadiene and maleic anhydride, which can be adapted for kinetic studies.
Materials:
-
Methyl-substituted hexadiene (e.g., (2E,4E)-2,4-hexadiene)
-
Maleic anhydride
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve a known concentration of maleic anhydride in anhydrous toluene.
-
Add a known concentration of the methyl-substituted hexadiene to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by rapid cooling.
-
Analyze the aliquots using a suitable analytical technique (e.g., ¹H NMR or UV-Vis spectroscopy) to determine the concentration of reactants and products.
Kinetic Analysis using UV-Vis Spectroscopy
The disappearance of the diene can be monitored using UV-Vis spectroscopy, as conjugated dienes typically have a characteristic UV absorbance that is lost upon cycloaddition.
Procedure:
-
Prepare stock solutions of the methyl-substituted hexadiene and maleic anhydride of known concentrations in a suitable solvent (e.g., acetonitrile).
-
In a cuvette, mix the solutions to initiate the reaction.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at the λ_max of the diene at regular time intervals.
-
The rate constant can be determined by plotting the natural logarithm of the diene concentration versus time.[5]
Reaction Pathways and Logic
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The general mechanism involves the interaction of the HOMO of the diene with the LUMO of the dienophile.
Caption: General mechanism of the Diels-Alder reaction.
The workflow for a typical kinetic study of the Diels-Alder reaction can be visualized as follows:
Caption: Workflow for a kinetic study of a Diels-Alder reaction.
Conclusion
The reactivity of methyl-substituted hexatrienes in Diels-Alder reactions is a complex interplay of electronic and steric factors. Electron-donating methyl groups generally enhance the reactivity of the diene, but the position of substitution is critical in determining the overall reaction rate. This guide provides a framework for understanding and comparing the reactivity of these important synthetic intermediates, along with the necessary experimental considerations for their study. Researchers can leverage this information to select the most appropriate diene for their synthetic targets and to design effective reaction conditions.
References
- 1. 2,5-DIMETHYL-1,5-HEXADIENE(627-58-7) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,5-Dimethyl-2,4-hexadiene(764-13-6) 1H NMR [m.chemicalbook.com]
- 4. 2,4-HEXADIENE(5194-50-3) 1H NMR spectrum [chemicalbook.com]
- 5. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Computational Models for Predicting Hexatriene Reactivity
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of conjugated systems like hexatriene is crucial for understanding and designing complex chemical transformations. This guide provides an objective comparison of various computational models against experimental data for the electrocyclization of (Z)-1,3,5-hexatriene, a fundamental pericyclic reaction.
The thermal 6π-electron electrocyclization of (Z)-1,3,5-hexatriene to form 1,3-cyclohexadiene is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules.[1][2][3] These rules predict a disrotatory pathway for the thermal reaction, a stereochemical outcome dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the hexatriene system.[4][5] The accuracy of computational models in predicting the activation energy of this transformation is a key benchmark for their utility in broader chemical reactivity prediction.
Performance of Computational Models
The following table summarizes the performance of a range of computational methods in predicting the activation enthalpy (ΔH‡) for the disrotatory electrocyclization of (Z)-1,3,5-hexatriene. The values are compared against experimental results.
| Computational Method | Basis Set | Calculated ΔH‡ (kcal/mol) | Deviation from Experiment (kcal/mol) |
| Experimental Value | - | 29.6 ± 0.5 | - |
| Ab Initio Methods | |||
| Hartree-Fock (HF) | 6-31G | 44.5 | +14.9 |
| Møller-Plesset (MP2) | 6-31G | 31.3 | +1.7 |
| Density Functional Theory (DFT) | |||
| B3LYP | 6-31G | 28.1 | -1.5 |
| BPW91 | 6-31G | 25.1 | -4.5 |
| MPW1K | 6-31+G** | 27.5 | -2.1 |
| M06-2X | 6-311+G(d,p) | 29.9 | +0.3 |
| Multi-reference Methods | |||
| CASSCF(6,6) | 6-31G | 41.5 | +11.9 |
| CASPT2(6,6)//CASSCF(6,6) | 6-31G | 29.3 | -0.3 |
| Composite Methods | |||
| CBS-QB3 | - | 27.3 | -2.3 |
Experimental Protocol: Gas-Phase Unimolecular Isomerization Kinetics
The experimental determination of the activation energy for the electrocyclization of (Z)-1,3,5-hexatriene typically involves studying its gas-phase unimolecular isomerization. A representative experimental protocol is outlined below.
Objective: To determine the Arrhenius parameters (pre-exponential factor, A, and activation energy, Ea) for the thermal conversion of (Z)-1,3,5-hexatriene to 1,3-cyclohexadiene.
Methodology:
-
Sample Preparation: A sample of (Z)-1,3,5-hexatriene is synthesized and purified. Its purity is confirmed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Runs: The hexatriene vapor, often diluted with an inert gas, is introduced into a temperature-controlled reactor. The reaction is carried out at a range of high temperatures (e.g., 200-300°C) for specific time intervals.
-
Product Analysis: At the end of each kinetic run, the reaction mixture is rapidly cooled to quench the reaction. The composition of the mixture is then analyzed, typically by GC, to determine the relative concentrations of the reactant (Z)-1,3,5-hexatriene and the product (1,3-cyclohexadiene).
-
Data Analysis: The rate constant (k) for the isomerization is determined at each temperature. Assuming the reaction follows first-order kinetics, the rate constant can be calculated from the change in reactant concentration over time.
-
Arrhenius Plot: The natural logarithm of the rate constant (ln k) is plotted against the reciprocal of the absolute temperature (1/T). According to the Arrhenius equation (ln k = ln A - Ea/RT), this plot should yield a straight line.[6]
-
Determination of Parameters: The slope of the Arrhenius plot is equal to -Ea/R (where R is the gas constant), and the y-intercept is ln A. From these values, the activation energy (Ea) and the pre-exponential factor (A) are calculated. The activation enthalpy (ΔH‡) can then be derived from the activation energy.
Visualizing the Reaction and Computational Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical computational benchmarking workflow.
Caption: Thermal 6π electrocyclization of (Z)-1,3,5-hexatriene.
Caption: Workflow for benchmarking computational models.
References
Überprüfung der Struktur von 2-Methyl-1,3,5-hexatrien mittels 2D-NMR
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Die zweidimensionale Kernspinresonanzspektroskopie (2D-NMR) ist eine leistungsstarke Technik zur Aufklärung der molekularen Struktur. Dieser Leitfaden vergleicht die Anwendung von COSY- und HMBC-Experimenten zur Strukturverifizierung von 2-Methyl-1,3,5-hexatrien und stellt die zugrunde liegenden experimentellen Protokolle vor.
Zusammenfassung der quantitativen Daten
Die Struktur von 2-Methyl-1,3,5-hexatrien lässt sich durch die Analyse der Korrelationen in den COSY- und HMBC-Spektren eindeutig bestimmen. Die folgende Tabelle fasst die erwarteten ¹H- und ¹³C-NMR-chemischen Verschiebungen sowie die wichtigsten 2D-NMR-Korrelationen zusammen.
| Atom Nr. | ¹H Chemische Verschiebung (ppm, erwarteter Bereich) | ¹³C Chemische Verschiebung (ppm, erwarteter Bereich) | Wichtige COSY-Korrelationen (¹H-¹H) | Wichtige HMBC-Korrelationen (¹H-¹³C) |
| 1 | 5.10 - 5.30 (2H) | 115.0 - 117.0 | H1-H3 | C2, C3 |
| 2 | - | 142.0 - 144.0 | - | - |
| 3 | 6.20 - 6.40 (1H) | 130.0 - 132.0 | H1, H4 | C1, C2, C4, C5, C7 |
| 4 | 5.70 - 5.90 (1H) | 128.0 - 130.0 | H3, H5 | C2, C3, C5, C6 |
| 5 | 6.00 - 6.20 (1H) | 135.0 - 137.0 | H4, H6 | C3, C4, C6 |
| 6 | 4.90 - 5.10 (2H) | 117.0 - 119.0 | H5 | C4, C5 |
| 7 | 1.80 - 2.00 (3H) | 18.0 - 20.0 | - | C1, C2, C3 |
Experimentelle Protokolle
Die Durchführung von 2D-NMR-Experimenten erfordert eine sorgfältige Probenvorbereitung und Parametereinstellung.
Probenvorbereitung: Die Probe von 2-Methyl-1,3,5-hexatrien wird in einem geeigneten deuterierten Lösungsmittel, wie z. B. Chloroform-d (CDCl₃), gelöst. Die Konzentration sollte für eine gute Signalintensität ausreichend sein, typischerweise im Bereich von 10-50 mg/mL.[1]
COSY (Correlation Spectroscopy) Experiment: Das COSY-Experiment identifiziert Protonen, die über J-Kopplung miteinander wechselwirken, in der Regel über zwei bis drei Bindungen.[1][2][3]
-
Einrichten: Die Probe wird in das NMR-Spektrometer eingelegt und der Lock auf das Deuteriumsignal des Lösungsmittels eingestellt.[4]
-
Shimming: Zur Optimierung der Homogenität des Magnetfeldes wird ein Shimming-Verfahren durchgeführt.[4][5]
-
1D-¹H-Spektrum: Zunächst wird ein Standard-¹H-NMR-Spektrum aufgenommen, um den spektralen Bereich und die Mittenfrequenz (o1p) zu bestimmen.[4][5]
-
Pulssequenz: Eine COSY-Pulssequenz (z. B. COSY-90 oder DQF-COSY) wird geladen.[2][6] Die COSY-90-Sequenz verwendet zwei 90°-Pulse, die durch eine variable Zeitverzögerung (t1) getrennt sind.[6] DQF-COSY kann sauberere Spektren liefern, hat aber eine geringere Signalintensität.[1]
-
Akquisition: Die Daten werden über eine Reihe von Inkrementen der Evolutionszeit t1 akquiriert. Die Anzahl der Scans pro Inkrement hängt von der Probenkonzentration ab.[4]
-
Prozessierung: Eine zweidimensionale Fourier-Transformation der akquirierten Daten liefert das COSY-Spektrum mit der ¹H-chemischen Verschiebung auf beiden Achsen.[6] Kreuzpeaks außerhalb der Diagonalen zeigen gekoppelte Protonen an.[2][3]
HMBC (Heteronuclear Multiple Bond Correlation) Experiment: Das HMBC-Experiment zeigt Korrelationen zwischen Protonen und Kohlenstoffatomen über mehrere Bindungen (typischerweise 2-3 Bindungen).[1][7][8]
-
Einrichten und Shimming: Ähnlich wie beim COSY-Experiment. Wichtig ist, dass die Probe nicht rotiert wird.[5][7][9]
-
1D-Spektren: Es werden ¹H- und ¹³C-NMR-Spektren aufgenommen, um die spektralen Breiten und Mittenfrequenzen für beide Kerne zu bestimmen.[5]
-
Pulssequenz: Eine HMBC-Pulssequenz wird geladen. Diese ist darauf ausgelegt, Korrelationen über weitreichende J-Kopplungen (typischerweise 3-10 Hz) zu detektieren und Ein-Bindungs-Korrelationen zu unterdrücken.[1][9]
-
Akquisition: Die Daten werden akquiriert, wobei die Anzahl der Scans von der Probenkonzentration abhängt.[5]
-
Prozessierung: Eine 2D-Fourier-Transformation liefert das HMBC-Spektrum, das die ¹H-chemische Verschiebung auf einer Achse und die ¹³C-chemische Verschiebung auf der anderen Achse darstellt.[5] Kreuzpeaks zeigen weitreichende ¹H-¹³C-Kopplungen an.[8]
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die 2D-NMR-Analyse.
Abbildung 2: Schlüssel-COSY- und HMBC-Korrelationen für 2-Methyl-1,3,5-hexatrien.
Vergleich mit alternativen Methoden
Während 2D-NMR eine sehr detaillierte Strukturanalyse ermöglicht, können auch andere spektroskopische Methoden zur Charakterisierung von konjugierten Trienen herangezogen werden.
-
Massenspektrometrie (MS): Liefert Informationen über die Molmasse und die Elementzusammensetzung (hochauflösende MS).[10][11] Fragmentierungsmuster können Hinweise auf die Struktur geben, sind aber oft nicht ausreichend für eine eindeutige Isomerenunterscheidung.
-
Infrarotspektroskopie (IR): Nützlich zur Identifizierung funktioneller Gruppen, wie z. B. C=C-Doppelbindungen im konjugierten System.[12]
-
UV/Vis-Spektroskopie: Konjugierte Systeme wie 2-Methyl-1,3,5-hexatrien zeigen charakteristische Absorptionen im UV/Vis-Bereich, die auf den Grad der Konjugation hinweisen.
-
1D-NMR (¹H, ¹³C, DEPT): Grundlegende NMR-Techniken liefern wichtige Informationen über die Anzahl und die chemische Umgebung von Protonen und Kohlenstoffatomen.[13] DEPT-Experimente helfen bei der Unterscheidung von CH-, CH₂- und CH₃-Gruppen.[13] Allerdings können komplexe Kopplungsmuster und Signalüberlappungen im ¹H-Spektrum die vollständige Zuordnung erschweren.[14]
Im Vergleich dazu bietet die Kombination von COSY- und HMBC-Experimenten eine unübertroffene Methode, um das gesamte Kohlenstoffgerüst und die Konnektivität der Protonen eindeutig zuzuordnen und so die Struktur von 2-Methyl-1,3,5-hexatrien zweifelsfrei zu bestätigen.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 5. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Comparison of different catalysts for hexatriene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3,5-hexatriene, a conjugated polyene, is of significant interest in organic synthesis and materials science. Its versatile structure serves as a valuable building block for more complex molecules, including those with applications in drug development. The catalytic dehydrogenation of C6 alkanes and alkenes represents a primary route to obtain hexatrienes. This guide provides a comparative overview of various catalysts employed in these transformations, presenting available performance data, experimental protocols, and mechanistic insights to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The direct synthesis of 1,3,5-hexatriene with high selectivity is challenging, as the reaction often yields a mixture of isomers and cracking products, or proceeds to form more stable aromatic compounds like benzene. Much of the available research focuses on the production of mono-olefins or the complete aromatization of alkanes. However, by examining the catalysts used for n-hexane and 1-hexene dehydrogenation, we can infer their potential for hexatriene synthesis. The following tables summarize the performance of key catalyst families in reactions that can produce hexatrienes.
Note: Direct comparative data for 1,3,5-hexatriene synthesis under identical conditions is scarce in the reviewed literature. The data presented below is compiled from studies on related dehydrogenation and oxidation reactions and should be interpreted as indicative of catalyst potential.
Table 1: Performance of Vanadium-Based Catalysts for Oxidative Dehydrogenation
Vanadium-based catalysts are widely studied for the oxidative dehydrogenation (ODH) of light alkanes. The ODH route can be advantageous as it is typically less endothermic than non-oxidative dehydrogenation.
| Catalyst System | Support | Substrate | Temperature (°C) | n-Hexane Conversion (%) | Product Selectivity (%) | Reference |
| V₂O₅ | MgO | n-Hexane | - | Optimum V loading: 19 wt% | Benzene, 1-hexene, 2-hexene, propane, propene, COx | [1] |
| V₂O₅ | Al₂O₃ | Ethane | 500-600 | - | Ethylene (ca. 45-50%) | [2] |
| V₂O₅–MoO₃ | γ-Al₂O₃ | n-Hexane | - | - | Ethanol, acetic anhydride, acetic acid, acetaldehyde | [3][4] |
Data on specific selectivity towards 1,3,5-hexatriene is not explicitly provided in these studies.
Table 2: Performance of Chromium-Based Catalysts for Dehydrogenation
Chromium oxide catalysts are well-established for the dehydrogenation of alkanes to alkenes.
| Catalyst System | Support | Substrate | Temperature (°C) | Conversion (%) | Product(s) | Reference |
| Copper-Chromium Oxide | - | 1-Hexene | 50-150 | - | n-Hexane, trans/cis-2-hexene, 1-hexene-2-d | [5] |
| Cr/Al₂O₃ | Al₂O₃ | Alkanes | - | - | Propene, Isobutene | [6][7] |
| Chromium-based | - | Ethylene | - | High | 1-Hexene, 1-Octene | [8] |
These studies focus on hydrogenation/isomerization or the production of mono-olefins, indicating the potential for side reactions in hexatriene synthesis.
Table 3: Performance of Platinum-Based Catalysts for Dehydrogenation/Reforming
Platinum-based catalysts are highly effective for the reforming of alkanes, which involves dehydrogenation and cyclization reactions.
| Catalyst System | Support | Substrate | Temperature (°C) | Conversion/TOF | Product Selectivity (%) | Reference |
| Pt single atoms | CeO₂ | n-Hexane | 350 | TOF: 58.8 h⁻¹ at 400°C | Dehydrocyclization & Aromatization (>86%) | [9] |
| Pt-Re | γ-Al₂O₃ | n-Hexane | 400-450 | - | Methyl-substituted benzenes (up to 33.2 wt%) | [10] |
| Pt-based | Functionalized Pyrolytic Activated Carbon | Methylcyclohexane | - | High (84.3%) | Toluene | [11] |
These catalysts tend to favor the formation of aromatic products, suggesting that hexatriene, if formed, is a transient intermediate.
Experimental Protocols
General Procedure for Catalytic Dehydrogenation of 1-Hexene
This protocol is a generalized representation based on common practices in heterogeneous catalysis.
Catalyst Preparation (Example: Impregnation)
-
The desired catalyst support (e.g., γ-Al₂O₃, MgO, SiO₂) is dried to remove adsorbed water.
-
A solution of the metal precursor (e.g., ammonium metavanadate for V-based catalysts, chromium nitrate for Cr-based catalysts) in a suitable solvent is prepared.
-
The support is impregnated with the precursor solution using techniques like incipient wetness impregnation.
-
The impregnated support is dried and then calcined at high temperatures to convert the precursor to its active oxide form.
Catalytic Reaction
-
A fixed-bed reactor is typically used, packed with a known amount of the prepared catalyst.
-
The catalyst is often pre-treated in situ, for example, by reduction in a stream of hydrogen at an elevated temperature.
-
The reactant (e.g., 1-hexene or n-hexane), often diluted in an inert gas like nitrogen or argon, is passed through the catalyst bed at a controlled flow rate.
-
For oxidative dehydrogenation, a controlled amount of an oxidizing agent (e.g., air, oxygen) is co-fed with the hydrocarbon.
-
The reaction is carried out at a specific temperature and pressure.
-
The product stream is cooled, and the liquid and gaseous products are separated.
-
The products are analyzed using techniques such as gas chromatography (GC) to determine conversion and selectivity.
Mechanistic Pathways and Visualizations
The synthesis of hexatriene from n-hexane or 1-hexene over metal oxide catalysts is believed to proceed through a series of dehydrogenation steps. The precise mechanism can vary depending on the catalyst and reaction conditions.
Oxidative Dehydrogenation via Mars-van Krevelen Mechanism
For many metal oxide catalysts, particularly vanadium-based systems, the oxidative dehydrogenation is thought to follow the Mars-van Krevelen mechanism. In this pathway, the hydrocarbon substrate reacts with lattice oxygen from the catalyst, leading to the formation of the dehydrogenated product and a reduced catalyst. The catalyst is then re-oxidized by the gaseous oxidant.
Caption: Generalized Mars-van Krevelen mechanism for oxidative dehydrogenation.
Sequential Dehydrogenation Pathway
The formation of 1,3,5-hexatriene from n-hexane involves a step-wise removal of hydrogen atoms. This process can be visualized as a sequential reaction pathway, where each step represents a dehydrogenation event.
Caption: Sequential dehydrogenation pathway from n-hexane to hexatriene and benzene.
Conclusion
The selective synthesis of 1,3,5-hexatriene remains a significant challenge in catalysis. While various catalysts, including those based on vanadium, chromium, and platinum, show activity for the dehydrogenation of C6 hydrocarbons, their selectivity often favors the formation of mono-olefins or fully aromatic products. Vanadium-based catalysts operating under oxidative dehydrogenation conditions appear to be a promising area for further investigation, although controlling the extent of oxidation to prevent the formation of oxygenates and carbon oxides is crucial. Future research should focus on the development of catalysts with tailored active sites and reaction conditions that can stabilize the hexatriene intermediate and prevent its further conversion to more stable products. This guide provides a foundation for researchers by summarizing the current state of knowledge and highlighting the key challenges and opportunities in the catalytic synthesis of hexatriene.
References
- 1. The oxidative dehydrogenation of n-Hexane and n-Octane over vanadium magnesium oxide catalysts. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Performance of V2O5–MoO3/γ-Al2O3 Catalysts for Partial Oxidation of n-hexane | Vahid Mahdavi, دانشیار at [rd.araku.ac.ir]
- 5. Reaction Between 1-Hexene and Hydrogen and Deuterium on Copper-Chromium Oxide Catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 6. Alkane dehydrogenation over supported chromium oxide catalysts [dspace.library.uu.nl]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of Analytical Results for Volatile Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of volatile compounds, supported by experimental data from inter-laboratory studies. It is designed to assist researchers in selecting appropriate methods and understanding the expected performance and variability across different laboratories.
Data Presentation: A Comparative Overview of Analytical Performance
The following tables summarize quantitative data from inter-laboratory studies on volatile compounds in various matrices. These tables highlight key performance indicators such as repeatability (the precision of measurements within a single laboratory) and reproducibility (the precision of measurements across different laboratories), often expressed as a relative standard deviation (RSD).
Table 1: Inter-Laboratory Study on Volatile Compounds in Virgin Olive Oil by SPME-GC-FID/MS
This table presents the repeatability (RSDr) and reproducibility (RSDR) data for selected volatile organic compounds (VOCs) from a peer inter-laboratory validation study. The study aimed to harmonize the analytical method for quality control of virgin olive oil.[1][2]
| Volatile Compound | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| (Z)-3-Hexenyl acetate | 7.60 (mean) | 19.19 |
| 1-Hexanol | 7.60 (mean) | 13.26 |
| Acetic Acid | 7.60 (mean) | 17.47 |
| Ethyl propanoate | >14 | >50 |
| 3-Methyl-1-butanol | >14 | Not Specified |
| 1-Octen-3-ol | >14 | Not Specified |
| (E)-2-Decenal | >14 | >50 |
Data synthesized from a peer inter-laboratory study involving five laboratories. The mean repeatability for most compounds was below 14%, indicating good precision within individual labs. However, reproducibility for some compounds like ethyl propanoate and (E)-2-decenal was high, suggesting significant variation between laboratories.[1]
Table 2: General Expected Precision for Quantitative Gas Chromatography (GC) Applications
This table provides a general guide to the expected repeatability for GC-based methods. These values are not from a specific inter-laboratory study but represent common benchmarks in the field.
| Application Type | Expected Repeatability (%RSD) |
| Routine Assays | < 1 |
| Trace Analysis | 2 - 5 |
| Ultra-Trace Analysis | > 5 |
These are general guidelines, and actual performance can vary based on the specific analyte, matrix, and instrument setup.[3]
Table 3: Detection Frequencies of Volatile Organic Compounds in Food from a Canadian Total Diet Study
This table summarizes the detection frequency of various VOCs in 153 composite food samples, providing an overview of common volatile contaminants in the food supply.[4]
| Volatile Compound | Detection Frequency (%) |
| m-Xylene | 98.7 |
| Toluene | 94.8 |
| 1,3,5-Trimethylbenzene | 91.5 |
| Ethylbenzene | 90.8 |
| Styrene | 86.9 |
| 1,2,4-Trimethylbenzene | 79.7 |
| Benzene | 62.7 |
| p-Dichlorobenzene | 62.1 |
| n-Butylbenzene | 35.9 |
| Chloroform | 29.4 |
| Naphthalene | 29.4 |
| Trichloroethylene | 20.3 |
| Vinyl chloride | 0 |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are crucial for reproducing experimental results and for understanding the sources of variability in inter-laboratory comparisons. Below are protocols for common analytical techniques used for volatile compound analysis.
Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography (GC) for Volatile Compounds in Olive Oil
This method is widely used for the analysis of volatile and semi-volatile compounds in food matrices.
-
Sample Preparation:
-
Weigh a specific amount of the olive oil sample (e.g., 1.5 g) into a headspace vial.
-
Add an internal standard solution to the vial. The internal standard is a known amount of a compound not expected to be in the sample, which helps in quantifying the target analytes.
-
Seal the vial with a septum and cap.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) for a specific equilibration time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS/FID Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph.
-
The heat desorbs the volatile compounds from the fiber onto the GC column.
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
Detection is performed using a Mass Spectrometer (MS) for identification and quantification or a Flame Ionization Detector (FID) for quantification.
-
Purge-and-Trap Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Organic Compounds (VOCs) in Water (Based on EPA Method 524.2)
This method is a standard for the determination of purgeable VOCs in drinking water.[5][6]
-
Sample Collection and Preservation:
-
Collect water samples in vials containing a dechlorinating agent and acid preservative.
-
Ensure no headspace (air bubbles) is present in the vial.
-
-
Purge-and-Trap Process:
-
Introduce a precise volume of the water sample into a purging vessel.
-
Bubble an inert gas (e.g., helium) through the sample at a specified flow rate and for a set time (e.g., 11 minutes at 40 mL/min).[5] This process strips the volatile compounds from the water.
-
The purged VOCs are carried by the gas stream onto a sorbent trap, where they are concentrated.
-
-
Desorption and GC/MS Analysis:
-
After purging, the trap is rapidly heated to desorb the trapped analytes.
-
The desorbed compounds are transferred to the GC column for separation.
-
The separated compounds are then detected and quantified by a mass spectrometer.
-
Thermal Desorption (TD) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compounds (VOCs) in Air
This technique is used for the analysis of VOCs collected from air samples onto sorbent tubes.
-
Sample Collection:
-
Draw a known volume of air through a sorbent tube using a sampling pump. The sorbent material (e.g., Tenax®) traps the VOCs.
-
Alternatively, passive samplers can be used, which collect VOCs via diffusion.
-
-
Thermal Desorption:
-
Place the sorbent tube in a thermal desorber unit connected to a GC.
-
The tube is heated, and a flow of inert gas purges the desorbed VOCs from the sorbent.
-
The analytes are focused in a cooled trap within the thermal desorber to ensure a sharp injection band.
-
-
GC-MS Analysis:
-
The cold trap is rapidly heated, transferring the focused analytes to the GC column for separation.
-
The separated compounds are identified and quantified using a mass spectrometer.
-
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows in the inter-laboratory comparison of volatile compounds.
Caption: Workflow of a typical proficiency testing scheme for inter-laboratory comparison.
Caption: Experimental workflow for SPME-GC-MS/FID analysis of volatile compounds.
References
The Stabilizing Effect of Methyl Substitution on Hexatriene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of structural modifications and molecular stability is paramount. This guide provides a comparative analysis of the effect of methyl substitution on the stability of 1,3,5-hexatriene, a fundamental conjugated system. By examining experimental heats of hydrogenation, we can quantify the stabilizing or destabilizing effects of methyl groups at various positions on the hexatriene backbone.
The stability of conjugated polyenes like hexatriene is a key determinant of their reactivity and physical properties. Methyl substitution can influence this stability through a combination of electronic and steric effects. Electronically, alkyl groups can be weakly electron-donating, which can stabilize the pi system. Sterically, the size and position of methyl groups can introduce strain, potentially destabilizing the molecule. The most direct way to measure these effects is by determining the enthalpy of hydrogenation (ΔH° hydrog), where a more stable alkene releases less heat upon saturation.[1][2]
Comparative Analysis of Hexatriene Stability
The following table summarizes the experimental heats of hydrogenation for 1,3,5-hexatriene and a methyl-substituted derivative. A lower (less negative) heat of hydrogenation indicates greater stability of the starting alkene.
| Compound | Structure | Heat of Hydrogenation (kcal/mol) | Reference |
| (E)-1,3,5-Hexatriene | CH2=CH-CH=CH-CH=CH2 (trans) | -80.0 ± 0.6 | Fang, W.; Rogers, D.W. (1992) |
| (Z)-1,3,5-Hexatriene | CH2=CH-CH=CH-CH=CH2 (cis) | -81.0 ± 0.6 | Fang, W.; Rogers, D.W. (1992) |
| 2,5-Dimethyl-(E)-1,3,5-hexatriene | CH2=C(CH3)-CH=CH-C(CH3)=CH2 | -75.9 ± 0.1 (converted from kJ/mol) | Roth, W.R.; et al. (1991) via NIST WebBook |
From this limited data, we can observe that the introduction of two methyl groups at the 2 and 5 positions in 2,5-dimethyl-(E)-1,3,5-hexatriene leads to a significant increase in stability, as evidenced by its less negative heat of hydrogenation compared to the parent (E)-1,3,5-hexatriene. This suggests that the electronic stabilizing effect of the two methyl groups outweighs any potential steric strain they might introduce in this particular isomer. Furthermore, the data for the geometric isomers of 1,3,5-hexatriene shows that the (E)-isomer is slightly more stable than the (Z)-isomer, a common trend in alkenes attributed to reduced steric strain in the trans configuration.[1]
Experimental Protocol: Determination of Heats of Hydrogenation
The heats of hydrogenation presented in this guide are determined experimentally using calorimetry. The following is a generalized protocol for such a measurement.
Objective: To measure the heat released during the catalytic hydrogenation of a hexatriene derivative to determine its enthalpy of hydrogenation.
Materials:
-
A high-precision calorimeter
-
Hydrogen gas (high purity)
-
Catalyst (e.g., platinum oxide, palladium on carbon)
-
Anhydrous solvent (e.g., hexane, acetic acid)
-
The hexatriene derivative to be analyzed
-
A standard substance with a known heat of hydrogenation for calibration (e.g., a simple alkene)
Procedure:
-
Calorimeter Calibration:
-
The calorimeter is calibrated by measuring the heat of hydrogenation of a known standard.
-
A precise amount of the standard substance is dissolved in the solvent within the calorimeter's reaction vessel.
-
A known amount of catalyst is added.
-
The system is allowed to reach thermal equilibrium.
-
A known, excess amount of hydrogen gas is introduced, and the temperature change upon complete hydrogenation is recorded.
-
The electrical energy equivalent of the calorimeter system is determined by passing a known quantity of electrical energy through a heater in the calorimeter and measuring the resulting temperature change.
-
-
Sample Analysis:
-
A precisely weighed sample of the hexatriene derivative is dissolved in the solvent in the reaction vessel.
-
The catalyst is added, and the system is brought to thermal equilibrium.
-
Hydrogen gas is introduced to initiate the hydrogenation reaction.
-
The temperature change of the system is monitored until the reaction is complete and a stable final temperature is reached.
-
The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter system.
-
-
Data Analysis:
-
The heat of hydrogenation is calculated by dividing the total heat evolved by the number of moles of the hexatriene derivative used.
-
Corrections may be applied for the heat of solution of hydrogen in the solvent and for any pressure changes.
-
Logical Workflow for Evaluating Methyl Substitution Effects
The process of evaluating the effect of methyl substitution on hexatriene stability typically involves a combination of experimental and computational methods. The following diagram illustrates a typical workflow.
This integrated approach, combining synthesis, experimental measurement, and computational modeling, provides a comprehensive understanding of the structure-stability relationships in methyl-substituted hexatrienes. The experimental data provides the benchmark for stability, while computational analysis offers insights into the underlying electronic and steric factors governing these observations.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-1,3,5-hexatriene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1,3,5-hexatriene, a flammable and potentially hazardous unsaturated hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is a flammable liquid and should be handled with extreme care in a well-ventilated area, away from ignition sources.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Physical and Chemical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [3] |
| Boiling Point | 107.8°C at 760 mmHg[4][5] |
| Flash Point | 2.1°C[4][5] |
| Density | 0.737 g/cm³[4][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with flammable hydrocarbons.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be equipped with secondary containment to prevent spills.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any potential contaminants.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous materials.
-
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization of this compound for disposal. Due to its flammable nature and potential for hazardous reactions, attempting to neutralize or treat this chemical in the laboratory without a thoroughly tested and approved protocol is strongly discouraged. The recommended and safest method of disposal is through a licensed professional waste disposal service.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. (3E)-2-methylhexa-1,3,5-triene | CAS#:41233-72-1 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
